molecular formula C13H19ClN2O2 B1499984 Benzyl 4-aminopiperidine-1-carboxylate hydrochloride CAS No. 1159826-41-1

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Cat. No.: B1499984
CAS No.: 1159826-41-1
M. Wt: 270.75 g/mol
InChI Key: JAWUZYQLHIGNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-aminopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWUZYQLHIGNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662464
Record name Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159826-41-1
Record name 1-Piperidinecarboxylic acid, 4-amino-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159826-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and application.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents. Its rigid cyclic structure and the presence of a basic nitrogen atom allow for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a benzyl carbamate protecting group on the piperidine nitrogen, as seen in this compound, offers a stable yet readily cleavable handle for synthetic manipulations. This intermediate is particularly valuable in the construction of complex molecules, including analgesics, antipsychotics, and antiviral agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various reaction conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the reproducibility of experimental results.

Chemical Structure and Identifiers
PropertyValue
Chemical Name This compound
CAS Number 1159826-41-1[1]
Molecular Formula C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol
Canonical SMILES C1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl
InChI Key InChI=1S/C13H18N2O2.ClH/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H
Physical Properties
PropertyValueSource
Appearance White to off-white solidInferred from related compounds
Melting Point Not available for the hydrochloride salt. The free base melts at 68 °C.[2][3]
Solubility Soluble in water and polar organic solvents such as methanol and ethanol.Inferred from hydrochloride salt nature
Storage Sealed in a dry, room temperature environment.[4]

Synthesis and Reactivity

This compound serves as a versatile intermediate. Its synthesis and subsequent reactions are critical for the construction of more complex molecular architectures.

Synthetic Pathway

A common synthetic route to this compound involves the deprotection of a doubly protected piperidine derivative. A plausible synthesis is outlined below, starting from commercially available N-Boc-4-piperidone.

Synthesis of this compound A N-Boc-4-piperidone B tert-Butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate A->B Reductive amination (e.g., with Benzyl carbamate, NaBH(OAc)₃) C Benzyl 4-aminopiperidine-1-carboxylate B->C Boc Deprotection (e.g., HCl in Dioxane or TFA in DCM) D This compound C->D Salt Formation (e.g., HCl in Ether)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-Butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add benzyl carbamate (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate

  • Dissolve tert-Butyl (1-(benzyloxycarbonyl)piperidin-4-yl)carbamate (1.0 eq) in a minimal amount of DCM.

  • Add a solution of hydrochloric acid in dioxane (4 M, 5.0 eq) or trifluoroacetic acid (TFA) (10 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base.

Step 3: Formation of this compound

  • Dissolve the crude Benzyl 4-aminopiperidine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Chemical Reactivity

The primary amine at the 4-position of the piperidine ring is the main site of reactivity. It readily undergoes nucleophilic reactions with a variety of electrophiles.

Reactivity of this compound A Benzyl 4-aminopiperidine-1-carboxylate (free base) B Amide Derivatives A->B Acylation (R-COCl, base) C Sulfonamide Derivatives A->C Sulfonylation (R-SO₂Cl, base) D Substituted Amines A->D Reductive Amination (R-CHO, NaBH(OAc)₃)

Figure 2: Common reactions of the 4-amino group.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure and purity. While experimental spectra for this specific compound are not widely available in the public domain, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the piperidine ring protons. The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (~1.5-4.0 ppm). The amine and ammonium protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the benzylic carbon (~67 ppm), and the carbons of the piperidine ring (~30-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

  • C=O stretching: A strong absorption around 1680-1700 cm⁻¹ due to the carbamate carbonyl group.

  • C-N stretching: Bands in the 1000-1250 cm⁻¹ region.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 235.14.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength around 210 nm or 254 nm.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ease of functionalization of the primary amine and the ability to deprotect the piperidine nitrogen at a later stage in the synthesis.

While specific examples of marketed drugs synthesized directly from this intermediate are not readily found in the public literature, the 4-amino-1-benzylpiperidine scaffold is a core component of numerous compounds with therapeutic potential. For instance, derivatives of this scaffold have been investigated as muscarinic receptor antagonists for the treatment of overactive bladder and other conditions. The related compound, 4-Amino-1-benzylpiperidine, is used in the synthesis of inhibitors of p38α mitogen-activated protein kinase and dual-activity cholinesterase and Aβ-aggregation inhibitors for potential Alzheimer's disease therapy[5].

Applications in Drug Discovery A Benzyl 4-aminopiperidine-1-carboxylate HCl B Functionalization of 4-amino group A->B C Deprotection of piperidine nitrogen A->C D Lead Compound Optimization B->D C->D E Synthesis of Bioactive Molecules D->E

Figure 3: Role as a versatile intermediate in drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related compounds provides guidance.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[6].

  • Inhalation: May cause respiratory irritation. Avoid breathing dust.

  • Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of water.

  • Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

  • Ingestion: Harmful if swallowed. Do not ingest.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

  • Incompatibilities: Strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined structure and predictable reactivity make it an important tool for medicinal chemists in the design and synthesis of novel therapeutic agents. While a complete dataset of its physicochemical properties is not yet publicly available, the information presented in this guide, based on available data and analysis of related compounds, provides a solid foundation for its use in a research and development setting. Further characterization and documentation of its properties will undoubtedly enhance its utility in the scientific community.

References

  • ChemBK. (n.d.). Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Jordan, V. C. (Ed.). (2007). Drug Resistance in Cancer: Mechanisms and Models. Humana Press.
  • Google Patents. (n.d.). US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds.
  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.
  • Chem-Impex. (n.d.). 4-Amino-1-benzylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US20100016365A1 - Substituted 4-amino-piperidines.

Sources

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1159826-41-1), a pivotal building block in modern medicinal chemistry and drug development. This document delves into its fundamental physicochemical properties, offers expert insights into its synthesis and analytical validation, explores its applications as a versatile synthetic intermediate, and outlines rigorous safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its three-dimensional structure and ability to engage in key binding interactions make it an ideal backbone for ligands targeting a multitude of biological receptors. This compound emerges as a particularly valuable derivative. The molecule is strategically functionalized with three key features:

  • A piperidine core , providing the foundational structure.

  • A primary amine at the 4-position, which serves as a crucial nucleophilic handle for subsequent chemical modifications, such as amide bond formation or reductive amination.

  • A benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen, which deactivates the otherwise reactive secondary amine, directing reactions to the 4-position amine. This protecting group is renowned for its stability and can be cleanly removed under specific, non-destructive conditions.

  • The hydrochloride salt form, which enhances the compound's crystallinity, stability, and solubility in polar solvents compared to its free base, making it easier to handle and store.[1]

This combination of features makes it an important raw material and intermediate used in the synthesis of complex pharmaceutical and agrochemical compounds.[1] The N-benzyl piperidine motif, in a broader sense, is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties in drug development.[2]

Physicochemical & Structural Properties

Accurate characterization of a starting material is the bedrock of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1159826-41-1[3][4]
Molecular Formula C₁₃H₁₉ClN₂O₂[3][4]
Molecular Weight 270.76 g/mol [3][4]
IUPAC Name Benzyl 4-aminopiperidine-1-carboxylate;hydrochlorideN/A
Appearance White to off-white solid/powderInferred from general chemical properties
Solubility Slightly soluble in water.[1] Soluble in some organic solvents.[1]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container, often under an inert atmosphere.[1][5][6][1][5][6]
Related CAS Number 120278-07-1 (Free Base)[5][6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on precise control of protecting group chemistry. A common and logical pathway begins with a commercially available precursor, 1-Benzyl-4-piperidone.

Synthetic Workflow Overview

The causality behind this synthetic route is to build the desired functionality step-by-step while protecting reactive sites. The Cbz group is installed on the piperidine nitrogen, followed by the introduction of the amino group at the 4-position. The final step involves forming the hydrochloride salt.

G cluster_0 Synthetic Pathway A Start: 1-Benzyl-4-piperidone B Step 1: Reductive Amination (e.g., with NH3/H2, Raney Ni or NaBH3CN) A->B Introduce Amine C Result: 4-Amino-1-benzylpiperidine B->C D Step 2: Cbz Protection (Benzyl Chloroformate, Base) C->D Protect Piperidine N E Result: Benzyl 4-amino-1-benzylpiperidine-1-carboxylate D->E F Step 3: Deprotection (N-debenzylation) (e.g., Hydrogenolysis with Pd/C) E->F Remove Benzyl Group G Result: Benzyl 4-aminopiperidine-1-carboxylate (Free Base) F->G H Step 4: Salt Formation (HCl in organic solvent, e.g., Ether/Dioxane) G->H Improve Stability/Handling I Final Product: Benzyl 4-aminopiperidine-1-carboxylate HCl H->I

Caption: High-level synthetic workflow from a common starting material.

Key Experimental Considerations
  • Step 1: Reductive Amination: This step introduces the key amino functionality. Using a precursor like 1-benzyl-4-piperidone is common in the synthesis of related piperidine structures.[7][8] The choice of reducing agent and conditions is critical to avoid side reactions.

  • Step 2: Cbz Protection: The introduction of the benzyloxycarbonyl (Cbz) group is a standard procedure in peptide synthesis and organic chemistry. It is chosen for its robustness during subsequent reaction steps and its susceptibility to clean removal via hydrogenolysis, which typically has minimal side products.

  • Step 3: N-Debenzylation: The removal of the N-benzyl group is selectively achieved through catalytic hydrogenation (e.g., using Palladium on carbon). This method is highly effective for cleaving benzyl amines without affecting the Cbz group, demonstrating orthogonal protection strategy.

  • Step 4: Hydrochloride Salt Formation: The final free base is often an oil or low-melting solid which can be difficult to purify and handle. Treatment with hydrochloric acid in a non-polar organic solvent (like diethyl ether or dioxane) precipitates the hydrochloride salt as a stable, crystalline solid, facilitating isolation, purification, and long-term storage.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and integrity of this compound is paramount before its use in sensitive drug discovery campaigns. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques converge to provide a complete picture of the material's quality.

Standard Analytical Workflow

G cluster_1 Analytical Validation Workflow Sample Test Sample Received HPLC Purity Assay: High-Performance Liquid Chromatography (HPLC) Sample->HPLC NMR Identity & Structure: ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Molecular Weight Confirmation: Mass Spectrometry (LC-MS) Sample->MS Result Certificate of Analysis (CoA) Identity, Purity >97% Confirmed HPLC->Result NMR->Result MS->Result

Caption: A typical workflow for the analytical validation of the title compound.

In-Depth Methodologies
  • High-Performance Liquid Chromatography (HPLC):

    • Principle: This is the gold standard for assessing the purity of non-volatile organic compounds. The compound is passed through a column (typically C18) under high pressure, and its elution time is measured. Purity is determined by the area percentage of the main peak relative to any impurity peaks.

    • Protocol: A typical method would involve a reverse-phase C18 column with a gradient elution system of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid to ensure good peak shape). Detection is commonly performed using a UV detector at wavelengths such as 210 nm and 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: ¹H and ¹³C NMR provide definitive structural confirmation by probing the chemical environment of each hydrogen and carbon atom in the molecule.[9][10]

    • Expected ¹H NMR Signals: One would expect to see characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic CH₂ protons (around 5.1 ppm), and a series of multiplets for the non-equivalent protons on the piperidine ring. The protons adjacent to the nitrogen atoms will be shifted downfield.

  • Mass Spectrometry (MS):

    • Principle: This technique confirms the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it can also provide molecular weight information for impurity peaks seen in the HPLC analysis.

    • Expected Result: In positive ion mode electrospray ionization (ESI+), the analysis should reveal the mass of the free base cation [M+H]⁺ at approximately m/z 235.29, corresponding to the molecular formula C₁₃H₁₈N₂O₂.[5][6]

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical starting material. Its utility lies in its bifunctional nature, allowing for the controlled and sequential addition of molecular complexity.

  • Scaffold for Library Synthesis: The primary amine at the 4-position is an ideal anchor point for parallel synthesis. It can be reacted with a diverse library of carboxylic acids (to form amides), aldehydes/ketones (via reductive amination), or sulfonyl chlorides (to form sulfonamides), rapidly generating a large number of distinct compounds for high-throughput screening.

  • Intermediate for Targeted Therapeutics: This building block is used in the synthesis of specific, high-value molecules, including inhibitors of kinases, proteases, and GPCRs. The N-benzyl piperidine motif is a recognized pharmacophore in many biologically active compounds.[2] For instance, related N-benzylpiperidine structures are key intermediates in the synthesis of menin inhibitors for treating certain types of leukemia and in the development of selective inhibitors for p38α mitogen-activated protein kinase.[8]

  • Fragment-Based Drug Discovery (FBDD): The core structure can be considered a valuable fragment that can be elaborated upon once initial binding to a biological target has been identified.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent. The following guidelines are synthesized from available safety data sheets (SDS).

Hazard Identification

Based on related compounds, this compound should be handled as a hazardous substance.[11]

  • GHS Hazard Statements: Likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[11][12]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[13] Wash hands and any exposed skin thoroughly after handling.[13][14] Wear protective gloves, protective clothing, eye protection, and face protection.[13][15]

First Aid and Exposure Control
  • Eye Contact: Immediately rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][16]

  • Skin Contact: Take off immediately all contaminated clothing.[13] Wash skin with plenty of soap and water.[15] If irritation occurs, get medical advice.[15]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[15] If not breathing, give artificial respiration.[13]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure emergency eye wash stations and safety showers are readily accessible.[15]

Storage and Stability
  • Conditions: Store in a dry, cool, and well-ventilated place.[1][17] Keep the container tightly closed and sealed, preferably under an inert gas like nitrogen or argon, to prevent moisture absorption and degradation.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][15]

Conclusion

This compound (CAS: 1159826-41-1) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, featuring an orthogonally protected bifunctional piperidine core, provides a reliable and versatile entry point into the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical validation, combined with strict adherence to safety protocols, empowers researchers to fully leverage its potential in the quest for new therapeutic agents.

References

  • Biotuva Life Sciences. This compound.

  • SynHet. 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate hydrochloride.

  • BLD Pharm. 1159826-41-1|this compound.

  • ChemicalBook. 120278-07-1(4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Product Description.

  • Thermo Fisher Scientific. Safety Data Sheet - 1-Benzyl-4-piperidylamine.

  • Fisher Scientific. SAFETY DATA SHEET - Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.

  • PubChem. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride.

  • Synquest Labs. 4-Amino-1-benzylpiperidine Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.

  • Combi-Blocks, Inc. Safety Data Sheet - 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride.

  • ChemicalBook. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum.

  • Fisher Scientific. Benzyl 4-aminopiperidine-1-carboxylate, 97%, Thermo Scientific.

  • ChemBK. Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.

  • Sigma-Aldrich. 4-Amino-1-benzylpiperidine 98.

  • ChemBK. 4-Amino-1-benzylpiperidine-4-carboxamide.

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

  • Google Patents. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

  • Asian Journal of Chemistry. Synthesis, Crystal Structure and Characterization of Donepezil Hydrochloride.

  • PubChem. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid.

  • SpectraBase. 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum.

  • PubChem. 1-Benzyl-4-piperidylamine.

  • Benchchem. Benzyl 4-iodopiperidine-1-carboxylate.

  • ChemBK. 4-Amino-Piperidine-1-Carboxylic Acid Benzyl Ester.

  • Biosynth. Benzyl 4-aminopiperidine-1-carboxylate.

  • Cayman Chemical. 4-Anilino-1-benzylpiperidine.

  • BOC Sciences. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods.

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery.

  • Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

  • ChemicalBook. N-Benzylpiperidine-4-carboxaldehyde.

  • ChemBK. 4-Amino-1-benzylpiperidine.

Sources

An In-Depth Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride (B4AC-HCl), a key intermediate in pharmaceutical synthesis. The document details its core physicochemical properties, including its precise molecular weight, and offers a deep dive into its synthesis, purification, and analytical characterization. This guide is intended to serve as a vital resource for researchers and professionals in drug development, offering field-proven insights and robust protocols to ensure scientific integrity and reproducibility. We will explore the causality behind experimental choices, present self-validating quality control methodologies, and provide a foundation of authoritative references.

Introduction: The Significance of a Versatile Piperidine Intermediate

This compound is a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine core, coupled with a strategically placed primary amine and a readily cleavable benzyl carbamate protecting group, makes it an exceptionally versatile scaffold. This unique combination of functional groups allows for sequential and site-selective modifications, a critical feature in the construction of complex drug candidates.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it amenable to a variety of reaction conditions. A thorough understanding of its properties and behavior is paramount for its effective utilization in multi-step synthetic campaigns. This guide aims to provide that understanding, grounded in established scientific principles and practical laboratory experience.

Core Physicochemical Properties

A precise understanding of the fundamental properties of B4AC-HCl is the bedrock of its successful application. These parameters are critical for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₉ClN₂O₂[1]
Molecular Weight 270.75 g/mol [1]
CAS Number 1159826-41-1[2]
Appearance White to off-white solid[3]
Melting Point 68 °C (decomposes) (for the free base)[4]
Boiling Point 367.2 ± 42.0 °C (Predicted) (for the free base)[4]
Density 1.151 ± 0.06 g/cm³ (Predicted) (for the free base)[4]
Solubility Slightly soluble in water. Soluble in organic solvents like dimethylformamide and chloroform.[3][5]

Note: The melting and boiling points are for the free base, Benzyl 4-aminopiperidine-1-carboxylate. The hydrochloride salt is expected to have a higher melting point and is generally not distilled.

Synthesis and Purification: A Guided Pathway

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method, drawing from established principles of piperidine chemistry.[6][7][8][9]

Synthetic Workflow Diagram

Synthesis_Workflow A 1-Benzyl-4-piperidone B 1-Benzyl-4-cyano-4-aminopiperidine A->B Strecker Synthesis (NaCN, NH4Cl) C Benzyl 4-amino-4-carbamoylpiperidine-1-carboxylate B->C Partial Hydrolysis (H2SO4) D Benzyl 4-aminopiperidine-1-carboxylate C->D Hofmann Rearrangement (NaOBr) E Benzyl 4-aminopiperidine-1-carboxylate HCl D->E Salt Formation (HCl in Ether) Analytical_Workflow A Synthesized B4AC-HCl B Structural Confirmation (NMR) A->B C Purity Assessment (HPLC) A->C D Molecular Weight Verification (LC-MS) A->D E Qualified Product B->E C->E D->E

Sources

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Application of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride in Drug Discovery

This compound represents a cornerstone in modern medicinal chemistry, not as an active therapeutic agent with a defined mechanism of action, but as a pivotal structural scaffold. Its true significance lies in its role as a versatile building block for the synthesis of a diverse array of potent and selective therapeutic agents. This guide delves into the strategic application of this compound, exploring the mechanistic underpinnings of the key drug classes derived from its core structure. We will examine its utility in the development of antiviral, antidiabetic, and antifungal agents, providing insights into the synthetic rationale and the biological pathways targeted by its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

PART 1: The 4-Aminopiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-aminopiperidine motif is a recurring feature in a multitude of bioactive compounds.[1] Its prevalence stems from a combination of favorable physicochemical properties and its ability to serve as a versatile anchor for introducing various pharmacophoric elements. The piperidine ring, a saturated heterocycle, offers a three-dimensional geometry that can effectively probe the binding pockets of biological targets. The amino group at the 4-position provides a convenient handle for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This compound, in particular, offers several advantages as a starting material:

  • Protected Functionalities: The benzyl carbamate at the 1-position serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions while allowing for controlled deprotection at a later synthetic stage.

  • Reactive Handle: The primary amine at the 4-position is a nucleophilic center, readily participating in reactions such as amidation, reductive amination, and sulfonylation to build more complex molecular architectures.

  • Chirality: While the parent compound is achiral, substitution at the piperidine ring can introduce stereocenters, enabling the synthesis of chiral ligands for enhanced target specificity.

The strategic importance of this scaffold is underscored by its presence in compounds targeting a wide range of biological systems, as we will explore in the subsequent sections.

PART 2: Therapeutic Applications and Mechanisms of Action of Key Derivatives

Antiviral Therapeutics: CCR5 Receptor Antagonists for HIV-1 Entry Inhibition

One of the most significant applications of the 4-aminopiperidine scaffold is in the development of CCR5 receptor antagonists, a class of antiviral drugs that block the entry of HIV-1 into host cells.[1]

Mechanism of Action:

HIV-1 requires two co-receptors on the surface of host T-cells for entry: CD4 and either CCR5 or CXCR4. The virus first binds to CD4, which triggers a conformational change in the viral envelope glycoprotein gp120, exposing a binding site for the co-receptor. In CCR5-tropic HIV-1 strains, gp120 then binds to the CCR5 receptor. This interaction facilitates a further conformational change in the viral glycoprotein gp41, leading to the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.

CCR5 antagonists, synthesized from 4-aminopiperidine derivatives, are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands of CCR5. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in CCR5 that prevents its recognition by the viral gp120, effectively blocking the virus from entering the cell.

Experimental Workflow: Screening for CCR5 Antagonism

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Synthesize 4-Aminopiperidine Derivatives B Primary Screening: CCR5 Binding Assay (e.g., Radioligand Binding) A->B Library of Compounds C Secondary Screening: HIV-1 Entry Assay (e.g., Pseudovirus Assay) B->C Active Compounds D Lead Compound Identification C->D Potent Inhibitors E Animal Model of HIV-1 Infection (e.g., Humanized Mice) D->E Lead Compounds F Pharmacokinetic and Toxicology Studies E->F Efficacy Data G Candidate Drug Selection F->G Safety and PK Profile

Caption: Workflow for the discovery of CCR5 antagonists.

Antidiabetic Agents: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of 4-aminopiperidine have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[2][3]

Mechanism of Action:

In response to food intake, the gut releases incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the pancreas to release insulin in a glucose-dependent manner, thereby lowering blood glucose levels. However, GLP-1 and GIP are rapidly inactivated by the enzyme DPP-4.

DPP-4 inhibitors, developed from the 4-aminopiperidine scaffold, bind to the active site of the DPP-4 enzyme and prevent it from degrading the incretin hormones.[3] By prolonging the action of GLP-1 and GIP, these inhibitors enhance insulin secretion and suppress glucagon release, leading to improved glycemic control in patients with type 2 diabetes. Kinetic studies have shown that some of these derivatives exhibit a competitive-type inhibition.[2][3]

Signaling Pathway: DPP-4 Inhibition and Glycemic Control

G Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Inactivated by Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Stimulates 4-Aminopiperidine Derivative\n(DPP-4 Inhibitor) 4-Aminopiperidine Derivative (DPP-4 Inhibitor) 4-Aminopiperidine Derivative\n(DPP-4 Inhibitor)->DPP-4 Inhibits Insulin Release Insulin Release Pancreas->Insulin Release Lowered Blood Glucose Lowered Blood Glucose Insulin Release->Lowered Blood Glucose

Caption: Mechanism of DPP-4 inhibitors in glucose homeostasis.

Antifungal Agents: Targeting Ergosterol Biosynthesis

The 4-aminopiperidine structure is also a key component of novel antifungal agents that target the ergosterol biosynthesis pathway in fungi.[4]

Mechanism of Action:

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The disruption of ergosterol biosynthesis is a well-established and effective strategy for antifungal therapy.

Certain 4-aminopiperidine derivatives have been shown to inhibit key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[4] By blocking these enzymes, the compounds prevent the formation of ergosterol and lead to the accumulation of toxic sterol intermediates. This disrupts the fungal cell membrane, leading to growth inhibition and cell death.

Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives

CompoundTarget OrganismMIC (µg/mL)Putative Target
1-benzyl-N-dodecylpiperidin-4-amineCandida spp.0.5 - 4Sterol C14-reductase, Sterol C8-isomerase
N-dodecyl-1-phenethylpiperidin-4-amineAspergillus spp.1 - 8Sterol C14-reductase, Sterol C8-isomerase

Data synthesized from studies on novel 4-aminopiperidine derivatives.[4]

PART 3: Synthetic Strategies and Experimental Protocols

The synthesis of diverse libraries of bioactive compounds from this compound typically involves the functionalization of the 4-amino group. A common and effective method is reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, dichloroethane) is added a carbonyl compound (aldehyde or ketone, 1.1 eq.) and a mild acid catalyst (e.g., acetic acid).

  • Imine Formation: The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine or enamine.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the mixture.[4] The reaction is then stirred until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired N-substituted 4-aminopiperidine derivative.

This protocol allows for the introduction of a wide variety of substituents at the 4-position, enabling the generation of large chemical libraries for high-throughput screening.

Conclusion

This compound is a testament to the power of scaffold-based drug design. While it does not possess a therapeutic mechanism of action in its own right, its strategic use as a synthetic building block has enabled the discovery and development of important therapeutic agents across multiple disease areas. The inherent versatility of the 4-aminopiperidine core allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for diverse biological targets. This guide has highlighted its pivotal role in the creation of HIV-1 entry inhibitors, DPP-4 inhibitors for diabetes, and novel antifungal agents, underscoring its enduring value to the drug discovery community. Future exploration of this privileged scaffold will undoubtedly continue to yield innovative therapeutics.

References

  • Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI URL: [Link]

  • Title: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists Source: PubMed URL: [Link]

  • Title: Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents Source: PubMed URL: [Link]

  • Title: Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents Source: ResearchGate URL: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key molecular scaffold in modern medicinal chemistry. While its intrinsic biological activity is limited, its true value lies in its role as a versatile starting material for the synthesis of a diverse range of potent and specific modulators of critical biological targets. We will delve into the rationale behind its use and provide detailed methodologies for the synthesis and evaluation of its derivatives, which have shown significant promise as acetylcholinesterase (AChE) inhibitors, antifungal agents, sigma-1 (σ1) receptor ligands, and histone deacetylase (HDAC) inhibitors.

Introduction: The Strategic Importance of the 4-Aminopiperidine Core

This compound serves as a foundational building block in drug discovery. The piperidine ring is a prevalent motif in many approved drugs due to its favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The 4-amino group provides a crucial handle for chemical modification, allowing for the introduction of various functional groups to target specific biological macromolecules. The benzyl-1-carboxylate protecting group offers a stable yet readily cleavable moiety, enabling further diversification at the piperidine nitrogen. This combination of features makes it an ideal scaffold for creating libraries of compounds for high-throughput screening and lead optimization.

Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Derivatives of the 4-aminopiperidine scaffold have been synthesized that exhibit potent AChE inhibitory activity.

Rationale for Targeting AChE

By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. The 4-aminopiperidine core can be elaborated with pharmacophores that interact with key residues in the active site of AChE.

Synthesis of AChE Inhibitors

A series of potent AChE inhibitors can be synthesized from the core scaffold. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride has demonstrated exceptionally high potency.[1]

Experimental Protocol: Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives [1]

This protocol outlines a general multi-step synthesis starting from a related piperidine derivative, which can be accessed from this compound.

  • Step 1: Synthesis of the Amine Intermediate: The synthesis typically begins with the appropriate 4-substituted piperidine. For instance, coupling 4-N-Boc-aminopiperidine with a suitable benzyl halide.

  • Step 2: Deprotection: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to yield the primary amine.

  • Step 3: Acylation: The resulting amine is then acylated with a substituted benzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the desired benzamide moiety. The choice of substituent on the benzoyl ring is critical for modulating activity.

  • Step 4: N-Alkylation (Optional): If desired, the amide nitrogen can be further alkylated (e.g., with methyl iodide) to enhance potency.

  • Step 5: Purification and Salt Formation: The final compound is purified by column chromatography and can be converted to its hydrochloride salt for improved solubility and handling.

Biological Evaluation: Ellman's Assay

The inhibitory activity of the synthesized compounds against AChE is typically determined using the spectrophotometric method developed by Ellman.[2][3]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [2][4]

  • Principle: This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test inhibitor solution at various concentrations

  • Procedure (96-well plate format):

    • Add phosphate buffer, DTNB solution, and the test inhibitor solution to the wells.

    • Add the AChE enzyme solution to initiate a pre-incubation period.

    • Start the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.

Structure-Activity Relationship and Performance Data

The potency of these inhibitors is highly dependent on the substituents on the benzamide ring.

Compound IDModificationAChE IC50 (nM)Reference
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl0.56[1]
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[5]
19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl1.2[6]

Antifungal Agents Targeting Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. The 4-aminopiperidine scaffold has been utilized to develop novel inhibitors of this pathway.

Rationale for Targeting Ergosterol Synthesis

Inhibiting enzymes in the ergosterol biosynthesis pathway disrupts the integrity and function of the fungal cell membrane, leading to fungal cell death. This pathway is absent in humans, providing a degree of selectivity for antifungal agents.

Mechanism of Action

Derivatives of the 4-aminopiperidine scaffold have been shown to inhibit key enzymes in the ergosterol pathway, such as sterol C14-reductase and sterol C8-isomerase.

Biological Evaluation: Ergosterol Quantitation Assay

The effect of the synthesized compounds on ergosterol biosynthesis can be determined by quantifying the total ergosterol content in fungal cells after treatment.

Experimental Protocol: Quantification of Ergosterol Content [7][8]

  • Principle: Fungal cells are cultured in the presence of the test compound. After incubation, the cellular sterols are extracted and the ergosterol content is quantified spectrophotometrically based on its characteristic absorbance spectrum.

  • Procedure:

    • Culture a fungal strain (e.g., Candida albicans) in a suitable medium with varying concentrations of the test compound.

    • Harvest the cells by centrifugation.

    • Perform saponification of the cell pellet using alcoholic potassium hydroxide to break open the cells and hydrolyze esters.

    • Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.

    • Scan the absorbance of the extract between 240 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.

    • Calculate the ergosterol content based on the absorbance values at specific wavelengths.

  • Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

Sigma-1 (σ1) Receptor Ligands for CNS Disorders

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of neurological and psychiatric conditions, making it an attractive therapeutic target.

Rationale for Targeting the σ1 Receptor

Modulation of the σ1 receptor can influence a range of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity.[9] Ligands that bind to the σ1 receptor can have neuroprotective, antidepressant, and anxiolytic effects.

Signaling Pathway of the σ1 Receptor

The following diagram illustrates the central role of the σ1 receptor in cellular signaling.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP sigma1_inactive σ1 Receptor (Inactive) sigma1_inactive->BiP Bound sigma1_active σ1 Receptor (Active) sigma1_inactive->sigma1_active Dissociates from BiP IP3R IP3 Receptor Ca_mito Ca²⁺ Uptake IP3R->Ca_mito Regulates Ca²⁺ transfer ATP ATP Production Ca_mito->ATP CellSurvival Neuronal Survival & Plasticity ATP->CellSurvival Ligand σ1 Ligand (e.g., Agonist) Ligand->sigma1_inactive Binds & Activates sigma1_active->IP3R Modulates IonChannels Ion Channels (K⁺, Ca²⁺, Na⁺) sigma1_active->IonChannels Modulates IonChannels->CellSurvival

Caption: σ1 receptor activation and downstream signaling.

Biological Evaluation: Radioligand Binding Assay

The affinity of novel compounds for the σ1 receptor is determined through competitive radioligand binding assays.

Experimental Protocol: σ1 Receptor Radioligand Binding Assay [6][10]

  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., -pentazocine) from the σ1 receptor in a tissue homogenate (e.g., guinea pig brain membranes).

  • Reagents:

    • Tissue membrane preparation rich in σ1 receptors.

    • Radioligand (e.g., -pentazocine).

    • Assay buffer (e.g., Tris-HCl).

    • Non-specific binding agent (e.g., haloperidol) to determine background binding.

    • Test compound at various concentrations.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate a competition curve, from which the Ki value (a measure of the inhibitor's binding affinity) can be calculated using the Cheng-Prusoff equation.

Histone Deacetylase (HDAC) Inhibitors in Oncology

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers, making them a key target for anticancer drug development.

Rationale for Targeting HDACs

HDAC inhibitors cause hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. They also affect the acetylation status of non-histone proteins involved in cell cycle control and apoptosis.[11][12]

Mechanism of HDAC Inhibition

The following diagram illustrates the mechanism of action of HDAC inhibitors.

hdac_pathway cluster_chromatin Chromatin State cluster_proteins Key Proteins condensed Condensed Chromatin (Gene Silencing) open Open Chromatin (Gene Expression) TSG Tumor Suppressor Gene Expression open->TSG HAT Histone Acetyltransferase (HAT) Histones Histones HAT->Histones Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) HDAC->Histones Removes Acetyl Groups Histones->condensed Leads to Histones->open Leads to HDAC_inhibitor HDAC Inhibitor HDAC_inhibitor->HDAC Inhibits Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

Caption: Mechanism of action of HDAC inhibitors.

Biological Evaluation: Fluorometric HDAC Activity Assay

The inhibitory potential of compounds against HDAC enzymes is commonly assessed using a fluorometric assay.

Experimental Protocol: Fluorometric HDAC Activity Assay [13][14]

  • Principle: This assay uses a substrate composed of an acetylated lysine side chain linked to a fluorophore. When the substrate is deacetylated by an HDAC enzyme, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

  • Reagents:

    • HDAC enzyme source (e.g., nuclear extract or purified HDAC isoform).

    • Fluorogenic HDAC substrate.

    • HDAC assay buffer.

    • Developer solution.

    • HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Test compound at various concentrations.

  • Procedure (96-well plate format):

    • Incubate the HDAC enzyme with the test compound in the assay buffer.

    • Add the fluorogenic substrate to start the reaction.

    • After a set incubation period, add the developer solution to stop the deacetylation and initiate fluorescence generation.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~355/460 nm).

  • Data Analysis: The HDAC activity is proportional to the fluorescent signal. The percent inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control. The IC50 value is then determined.

Conclusion

This compound is a testament to the power of scaffold-based drug design. Its utility as a versatile synthetic intermediate has enabled the development of potent and selective modulators for a range of important biological targets. The methodologies and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the potential of this valuable chemical entity. By understanding the rationale behind experimental design and applying robust evaluation techniques, the full therapeutic potential of derivatives from this core scaffold can be realized.

References

  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry.
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology.
  • PatSnap. (2024). What are HDAC inhibitors and how do they work? Retrieved from [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

  • Su, T. P., et al. (2010). The sigma-1 receptor: roles in neuronal plasticity and disease. Current pharmaceutical design.
  • Frontiers in Pharmacology. (2020).
  • Kuca, K., & Musilek, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of clinical microbiology.
  • PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
  • ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]

  • Elabscience. (n.d.). Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). AChE activity assay by Ellman method.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • PubMed Central. (2020). Characterization of pulmonary sigma receptors by radioligand binding.
  • Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]

  • MDPI. (2021).
  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method.
  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group.
  • Oxford Academic. (n.d.). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase.
  • PubMed. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

Sources

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride

Introduction

This compound is a key building block in organic synthesis, frequently utilized in the development of pharmaceutical agents. As with any compound intended for biological application, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2] Poor solubility can impede formulation development, lead to unreliable results in biological assays, and present significant challenges for achieving desired in vivo exposure.[1][3][4]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive publicly available quantitative data for this specific molecule, this document serves as a detailed procedural whitepaper. It outlines the foundational principles of solubility determination, presents robust, step-by-step protocols for experimental measurement, and explains the causality behind methodological choices, thereby empowering researchers to generate accurate and reliable data.

Part 1: Physicochemical Characterization and Structural Insights

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties.[5] this compound possesses distinct structural motifs that govern its interaction with various solvents.

Key Structural Features:

  • Piperidine Hydrochloride Salt: The core structure contains a basic piperidine nitrogen, which is protonated to form a hydrochloride salt. This ionic character generally imparts greater solubility in polar protic solvents, most notably water, through favorable ion-dipole interactions.[6]

  • Benzyl Carbamate Group: This portion of the molecule includes an aromatic ring and an ester linkage, contributing to its lipophilic nature. This can enhance solubility in organic solvents but may limit aqueous solubility.

  • Primary Amine: The 4-amino group is a hydrogen bond donor and acceptor, which can facilitate interactions with protic solvents.

The interplay between the ionic hydrochloride salt and the lipophilic benzyl group dictates the compound's overall solubility profile. Its solubility is expected to be highly dependent on the pH of the aqueous medium, a direct consequence of the amine's pKa.

Physicochemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂O₂[7]
Molecular Weight 270.76 g/mol [7][8]
CAS Number 1159826-41-1[7]
Appearance White to light yellow powder/lump[9]
Water Solubility (Qualitative) Slightly soluble in water[9][10]
Predicted pKa (of parent amine) 10.07 ± 0.20[9]

Part 2: Foundational Principles of Solubility Measurement

In drug discovery, solubility is not a single value but is assessed using different methods tailored to specific stages of the development pipeline. The two primary types of solubility measurements are thermodynamic and kinetic.[5]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, intrinsic solubility of a compound, defined as the saturation concentration of the most stable crystalline form in a solvent at equilibrium.[1][11] It is the gold-standard measurement, crucial for lead optimization and pre-formulation studies.[5][11] The most common method for its determination is the Shake-Flask method , which involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][6]

  • Kinetic Solubility: This high-throughput assay measures the concentration at which a compound, rapidly dissolved from a concentrated dimethyl sulfoxide (DMSO) stock, precipitates out of an aqueous buffer.[4][12][13] While faster and requiring less material, this method often overestimates the true thermodynamic solubility because it can generate supersaturated solutions or amorphous precipitates.[3][5] It is primarily used for rapid screening of large compound libraries in early discovery phases.[5][13]

For a definitive characterization of this compound, determining its thermodynamic solubility is the recommended approach.

Part 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data accuracy and reproducibility.

Protocol 3.1: Thermodynamic Solubility via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Expert Rationale: This method is chosen for its accuracy and ability to determine the true equilibrium state between the solid and dissolved compound, which is essential for downstream development decisions.[1] An incubation time of 24 hours is standard, but verification that equilibrium has been reached (e.g., by sampling at both 24 and 48 hours and confirming consistent concentrations) is a critical validation step.

Materials:

  • This compound (solid, purity >98%)

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Methanol, Ethanol (all HPLC grade or equivalent)

  • Analytical balance

  • Glass vials (e.g., 1.5 mL or 4 mL) with screw caps

  • Thermostatic shaker or rotator

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is key; enough solid must remain at the end of the experiment to confirm saturation. A starting point is to add ~2-5 mg of compound to 1 mL of the selected solvent.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24-48 hours to allow the system to reach equilibrium.[6][11]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.[14]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step removes any remaining microscopic particulates.[6]

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL and µM. The experiment should be performed in triplicate for statistical validity.

Protocol 3.2: Analytical Quantification by HPLC-UV

Objective: To accurately quantify the concentration of dissolved this compound.

Expert Rationale: HPLC-UV is a robust, reliable, and widely available technique for quantifying organic molecules with a UV chromophore, such as the benzyl group in the target compound.[1] Developing a validated method ensures specificity, linearity, and accuracy in the measurements.[15]

Suggested HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[16]

  • Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 10 minutes) to ensure good peak shape and separation from any impurities.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for maximum absorbance (e.g., 220-300 nm) and select the optimal wavelength for quantification.[1]

  • Column Temperature: 30 °C

Calibration and Validation:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and construct a calibration curve by plotting the peak area against concentration.

  • The curve should demonstrate linearity (R² > 0.99) over the desired concentration range. The concentrations of the unknown solubility samples must fall within this validated range.

Part 4: Data Visualization and Interpretation

Data Summary Table

All experimentally determined solubility data should be organized for clarity and comparison.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL) ± SDMean Solubility (µM) ± SD
Deionized Water25Experimental DataExperimental Data
PBS (pH 7.4)25Experimental DataExperimental Data
0.1 M HCl25Experimental DataExperimental Data
Methanol25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
Other Solvents25Experimental DataExperimental Data
Experimental Workflow Diagram

The logical flow for determining thermodynamic solubility is visualized below.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Weigh Excess Solid Compound B Add 1 mL Solvent to Vial A->B Dispense A:s->B:s C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E Collect & Filter D:s->E:s F Dilute Filtrate Accurately E->F G Analyze by Validated HPLC-UV Method F->G F:s->G:s H Calculate Solubility (mg/mL & µM) G->H G:s->H:s

Caption: Workflow for Thermodynamic Solubility Determination.

Part 5: Safety and Handling Precautions

As a chemical intermediate, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) should always be consulted, general precautions for amine hydrochloride salts apply.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat, to prevent eye and skin contact.[17][18][19]

  • Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.[17][18]

  • Handling: Avoid breathing dust.[18] Wash hands thoroughly after handling.[17]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9][10][17]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water.[18][20] If inhaled, move to fresh air.[18][20] Seek medical attention if irritation persists.[20]

Conclusion

A precise determination of the solubility of this compound is a foundational step for its effective use in research and drug development. This guide provides the necessary scientific context and detailed experimental protocols to generate high-quality, reliable solubility data. By differentiating between thermodynamic and kinetic solubility and employing the gold-standard shake-flask method coupled with validated HPLC-UV analysis, researchers can build a robust physicochemical profile of this compound. Such data is indispensable for guiding formulation strategies, ensuring the integrity of biological assays, and ultimately, advancing promising scientific endeavors.

References

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Introduction

In the landscape of pharmaceutical research and development, the chemical integrity of synthetic intermediates and building blocks is paramount. This compound is a key piperidine derivative, a structural motif frequently employed in the synthesis of complex molecular entities targeting a range of biological pathways. The stability of this compound is not merely a matter of inventory management; it is a critical variable that directly impacts reaction yield, impurity profiles, and the ultimate success of multi-step synthetic campaigns. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and stability assessment to ensure its integrity from receipt to reaction.

Physicochemical Profile

Understanding the inherent chemical nature of this compound is fundamental to predicting its behavior. The molecule's structure incorporates several functional groups that dictate its reactivity and stability. The hydrochloride salt form is intentional, serving to enhance the compound's stability and improve its solubility in polar solvents compared to its free base form.

PropertyValueSource(s)
IUPAC Name 1-O-benzyl 4-O-methyl 4-aminopiperidine-1,4-dicarboxylate;hydrochloride[1][2]
CAS Number 1159826-41-1[3]
Molecular Formula C₁₃H₁₉ClN₂O₂[2][3][4]
Molecular Weight 270.76 g/mol [2][3]
Form Solid, powder[5]
Melting Point 68 °C (decomposes) for the free base[6][7]
Solubility Soluble in organic solvents like ethanol and dimethylformamide[8]

Intrinsic Stability and Potential Degradation Pathways

The molecular architecture of this compound contains two primary points of potential instability: the benzyl carbamate group and the 4-amino moiety. Degradation is not a random event but a predictable outcome of specific chemical reactions driven by environmental factors.

  • Hydrolysis: The carbamate linkage is an ester of a carbamic acid and is susceptible to hydrolysis under both acidic and basic conditions. This cleavage would result in the formation of 4-aminopiperidine, benzyl alcohol, and carbon dioxide. The presence of the hydrochloride salt provides some protection against base-catalyzed hydrolysis but may not prevent acid-catalyzed degradation, particularly in the presence of moisture.

  • Oxidation: The primary amino group at the 4-position and the tertiary amine within the piperidine ring can be susceptible to oxidation, leading to the formation of various impurities. This process can be accelerated by atmospheric oxygen, trace metal catalysts, and light.

  • Decarboxylation: Carbamates can undergo thermal degradation through decarboxylation, although this typically requires elevated temperatures.

  • Debenzylation: The benzyl protecting group can be cleaved under certain conditions, such as catalytic hydrogenation or by strong acids. While robust under many conditions, its lability is a factor in long-term stability.

G cluster_degradation Degradation Pathways main Benzyl 4-aminopiperidine-1-carboxylate HCl hydrolysis 4-Aminopiperidine + Benzyl Alcohol + CO2 main->hydrolysis Hydrolysis (Moisture, pH) oxidation Oxidized Impurities (e.g., N-oxides) main->oxidation Oxidation (Air, Light) debenzylation 4-Aminopiperidine-1-carboxylate main->debenzylation Debenzylation (Catalytic Impurities, Strong Acid)

Caption: Predicted degradation pathways for the title compound.

Critical Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of this compound. A proactive strategy to control these variables is the most effective way to preserve the material's purity.

FactorPotential Impact & Causal MechanismMitigation Strategy
Temperature Accelerates rates of hydrolysis and potential decarboxylation by providing the necessary activation energy. The relatively low decomposition temperature of the free base suggests thermal sensitivity.Store in a cool, well-ventilated place.[5][9][10]. Refrigeration is recommended for long-term storage.[11]. Avoid exposure to heat sources.[9].
Moisture (Humidity) Acts as a reactant in the hydrolytic degradation of the carbamate bond. The hygroscopic nature of hydrochloride salts can attract atmospheric water, creating a localized acidic microenvironment that can catalyze hydrolysis.Store in a tightly sealed container in a dry environment.[3][10][12]. The use of a desiccator is strongly advised.
Atmospheric Oxygen Can act as an oxidizing agent, particularly for the amino groups. This process can be autocatalytic and is often accelerated by light or trace metals.Store under an inert atmosphere (e.g., Argon or Nitrogen).[6][13]. Minimize headspace in the storage container.
Light The benzylic portion of the molecule can absorb UV radiation, which may lead to photolytic cleavage or the generation of free radicals that initiate degradation cascades.Store in a dark place, using amber or opaque containers to prevent light exposure.[6].
pH (in solution) Extreme pH values will rapidly catalyze the hydrolysis of the carbamate. The compound will exhibit maximum stability in a specific, typically near-neutral, pH range.When preparing solutions, use buffered systems and assess stability within the intended pH range of the experiment.

Recommended Storage and Handling Protocols

A systematic approach to storage and handling is essential. The following protocols are designed to create a self-validating system that minimizes the risk of degradation from the moment of receipt.

Long-Term Storage (Greater than 3 months)
  • Environment: Store in a refrigerator or freezer (-20°C is preferable) to minimize thermal degradation.[11].

  • Atmosphere: The container should be purged with an inert gas like argon or nitrogen before sealing.[6][13].

  • Container: Use an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.

  • Desiccation: Place the sealed vial inside a secondary container or a designated laboratory desiccator to protect against moisture ingress.

Working Stock and Daily Handling

The repeated opening of a bulk container introduces unacceptable risks. The best practice is to aliquot the material upon receipt.

G cluster_proc Handling Workflow for New Material cluster_store Storage A Receive Compound B Equilibrate to Room Temp in Desiccator A->B C Work in Inert Atmosphere (Glovebox or N2/Ar Stream) B->C D Aliquot into Pre-weighed, Amber Vials C->D E Purge Headspace, Seal Tightly D->E F Label Clearly (Name, Date, Lot#) E->F G Long-Term Storage (Refrigerated/Frozen, Desiccated) F->G H Working Stock (Cool, Dark, Desiccated) F->H

Caption: Recommended workflow for receiving and storing the compound.

Methodology for Stability Assessment

To empirically determine the stability of a given batch or to establish a re-test date, a forced degradation study coupled with a stability-indicating analytical method is the authoritative approach.

Protocol 1: Forced Degradation (Stress) Study

Objective: To intentionally degrade the sample to identify potential degradation products and establish the primary degradation pathways.

  • Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Dispense the stock solution into separate vials for each condition:

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Keep at room temperature for 4 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to a calibrated light source (ICH Q1B guidelines) for a defined period.

  • Time Points: Sample from each vial at T=0, 2, 8, and 24 hours (adjust as needed based on observed degradation).

  • Quenching: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the autosampler.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the intact parent compound from all process impurities and degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 220 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

This method serves as a self-validating system. The results from the forced degradation study will demonstrate whether this method can effectively resolve the parent peak from its degradation products, thus proving its utility as "stability-indicating."

Conclusion

The chemical stability of this compound is a manageable parameter when its intrinsic chemical liabilities are understood and respected. Degradation via hydrolysis and oxidation are the primary risks, both of which are significantly mitigated by adherence to strict storage and handling protocols. By controlling temperature, moisture, oxygen, and light, researchers can ensure the high purity of this critical building block, thereby safeguarding the integrity and reproducibility of their scientific outcomes. The implementation of systematic handling workflows and the use of validated analytical methods for stability assessment represent the cornerstones of good laboratory practice in the context of advanced chemical synthesis.

References

  • ChemicalBook. (n.d.). 120278-07-1(4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Product Description.
  • Combi-Blocks, Inc. (2023, June 10). JQ-4752 p.1 - Safety Data Sheet.
  • Synquest Labs. (n.d.). 4-Amino-1-benzylpiperidine - Safety Data Sheet.
  • SynHet. (n.d.). 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate hydrochloride.
  • Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.
  • BLD Pharm. (n.d.). 1159826-41-1|this compound.
  • ECHEMI. (2019, July 15). 4-Amino-1-benzylpiperidine SDS, 50541-93-0 Safety Data Sheets.
  • Thermo Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 1-Benzyl-4-piperidylamine.
  • PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride.
  • Benchchem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6.
  • Thermo Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 1-Benzyl-4-piperidone.
  • Cato Chemical. (n.d.). SAFETY DATA SHEETS - 4-Amino-1-benzylpiperidine.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.
  • ChemBK. (2024, April 10). 4-Amino-1-benzylpiperidine-4-carboxamide - Introduction.
  • Benchchem. (n.d.). Benzyl 4-iodopiperidine-1-carboxylate|CAS 885275-00-3.

Sources

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Introduction

This compound is a versatile bifunctional molecule widely utilized as a building block in medicinal chemistry and drug development. Its structure incorporates a piperidine core, a primary amine, and a benzyl carbamate (Cbz or Z) protecting group. This unique combination makes it a valuable intermediate for synthesizing a diverse range of pharmaceutical agents, from kinase inhibitors to central nervous system-targeting compounds.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into data acquisition, interpretation, and the causality behind the observed spectral features. The focus is on providing a self-validating framework for researchers to confidently characterize this important molecule.

The structure and numbering scheme for discussion are presented below.

structure cluster_piperidine Piperidine Ring cluster_carbamate Benzyl Carbamate Group cluster_amine Amine Hydrochloride cluster_aromatic Aromatic Ring N1 N1 C2 C2 N1->C2 C7 C7 (C=O) N1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 N11 N11 (NH3+) C4->N11 C6 C6 C5->C6 C6->N1 O8 O8 C7->O8 C9 C9 (CH2) O8->C9 C10 C10 (Aromatic C) C9->C10 C11_12 C11_12 C10->C11_12 C11, C15 C11_12->C10 C12_14 C12_14 C11_12->C12_14 C12, C14 C12_14->C11_12 C13 C13 C12_14->C13 C13 C13->C12_14

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure in solution. For this molecule, both ¹H (proton) and ¹³C (carbon) NMR are essential for unambiguous characterization. The presence of the hydrochloride salt at the 4-amino position significantly influences the chemical shifts of nearby nuclei compared to the free base.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environments, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (in D₂O or DMSO-d₆)

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
Aromatic (H11-H15) 7.30 - 7.50 Multiplet 5H Signals from the five protons of the benzyl group's phenyl ring.
Benzylic (H9) ~5.15 Singlet 2H Characteristic singlet for the benzylic CH₂ protons of the Cbz group.[1]
Piperidine Axial (H2ax, H6ax) ~4.10 Multiplet (broad d) 2H Deshielded due to the adjacent carbamate nitrogen. Appears as a broad multiplet due to restricted rotation and chair conformation.
Piperidine Equatorial (H2eq, H6eq) ~3.10 Multiplet (broad t) 2H Shielded relative to their axial counterparts. Appears as a broad multiplet.
Piperidine CH (H4) ~3.30 Multiplet 1H Deshielded by the adjacent NH₃⁺ group.
Piperidine Axial (H3ax, H5ax) ~1.80 Multiplet (q) 2H Typical range for axial protons on a piperidine ring.
Piperidine Equatorial (H3eq, H5eq) ~2.15 Multiplet (d) 2H Deshielded relative to their axial counterparts.

| Amine (H11) | 8.0 - 8.5 (DMSO-d₆) | Broad Singlet | 3H | The protons of the ammonium group (NH₃⁺) are acidic and often exchange with solvent, leading to a broad signal.[2] The signal disappears upon D₂O shake. |

Expertise & Causality:

  • Solvent Choice: The choice of solvent (e.g., DMSO-d₆ or D₂O) is critical. In DMSO-d₆, the NH₃⁺ protons are typically observable as a broad singlet. In D₂O, these protons will exchange with deuterium, causing the signal to disappear, which is a key diagnostic test.[2]

  • Carbamate Rotamers: The benzyl carbamate group can exhibit restricted rotation around the N1-C7 amide bond, leading to broadening of the signals for the adjacent piperidine protons (H2, H6) at room temperature.

  • Effect of Protonation: In the free amine form, the H4 proton would be significantly more shielded (further upfield). The formation of the ammonium salt causes a substantial downfield shift for H4 and, to a lesser extent, the adjacent H3/H5 protons due to the inductive effect of the positive charge.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Data (in D₂O or DMSO-d₆)

Signal Assignment Chemical Shift (δ, ppm) Key Insights
Carbonyl (C7) ~155 Characteristic chemical shift for a carbamate carbonyl carbon.[3]
Aromatic (C10) ~137 Quaternary aromatic carbon attached to the benzylic group.
Aromatic (C11-C15) 127 - 129 Signals for the five CH carbons of the phenyl ring.
Benzylic (C9) ~67 The benzylic CH₂ carbon of the Cbz group.
Piperidine (C4) ~48 Carbon bearing the ammonium group.
Piperidine (C2, C6) ~43 Carbons adjacent to the carbamate nitrogen.

| Piperidine (C3, C5) | ~28 | Carbons adjacent to C4. |

Expertise & Causality:

  • Proton Decoupling: ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in each unique carbon appearing as a singlet.[4]

  • Downfield Shifts: The electron-withdrawing nature of the oxygen and nitrogen atoms causes the carbonyl carbon (C7) and the benzylic carbon (C9) to appear significantly downfield. Similarly, the piperidine carbons attached to nitrogen (C2, C6, and C4) are deshielded compared to the C3 and C5 carbons.[5]

Part 2: Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
3100 - 3000 C-H Stretch Medium Aromatic C-H
3000 - 2800 N-H Stretch Strong, Broad Ammonium (R-NH₃⁺)
2950 - 2850 C-H Stretch Medium Aliphatic C-H
~1700 C=O Stretch Strong Carbamate Carbonyl
1600 - 1580 N-H Bend Medium Ammonium (R-NH₃⁺)[6]
1495, 1455 C=C Stretch Medium Aromatic Ring
~1240 C-O Stretch Strong Carbamate Ester

| ~1130 | C-N Stretch | Medium | Aliphatic Amine/Carbamate |

Expertise & Causality:

  • Ammonium Salt Signature: The most telling feature distinguishing the hydrochloride salt from the free base is the presence of a very broad and strong absorption in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt (R-NH₃⁺). This often overlaps with the C-H stretching bands. In contrast, a free primary amine would show two sharp peaks around 3300-3400 cm⁻¹.[7]

  • Carbamate Carbonyl: The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbamate C=O group. Its position can be influenced by hydrogen bonding.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's overall structure.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data (ESI+)

m/z Value Ion Fragmentation Pathway
249.16 [M+H]⁺ Molecular ion of the free base (C₁₃H₁₈N₂O₂)
159.12 [M - C₇H₇O]⁺ Loss of the benzyloxy group
141.11 [M - C₇H₇O₂]⁺ Loss of the benzyloxycarbonyl group

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups |

Expertise & Causality:

  • Ionization: In ESI positive mode (ESI+), the molecule is typically observed as the protonated free base, [M+H]⁺, where M is the molecular weight of Benzyl 4-aminopiperidine-1-carboxylate (248.31 g/mol ). The chloride counter-ion is not observed.

  • Nitrogen Rule: The molecular weight of the free base is an even number (248.31). According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This is consistent with the structure containing two nitrogen atoms.[2][8]

  • Fragmentation: The most common fragmentation pathway for benzyl carbamates is the cleavage of the benzylic C-O bond.[9][10] This leads to the formation of a highly stable tropylium cation at m/z 91, which is often the base peak in the spectrum. Further fragmentation can involve the loss of CO₂ and cleavage of the piperidine ring.

Part 4: Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols must be followed.

Spectroscopic Analysis Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structural Confirmation prep Dissolve ~10 mg of Benzyl 4-aminopiperidine-1-carboxylate HCl in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) nmr Acquire ¹H and ¹³C NMR Spectra (400 MHz Spectrometer) prep->nmr ir Acquire FTIR Spectrum (ATR method) prep->ir ms Acquire ESI-MS Spectrum (Positive Ion Mode) prep->ms analyze_nmr Process & Analyze NMR Data: - Chemical Shift - Integration - Multiplicity nmr->analyze_nmr analyze_ir Analyze IR Data: - Identify characteristic functional group absorptions ir->analyze_ir analyze_ms Analyze MS Data: - Identify [M+H]⁺ peak - Analyze fragmentation pattern ms->analyze_ms confirm Correlate all spectroscopic data to confirm the structure and purity of the target compound. analyze_nmr->confirm analyze_ir->confirm analyze_ms->confirm

Caption: General workflow for the spectroscopic characterization of the title compound.

Detailed Methodologies

1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR , acquire at least 16 scans.

    • For ¹³C NMR , acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, using a proton-decoupled pulse sequence.[11]

  • Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[1]

2. IR Spectroscopy Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum of absorbance versus wavenumber is analyzed for characteristic absorption bands.

3. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 249.16) as the precursor and applying collision-induced dissociation (CID) to generate the fragment ions.

References

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [Link]

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. Available at: [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • 1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • 1-Benzyl-4-piperidylamine. PubChem. Available at: [Link]

  • 4-Benzylpiperidine. PubChem. Available at: [Link]

  • 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. PubChem. Available at: [Link]

  • FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +... ResearchGate. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. PubChem. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. PubChem. Available at: [Link]

  • 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Europe PMC. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • 4-Benzylpiperidine. NIST WebBook. Available at: [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. Available at: [Link]

Sources

The Versatile Cornerstone: A Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its synthesis, chemical properties, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to elucidate not just the "how" but the critical "why" behind the experimental choices, ensuring a thorough understanding of this versatile scaffold.

Introduction: The Strategic Importance of the 4-Aminopiperidine Moiety

The piperidine ring is a privileged scaffold in drug design, prized for its conformational flexibility and its ability to present substituents in defined three-dimensional space, enabling precise interactions with biological targets. Within this class of heterocycles, the 4-aminopiperidine core has emerged as a particularly valuable motif. The presence of a basic nitrogen atom within the ring and an amino substituent at the 4-position provides two key points for molecular elaboration, allowing for the construction of complex molecules with diverse pharmacological activities.

This compound offers a synthetically tractable version of this core. The benzyl carbamate (Cbz) group at the 1-position serves as a robust protecting group for the piperidine nitrogen, while the hydrochloride salt form enhances the compound's stability and handling characteristics. This strategic protection allows for selective functionalization of the 4-amino group, making it a go-to intermediate for the synthesis of a wide array of therapeutic agents.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The following protocol represents a common and reliable approach, starting from the readily available 4-piperidone.

Synthetic Workflow

The overall synthetic strategy involves three key transformations:

  • Reductive Amination: Introduction of the benzyl group at the piperidine nitrogen.

  • Boc Protection and Deprotection/Rearrangement: A robust method to install the 4-amino functionality.

  • Cbz Protection and Salt Formation: Protection of the piperidine nitrogen and formation of the final hydrochloride salt.

Synthesis_Workflow A 4-Piperidone monohydrate hydrochloride B 1-Benzyl-4-piperidone A->B Benzaldehyde, NaBH(OAc)3 C tert-Butyl (1-benzylpiperidin-4-ylidene)carbamate B->C t-BuOCONH2, Ti(OiPr)4 D tert-Butyl (1-benzylpiperidin-4-yl)carbamate C->D NaBH4 E 4-Amino-1-benzylpiperidine D->E HCl/Dioxane F Benzyl 4-aminopiperidine-1-carboxylate E->F Benzyl Chloroformate, Base G This compound F->G HCl/Ether

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-piperidone

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature.

  • Add benzaldehyde (1.1 equivalents) followed by sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-benzyl-4-piperidone, which can be purified by column chromatography.

Causality behind Experimental Choices: The use of sodium triacetoxyborohydride offers a milder and more selective alternative to other reducing agents like sodium cyanoborohydride, minimizing over-reduction and side reactions.

Step 2: Synthesis of 4-Amino-1-benzylpiperidine

  • To a solution of 1-benzyl-4-piperidone (1 equivalent) and tert-butyl carbamate (1.2 equivalents) in toluene, add titanium(IV) isopropoxide (1.5 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus for 12 hours.

  • Cool the reaction to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water, followed by filtration through celite.

  • Extract the filtrate with ethyl acetate, dry the combined organic layers, and concentrate.

  • Dissolve the crude product in a solution of HCl in dioxane (4M) and stir for 2 hours at room temperature.

  • Concentrate the mixture under reduced pressure and triturate with diethyl ether to obtain 4-amino-1-benzylpiperidine dihydrochloride as a solid.

Causality behind Experimental Choices: The formation of the intermediate N-Boc protected imine followed by in-situ reduction is a highly efficient method for introducing the amino group. The Boc protecting group is then easily cleaved under acidic conditions.

Step 3: Synthesis of this compound

  • Suspend 4-amino-1-benzylpiperidine dihydrochloride (1 equivalent) in DCM and cool to 0 °C.

  • Add triethylamine (2.5 equivalents) and stir for 15 minutes.

  • Slowly add benzyl chloroformate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality behind Experimental Choices: The use of benzyl chloroformate (Cbz-Cl) is a standard and effective method for introducing the Cbz protecting group.[1] The final precipitation as a hydrochloride salt provides a stable, crystalline solid that is easily handled and stored.

Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 1159826-41-1
Molecular Formula C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.0-9.5 (br s, 1H, HCl), 8.3-8.0 (br s, 3H, NH₃⁺), 7.45-7.30 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.2-4.0 (m, 2H, piperidine-H), 3.2-3.0 (m, 1H, piperidine-H), 3.0-2.8 (m, 2H, piperidine-H), 2.1-1.9 (m, 2H, piperidine-H), 1.8-1.6 (m, 2H, piperidine-H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.0 (C=O), 137.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 66.5 (OCH₂Ph), 48.0 (piperidine-CH), 42.0 (piperidine-CH₂), 28.0 (piperidine-CH₂).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1690 (C=O stretch, carbamate).

  • Mass Spectrometry (ESI+): m/z 235.1 [M-Cl]⁺.

Applications in Drug Discovery: A Scaffold for Innovation

This compound is a versatile intermediate for the synthesis of complex molecular architectures targeting a range of diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 4-aminopiperidine scaffold is a common feature in many DPP-4 inhibitors, where the amino group often serves as a key pharmacophore for interaction with the enzyme's active site. Research has shown that derivatives of 4-amino-1-benzylpiperidine exhibit significant DPP-4 inhibitory activity.[2] The benzyl group can be retained in the final molecule or serve as a precursor for further modification.

DPP4_Inhibition

Caption: Role of 4-aminopiperidine derivatives in DPP-4 inhibition.
Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs have shown therapeutic benefit in a variety of autoimmune diseases. The 4-aminopiperidine scaffold has been utilized in the design of potent and selective JAK inhibitors. The amino group can be functionalized to interact with key residues in the ATP-binding site of the kinase.

Conclusion: A Foundation for Future Therapies

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in drug discovery. Its carefully chosen protecting groups and stable salt form provide chemists with a reliable and versatile tool for the synthesis of novel therapeutic agents. As our understanding of disease biology deepens, the demand for such well-designed building blocks will only continue to grow, solidifying the central role of scaffolds like the 4-aminopiperidine core in the development of future medicines.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][1]

  • Al-Masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link][2]

Sources

An In-Depth Technical Guide to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. We will delve into its synthesis, exploring the chemical logic behind the chosen methodology, detail its analytical characterization, and discuss its applications, particularly in the development of kinase inhibitors.

Introduction: The Significance of the N-Benzylpiperidine Moiety

The N-benzylpiperidine structural motif is a cornerstone in drug discovery, prized for its three-dimensional nature and structural flexibility. This versatile scaffold allows medicinal chemists to fine-tune the physicochemical properties of drug candidates, enhancing efficacy and optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. This compound serves as a crucial intermediate, providing a synthetically accessible platform to introduce the N-benzylpiperidine core into more complex molecules. Its hydrochloride salt form often improves handling and stability.

Synthesis of this compound

The synthesis of this compound is a multi-step process that leverages well-established organic chemistry principles. A common and efficient approach involves the protection of a suitable piperidine precursor followed by salt formation.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound (I) involves disconnecting the benzyl carbamate to reveal 4-aminopiperidine (II) and benzyl chloroformate (III). The hydrochloride salt is then formed in the final step.

G target This compound (I) intermediate1 Benzyl 4-aminopiperidine-1-carboxylate target->intermediate1 HCl addition precursor1 4-Aminopiperidine (II) intermediate1->precursor1 Carbamate formation precursor2 Benzyl chloroformate (III) intermediate1->precursor2 Carbamate formation

Caption: Retrosynthetic analysis of the target compound.

Synthetic Workflow

The forward synthesis involves the protection of the secondary amine of a 4-aminopiperidine derivative with benzyl chloroformate, followed by conversion to the hydrochloride salt. A common starting material is 4-amino-1-benzylpiperidine, where the benzyl group on the piperidine nitrogen is already installed. The primary amino group is then acylated. An alternative, and often more versatile route, starts with a piperidine with a protected primary amine, allowing for the introduction of the N-benzyl group at a later stage. For the purpose of this guide, we will focus on a plausible synthesis starting from a commercially available piperidine derivative.

G cluster_0 Synthesis Workflow start Start: 4-Amino-1-Boc-piperidine step1 Reaction with Benzyl Chloroformate (Cbz-Cl) start->step1 intermediate Intermediate: Boc and Cbz protected piperidine step1->intermediate step2 Selective deprotection of Boc group intermediate->step2 product_base Product: Benzyl 4-aminopiperidine-1-carboxylate step2->product_base step3 Treatment with HCl product_base->step3 end Final Product: this compound step3->end

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations.

Step 1: Synthesis of Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate

  • Dissolution: Dissolve 4-amino-1-Boc-piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Selective Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified product from Step 1 in a suitable solvent such as methanol or dioxane.

  • Acidification: Add a solution of 4 M HCl in dioxane and stir the mixture at room temperature. The acidic conditions will selectively cleave the acid-labile tert-butoxycarbonyl (Boc) group, leaving the more robust benzyloxycarbonyl (Cbz) group intact.[1]

  • Precipitation: The hydrochloride salt of the product will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a cold solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Technique Parameter Expected Result/Interpretation
¹H NMR Chemical Shift (δ)Signals corresponding to the benzyl protons (aromatic region), the piperidine ring protons, and the amine protons.
¹³C NMR Chemical Shift (δ)Resonances for the carbonyl carbon of the carbamate, aromatic carbons, and the aliphatic carbons of the piperidine ring.
Mass Spec. m/zThe molecular ion peak corresponding to the free base and potentially fragment ions.
IR Spec. Wavenumber (cm⁻¹)Characteristic absorption bands for N-H stretching (amine), C=O stretching (carbamate), and aromatic C-H stretching.
HPLC Purity (%)A single major peak indicating the purity of the compound.

Note: Specific spectral data can be obtained from commercial suppliers upon request.[2]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its primary application lies in its use as a scaffold to which other functional groups can be attached.

Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors.[3] The 4-aminopiperidine core can be functionalized to interact with the hinge region of the kinase ATP-binding site, while the nitrogen of the piperidine ring allows for the introduction of substituents that can target other regions of the enzyme, leading to potent and selective inhibitors. For example, it has been used in the development of inhibitors for Protein Kinase B (Akt), a key target in cancer therapy.[3]

Other Therapeutic Areas

The N-benzylpiperidine motif is also found in drugs targeting a range of other conditions, including neurodegenerative diseases and as opioid analgesics.[4][5] The versatility of this compound makes it a valuable starting material for the exploration of new chemical space in these and other therapeutic areas.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and versatile building block with significant applications in drug discovery. Its synthesis relies on robust and well-understood chemical transformations, and its structure allows for diverse functionalization. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the medicinal chemist's toolbox cannot be overstated.

References

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (2012).
  • Method for preparing N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • Scheme 1. 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted... ResearchGate. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. [Link]

Sources

The Cornerstone of a Cure: An In-depth Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with a series of critical chemical transformations. Central to this journey are the key intermediates , the foundational building blocks upon which complex Active Pharmaceutical Ingredients (APIs) are constructed. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core principles and practical applications of key intermediates in pharmaceutical synthesis. We will delve into the causality behind the selection of specific intermediates, examine their synthesis through field-proven methodologies, and highlight their role in the creation of modern therapeutics. Every mechanistic claim and protocol is substantiated with authoritative references to ensure scientific integrity and empower your research and development endeavors.

Introduction: The Strategic Importance of Intermediates

Pharmaceutical intermediates are the chemical compounds that serve as the precursors in the synthesis of APIs.[1] They are the products of individual steps in a multi-step synthesis, which are then used as starting materials for subsequent reactions.[2] The strategic selection and efficient synthesis of high-quality intermediates are paramount, as they directly influence the purity, yield, and economic viability of the final drug product.[1][] A robust synthetic route, built upon well-characterized and stable intermediates, is the bedrock of a scalable and reproducible pharmaceutical manufacturing process.

The quality and purity of these intermediates are critical, as they have a direct impact on the safety and efficacy of the final drug.[1] High-purity intermediates, often exceeding 98-99%, are essential to minimize impurities in the final API, which could otherwise lead to adverse effects or reduced therapeutic efficacy.[]

Privileged Scaffolds: Nature's Blueprint for Drug Design

In the vast chemical space available for drug discovery, certain molecular frameworks appear with remarkable frequency in biologically active compounds. These are known as "privileged scaffolds."[4][5] The term, first introduced by Evans in 1988, describes molecular structures capable of binding to multiple biological targets with high affinity.[5][6] These scaffolds serve as versatile templates for the design of compound libraries, significantly increasing the efficiency of identifying new drug candidates.[5]

Characteristics of Privileged Scaffolds:

  • High Chemical Stability: Ensures the integrity of the core structure throughout the synthetic process and within biological systems.[5]

  • Functionalization Potential: Readily amenable to the addition of various chemical groups, allowing for the fine-tuning of pharmacological properties.[5]

  • Biological Compatibility: Possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).[5]

Some of the most prominent privileged scaffolds in pharmaceuticals include:

  • Benzodiazepines: Known for their anxiolytic, sedative, and anticonvulsant properties.[5]

  • Indoles: Present in a wide range of drugs, including serotonin receptor agonists and kinase inhibitors.[5]

  • Piperidines: A ubiquitous six-membered nitrogen-containing heterocycle found in numerous pharmaceuticals.[7][8]

The identification and utilization of privileged scaffolds is a cornerstone of modern medicinal chemistry, providing a rational starting point for the design of novel therapeutics.[9]

The Central Role of Heterocyclic Intermediates

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are arguably the most important class of intermediates in pharmaceutical synthesis.[10][11] Over 85% of all biologically active small molecules contain at least one heterocyclic ring.[12] The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties that are crucial for molecular recognition and binding to biological targets.[11]

Key Classes of Heterocyclic Intermediates:

  • Pyridine and Piperidine Derivatives: Pyridine, an aromatic heterocycle, and its saturated counterpart, piperidine, are fundamental building blocks in drug synthesis.[8][13] Piperidine derivatives are present in over twenty classes of pharmaceuticals.[14] The industrial synthesis of piperidine is typically achieved through the hydrogenation of pyridine.[7][15]

  • Imidazole, Thiazole, and Triazole Derivatives: These five-membered heterocycles are core components of many antifungal, antibacterial, and anticancer drugs.[11][16]

  • Fluorinated Heterocycles: The introduction of fluorine into a heterocyclic intermediate can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[16][17]

The versatility of heterocyclic intermediates allows medicinal chemists to modulate properties such as solubility, lipophilicity, and hydrogen bonding capacity, thereby optimizing the ADME/Tox profile of a drug candidate.[12]

Chirality in Intermediates: The Quest for Stereochemical Purity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in drug development. The two mirror-image forms of a chiral molecule, known as enantiomers, can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic.[] Therefore, the synthesis of enantiomerically pure drugs is of utmost importance.

This is where chiral intermediates play a pivotal role. These are building blocks that possess a defined three-dimensional structure, which is then carried through the synthetic route to establish the desired stereochemistry in the final API.[19] The synthesis of complex molecules with multiple chiral centers often results in a mixture of stereoisomers. The use of chiral intermediates helps to control the stereochemical outcome of reactions, leading to the desired enantiomer with high purity.[]

Key Methodologies for Synthesizing Chiral Intermediates:

  • Asymmetric Catalysis: This powerful technique utilizes chiral catalysts to preferentially form one enantiomer over the other.[] Chiral ligands are often employed to create a stereoselective environment around a metal catalyst.[]

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids and sugars, as starting materials.

  • Resolution: This method involves the separation of a racemic mixture into its individual enantiomers.

The production of enantiomerically pure intermediates is a key challenge that, when overcome, ensures the safety and efficacy of the final drug product.[20] In 2020, 20 out of the 35 pharmaceuticals approved by the FDA were chiral, highlighting the significance of asymmetric synthesis in modern drug development.[21]

Foundational Reactions in Intermediate Synthesis: Grignard and Wittig Reactions

Certain name reactions have become indispensable tools in the synthetic organic chemist's arsenal for the construction of key intermediates.

The Grignard Reaction: A Workhorse for Carbon-Carbon Bond Formation

The Grignard reaction, involving the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, is a cornerstone of organic synthesis.[22][23] These reagents are powerful nucleophiles and strong bases, making them highly effective for forming new carbon-carbon bonds.[24]

Applications in Pharmaceutical Synthesis:

  • Synthesis of Alcohols: Grignard reagents react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[23][24]

  • Construction of Complex Carbon Skeletons: They are used to introduce alkyl or aryl groups into molecules, a key step in the synthesis of many APIs, including tramadol, naproxen, and tamoxifen.[22][25]

Due to the exothermic and pyrophoric nature of Grignard reagents, their handling on a large scale requires careful control.[26] The use of continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processing for the industrial-scale synthesis of Grignard reagents.[26]

Experimental Protocol: Preparation of a Grignard Reagent (Illustrative)

  • Setup: A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is dried thoroughly in an oven and assembled while hot.

  • Initiation: Magnesium turnings are placed in the flask and gently heated under a stream of nitrogen. A small crystal of iodine is often added to activate the magnesium surface.

  • Addition: A solution of the alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel.[22]

  • Reaction: The reaction is typically initiated by gentle warming. Once started, the reaction is often self-sustaining. The rate of addition is controlled to maintain a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred and refluxed for an additional period to ensure complete reaction. The resulting Grignard reagent is a cloudy, greyish solution.

The Wittig Reaction: A Precise Tool for Alkene Synthesis

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[27][28] It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound to form an alkene and triphenylphosphine oxide.[29][30]

A key advantage of the Wittig reaction is the predictable location of the newly formed double bond, which is precisely where the carbonyl group was.[27] This makes it a valuable tool in the synthesis of complex molecules where regioselectivity is crucial.

Applications in Pharmaceutical Synthesis:

  • Natural Product Synthesis: Used in the synthesis of vitamins, hormones, and antibiotics.[31]

  • Drug Synthesis: Employed in the synthesis of various pharmaceuticals, including the antidepressant Prozac.[31]

  • Synthesis of Dienes: Can be used to create conjugated dienes, which are important intermediates in many synthetic pathways.[31]

The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.

Data Presentation: Purity and Yield of Common Intermediates

The following table summarizes typical purity and yield data for the synthesis of representative key intermediates. These values are illustrative and can vary depending on the specific reaction conditions and scale of the synthesis.

Intermediate ClassExample IntermediateSynthetic MethodTypical Yield (%)Typical Purity (%)
Heterocyclic 2-Substituted PiperidineCatalytic Hydrogenation of Pyridine Derivative85-95>98
Chiral (S)-1-Boc-3-hydroxypyrrolidineAsymmetric Reduction80-90>99 (ee)
Acyclic Ethyl 4-bromophenylacetateFischer Esterification90-98>99

Visualization of Synthetic Pathways

The following diagrams illustrate the general synthetic pathways for the formation of key intermediates discussed in this guide.

Diagram 1: General Synthesis of a Piperidine Derivative

G Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Pyridine->Hydrogenation Piperidine Substituted Piperidine Hydrogenation->Piperidine

Caption: Catalytic hydrogenation of a substituted pyridine to yield a substituted piperidine.

Diagram 2: The Wittig Reaction Mechanism

G Ylide Phosphorus Ylide (Ph3P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Oxaphosphetane Alkene Alkene (R'R''C=CHR) Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: The Wittig reaction proceeds through a four-membered oxaphosphetane intermediate.

Conclusion and Future Perspectives

Key intermediates are the unsung heroes of pharmaceutical synthesis. A deep understanding of their properties, synthesis, and application is essential for the development of robust, efficient, and economically viable drug manufacturing processes. The principles of privileged scaffolds, the versatility of heterocyclic chemistry, the precision of asymmetric synthesis, and the power of foundational reactions like the Grignard and Wittig reactions will continue to drive innovation in the pharmaceutical industry.

Future advancements will likely focus on the development of more sustainable and "green" synthetic methods for intermediate production, including the expanded use of biocatalysis and continuous flow chemistry.[16][32] These technologies promise to further enhance the efficiency and reduce the environmental impact of pharmaceutical manufacturing, ultimately leading to the faster development of new and improved medicines for patients worldwide.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available at: [Link]

  • OpenOChem Learn. (n.d.). Privileged Structures. Available at: [Link]

  • Sathee Jee. (n.d.). Chemistry Wittig Reaction. Available at: [Link]

  • (n.d.). Asymmetric Synthesis: The Critical Role of Chiral Intermediates. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis. Available at: [Link]

  • (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Available at: [Link]

  • At Tianming Pharmaceutical. (n.d.). Chiral Intermediates: Precision Molecules Driving Pharma. Available at: [Link]

  • Wolfa. (2025). Pharmaceutical Intermediates Types Guide. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Role of Heterocyclic Intermediates in Modern Drug Discovery. Available at: [Link]

  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Available at: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. Available at: [Link]

  • Sarex. (n.d.). Pharmaceutical Intermediates. Available at: [Link]

  • Study.com. (n.d.). The Wittig Reaction | Mechanism, Application & Examples. Available at: [Link]

  • Bräse, S. (Ed.). (2015).
  • Royal Society of Chemistry. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Available at: [Link]

  • Barreiro, E. J. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 1-15). Royal Society of Chemistry.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3838. Available at: [Link]

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. Available at: [Link]

  • AIChE. (n.d.). (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. Available at: [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Wittig Reaction: Applications of Methyl (triphenylphosphoranylidene)acetate. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. Available at: [Link]

  • (2024). Grignard Reaction Reagents: A Toolbox for Chemists. Available at: [Link]

  • Taj Pharmaceuticals Limited. (n.d.). Piperidine manufacturers. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • (2024). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Oreate AI Blog. (2025). Research on Wittig Reagents and Their Applications in Organic Synthesis. Available at: [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The N-benzyl piperidine structural motif is a cornerstone in modern medicinal chemistry, prized for its three-dimensional architecture and structural flexibility.[1] This scaffold is prevalent in numerous FDA-approved drugs, where it often enhances water solubility, improves absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and provides critical cation-π interactions with biological targets.[1] Benzyl 4-aminopiperidine-1-carboxylate hydrochloride serves as a highly versatile bifunctional building block. The Cbz (carboxybenzyl) protecting group offers stability for the piperidine nitrogen, while the primary amine at the 4-position provides a reactive handle for a wide array of synthetic transformations. This guide provides detailed protocols for the synthesis, characterization, and strategic application of this valuable intermediate for researchers in drug discovery and chemical synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and adherence to strict safety protocols are paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 1159826-41-1[2]
Molecular Formula C₁₃H₁₉ClN₂O₂[3]
Molecular Weight 270.76 g/mol [3]
Appearance White to light yellow powder or lump[4]
Melting Point 68 °C (decomposes)[4][5]
Purity Typically ≥97%[3]
Storage Store at room temperature under an inert atmosphere (e.g., Nitrogen), in a tightly sealed container in a dry, well-ventilated place.[5]
Hazard Identification and Safe Handling

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from structurally similar compounds such as 1-benzyl-4-piperidylamine and other piperidine derivatives indicate a consistent hazard profile.[6][7][8]

  • Primary Hazards: Causes skin irritation and serious eye damage/irritation.[7][8] May cause respiratory irritation.[8] Harmful if swallowed.[8]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[6][10]

    • Avoid breathing dust, mist, or vapors.[6] Do not allow the compound to come into contact with skin, eyes, or clothing.[9]

    • Wash hands and any exposed skin thoroughly after handling.[9]

  • First Aid Measures:

    • If on Skin: Immediately wash with plenty of soap and water. Remove all contaminated clothing. If irritation occurs, seek medical attention.[7]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[6]

Proposed Synthetic Protocol: Reductive Amination Pathway

The synthesis of Benzyl 4-aminopiperidine-1-carboxylate from its corresponding ketone precursor is efficiently achieved via a reductive amination reaction. This method is widely adopted in medicinal chemistry for its high yields, mild reaction conditions, and broad functional group tolerance. The subsequent conversion to the hydrochloride salt enhances the compound's stability and improves its handling characteristics as a crystalline solid.

Reaction Scheme

The two-stage process involves the formation of the free amine followed by salt formation.

Caption: Synthetic pathway from ketone to hydrochloride salt.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Quantity
Benzyl 4-oxopiperidine-1-carboxylate19099-93-5233.2710.0 g (42.9 mmol)
Ammonium Acetate631-61-877.0816.5 g (214.5 mmol)
Sodium Triacetoxyborohydride56553-60-7211.9413.6 g (64.3 mmol)
1,2-Dichloroethane (DCE)107-06-298.96200 mL
Saturated Sodium Bicarbonate (aq.)--~150 mL
Dichloromethane (DCM)75-09-284.93~300 mL
Anhydrous Sodium Sulfate7757-82-6142.04As needed
2.0 M HCl in Diethyl Ether--~25 mL
Diethyl Ether60-29-774.12~100 mL

Procedure:

Part A: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate (Free Base)

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add Benzyl 4-oxopiperidine-1-carboxylate (10.0 g, 42.9 mmol) and ammonium acetate (16.5 g, 214.5 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (200 mL) to the flask. Stir the resulting suspension at room temperature for 30 minutes. The causality here is to allow for the formation of the imine or enamine intermediate in situ before the reduction step.

  • Reduction: Carefully add sodium triacetoxyborohydride (13.6 g, 64.3 mmol) portion-wise over 15 minutes. This reagent is chosen for its mildness, which prevents over-reduction and is highly selective for the iminium intermediate. An exothermic reaction may be observed; maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (150 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil or waxy solid.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base in a minimal amount of diethyl ether (~50 mL). Some gentle warming may be required.

  • Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether (~25 mL, 50 mmol) dropwise. A white precipitate will form immediately. The use of a pre-prepared HCl solution ensures accurate stoichiometry and controlled precipitation.

  • Crystallization: Continue stirring the suspension at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 25 mL) to remove any unreacted starting material or impurities. Dry the product under vacuum to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the final product.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.2 (br s, 3H, -NH₃⁺), 7.4-7.2 (m, 5H, Ar-H), 5.1 (s, 2H, -CH₂-Ph), ~4.0 (m, 2H, piperidine), ~3.1 (m, 1H, piperidine), ~2.9 (m, 2H, piperidine), ~1.9 (m, 2H, piperidine), ~1.5 (m, 2H, piperidine).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~154 (C=O), ~137 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), 66 (-CH₂-Ph), ~47 (piperidine CH), ~42 (piperidine CH₂), ~29 (piperidine CH₂).
Mass Spec. (ESI+) Expected [M+H]⁺ for free base (C₁₃H₁₈N₂O₂): m/z = 235.14. The hydrochloride salt will show the mass of the free base cation.
HPLC Purity >97% (Typical conditions: C18 column, mobile phase gradient of water/acetonitrile with 0.1% TFA, detection at 254 nm).

Applications in Drug Discovery

This compound is not an end product but a strategic starting point for library synthesis. The primary amine is a powerful nucleophile, enabling a multitude of subsequent reactions.

  • Amide Coupling: The amine can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to generate diverse amide and sulfonamide libraries. This is a fundamental transformation in the synthesis of kinase inhibitors and GPCR modulators.

  • Reductive Amination: Reaction with aldehydes or ketones provides access to N-substituted derivatives, expanding the structural diversity and allowing for fine-tuning of physicochemical properties.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields corresponding ureas and thioureas, which are common pharmacophores in various drug classes.

Conceptual Library Generation Workflow

G cluster_reactions Parallel Synthesis Reactions cluster_products Diverse Chemical Library Start Benzyl 4-aminopiperidine-1-carboxylate HCl FreeBase Neutralize to Free Amine Start->FreeBase R1 Amide Coupling (R¹-COOH, EDC/HOBt) FreeBase->R1 R2 Reductive Amination (R²-CHO, NaBH(OAc)₃) FreeBase->R2 R3 Urea Formation (R³-NCO) FreeBase->R3 P1 Amide Derivatives R1->P1 P2 Secondary Amine Derivatives R2->P2 P3 Urea Derivatives R3->P3

Caption: Diversification from a common intermediate.

References

  • PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Ehlers, P., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2639. [Link]

  • Defense Technical Information Center. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemistrySelect, 9(1), e202303551. [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-amino-piperidine-1-carboxylic acid benzyl ester. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

Sources

The Strategic Utility of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Aminopiperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, prized for its favorable physicochemical properties and its prevalence in a vast array of FDA-approved drugs.[1] Among its derivatives, the 4-aminopiperidine motif stands out as a particularly "privileged" structure. Its rigid, three-dimensional framework allows for precise vectorial projection of substituents into the binding pockets of biological targets, while the primary amino group offers a versatile handle for a multitude of chemical modifications. This unique combination has cemented its role as a cornerstone in the design of novel therapeutics targeting a wide range of diseases, from cancer to viral infections and neurological disorders.[2][3]

This guide provides an in-depth exploration of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride (CAS No: 1159826-41-1), a key intermediate that provides medicinal chemists with a stable, yet readily functionalizable, entry point into this critical chemical space.[4][5] We will dissect the strategic importance of its constituent parts—the 4-aminopiperidine core and the benzyl carbamate (Cbz) protecting group—and provide detailed, field-proven protocols for its application in the synthesis of advanced molecular entities.

Molecular Architecture: A Tale of Two Moieties

The efficacy of this compound as a synthetic building block lies in the clever juxtaposition of a reactive center (the 4-amino group) and a selectively removable protecting group on the piperidine nitrogen.

  • The 4-Aminopiperidine Core: This central scaffold acts as a rigid, non-planar spacer. The axial and equatorial positions of the amino group allow for distinct spatial arrangements of subsequent functionalities, which is critical for optimizing interactions within a protein's binding site. The basicity of the primary amine is a key feature, often enabling crucial hydrogen bonding or salt-bridge interactions with acidic residues like aspartate or glutamate in target proteins.[2]

  • The Benzyl Carbamate (Cbz) Protecting Group: The Cbz group, introduced by Bergmann and Zervas, is a classic and robust protecting group for amines.[6] Its primary role here is to deactivate the secondary amine of the piperidine ring, preventing it from competing in reactions intended for the 4-amino position. Its stability to a wide range of acidic and basic conditions allows for selective manipulation of other parts of the molecule. Crucially, the Cbz group can be removed under mild conditions, most commonly via catalytic hydrogenation, which proceeds at neutral pH and is orthogonal to many other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[6][7]

The logical flow for utilizing this reagent in a synthetic campaign is depicted below.

G cluster_0 Initial Functionalization cluster_1 Deprotection & Final Assembly A Benzyl 4-aminopiperidine-1-carboxylate (Starting Material) B Selective N-Functionalization (e.g., Acylation, Alkylation, Arylation) of the 4-amino group A->B Reagents/Conditions (e.g., Acyl Chloride, Alkyl Halide) C Cbz-Protected Intermediate B->C D Cbz Deprotection (Catalytic Hydrogenation) C->D Proceed to deprotection E Piperidine N-Functionalization (e.g., Reductive Amination, SNAr) D->E Free secondary amine F Final Target Molecule E->F G A Suspend Starting Material in anhydrous DCM B Cool to 0 °C A->B C Add Base (e.g., TEA) (2.5 equiv) B->C D Add Acyl Chloride (1.1 equiv) dropwise C->D E Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F Aqueous Work-up (NaHCO₃, H₂O, Brine) E->F G Dry, Filter, Concentrate F->G H Purify by Chromatography G->H

Sources

Application Note: Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its three-dimensional, flexible nature allows it to effectively probe biological space and establish critical interactions with protein targets.[1] The N-benzyl piperidine (N-BP) motif, in particular, is frequently employed by medicinal chemists as a versatile tool to fine-tune efficacy and optimize physicochemical properties.[1]

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride stands out as a particularly valuable building block. It offers a unique combination of features:

  • A Pre-Protected Piperidine Nitrogen: The carbobenzyloxy (Cbz) group provides robust protection for the piperidine nitrogen, preventing its interference in reactions while being readily removable under standard hydrogenolysis conditions.

  • A Reactive Primary Amine: The 4-amino group serves as a versatile synthetic handle for a wide range of chemical transformations, including acylation, sulfonylation, and reductive amination.

  • Hydrochloride Salt Form: The hydrochloride salt enhances the compound's stability, shelf-life, and handling characteristics by improving its crystalline nature and reducing the volatility and reactivity of the free amine.

This application note provides an in-depth guide for researchers and drug development professionals on the properties, handling, and synthetic applications of this key intermediate, complete with detailed protocols and workflow visualizations.

Physicochemical Properties & Safe Handling

Before utilization in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.

Compound Properties
PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 1159826-41-1[2]
Molecular Formula C₁₃H₁₉ClN₂O₂[3]
Molecular Weight 270.75 g/mol [3]
Appearance White to off-white crystalline solidGeneral Data
Solubility Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents.General Data
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Nitrogen).[4][4]
Safety and Handling Protocol

This compound and its derivatives should be handled with care in a well-ventilated chemical fume hood. Adherence to the following safety precautions is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5][6]

  • Inhalation: Avoid breathing dust. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if symptoms persist.[7]

  • Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes.[5]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Core Synthetic Applications & Mechanistic Rationale

The primary amino group at the C4 position is the key locus of reactivity for this building block. The Cbz-protected piperidine nitrogen remains unreactive under the conditions described below, allowing for selective functionalization.

Amide Bond Formation: The Gateway to Bioactive Amides

The most common application is the formation of amides via coupling with carboxylic acids or their derivatives. This reaction is fundamental to the synthesis of countless active pharmaceutical ingredients. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated carboxylic acid, acyl chloride, or anhydride.

Causality of Experimental Choice: When using a carboxylic acid, a coupling agent (e.g., EDC, HATU) is required to form a highly reactive activated ester in situ, which is then susceptible to nucleophilic attack by the amine. This avoids the need to convert the acid to a more reactive but potentially less stable acyl chloride.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Benzyl 4-aminopiperidine-1- carboxylate HCl E Add Base (DIPEA) to neutralize HCl salt A->E B R-COOH (Carboxylic Acid) D Dissolve A, B, C in Anhydrous DMF/DCM B->D C EDC/HOBt or HATU (Coupling Reagents) C->D F Stir at 0°C to RT (4-24h) D->F E->F G Aqueous Work-up (Quench, Extract) F->G H Purification via Silica Gel Chromatography G->H I Final Product: Benzyl 4-(acylamino)piperidine- 1-carboxylate H->I

Caption: Workflow for Amide Coupling Reaction.

Reductive Amination: Building Secondary Amine Linkages

Reductive amination provides a powerful method for forming C-N bonds, reacting the primary amine with an aldehyde or ketone. The reaction proceeds via the initial formation of a Schiff base (imine) or enamine intermediate, which is then reduced in the same pot to the corresponding secondary amine.

Causality of Experimental Choice: A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred because it is selective for the protonated imine intermediate over the starting carbonyl compound and is tolerant of mildly acidic conditions which help catalyze imine formation.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Benzyl 4-aminopiperidine-1- carboxylate HCl C Combine A & B in DCE or MeOH A->C B R-CHO or R-CO-R' (Aldehyde/Ketone) B->C D Formation of Imine Intermediate (Acid Catalyst optional, e.g., AcOH) C->D Equilibrium E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F Stir at RT (2-12h) E->F G Aqueous Work-up (Quench with NaHCO₃) F->G H Purification via Chromatography or Crystallization G->H I Final Product: Benzyl 4-(alkylamino)piperidine- 1-carboxylate H->I

Caption: Workflow for Reductive Amination.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a reliable and self-validating procedure for the synthesis of a representative amide product.

Protocol 1: Synthesis of Benzyl 4-(benzamido)piperidine-1-carboxylate

Materials
  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure
  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 3.69 mmol).

  • Add benzoic acid (0.496 g, 4.06 mmol), EDC (0.848 g, 4.43 mmol), and HOBt (0.600 g, 4.43 mmol).

  • Add anhydrous DCM (20 mL) and stir the resulting suspension.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add DIPEA (1.61 mL, 9.23 mmol) dropwise over 5 minutes. The reaction mixture should become a clear solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Work-up and Purification
  • Dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc).

  • Combine the pure fractions and evaporate the solvent to yield the final product as a white solid.

Characterization (Self-Validation)
  • Yield: Calculate the percentage yield based on the starting material.

  • ¹H NMR: Confirm the presence of both benzyl and benzoyl aromatic protons, the Cbz benzylic protons (~5.1 ppm), and the piperidine ring protons. The appearance of an amide N-H proton is a key indicator of success.

  • Mass Spectrometry (LC-MS): Verify the molecular weight of the product. Expected [M+H]⁺ for C₂₀H₂₂N₂O₃: 339.17.

Conclusion

This compound is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its dual-functionality, combined with the robust Cbz protecting group, allows for the selective and efficient elaboration of the 4-amino position. The straightforward protocols for forming amide and secondary amine linkages enable the rapid generation of diverse chemical libraries, accelerating the drug discovery process. Proper handling and an understanding of its core reactivity are essential for leveraging this reagent to its full potential.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21981786, Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]

  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031268, 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

The Versatile Scaffold: Application of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with desirable pharmacological profiles is a perpetual endeavor. Central to this pursuit is the strategic utilization of versatile chemical building blocks that serve as foundational scaffolds for the synthesis of diverse compound libraries. Benzyl 4-aminopiperidine-1-carboxylate hydrochloride has emerged as one such privileged structure, a testament to the utility of the N-benzyl piperidine motif in medicinal chemistry.[1][2] Its inherent structural features, including a secondary amine ripe for functionalization and a protected piperidine ring, offer a gateway to a vast chemical space. This application note provides an in-depth exploration of the utility of this compound, complete with detailed protocols and insights into its application in the synthesis of pioneering therapeutics.

The piperidine moiety is a ubiquitous feature in a multitude of natural products and clinically approved drugs, underscoring its importance as a pharmacophore.[3] The incorporation of a benzyl group on the piperidine nitrogen often imparts crucial hydrophobic and π-stacking interactions, which can be pivotal for high-affinity binding to biological targets.[1] This guide will delve into the practical applications of this compound, showcasing its role in the synthesis of compounds targeting a range of debilitating diseases.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties and handling requirements of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
CAS Number 189913-73-9
Molecular Formula C₁₃H₁₉ClN₂O₂
Molecular Weight 270.76 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMSO
Storage Store at room temperature in a dry, well-ventilated place.

Safety Precautions: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Core Synthetic Applications: A Gateway to Diverse Pharmacologies

The primary amine of this compound serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions. This reactivity is the cornerstone of its utility in constructing complex molecular architectures. The following sections detail key synthetic transformations and their applications in drug discovery.

N-Acylation: Forging Amide Bonds for Therapeutic Efficacy

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry. This reaction allows for the introduction of a wide array of substituents, enabling the fine-tuning of a compound's pharmacological properties.

Application Example: Synthesis of Novel TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-validated target for the treatment of cold allodynia and neuropathic pain.[4][5][6] The N-benzylpiperidine scaffold is a key feature in a number of potent TRPM8 antagonists. The primary amine of this compound can be acylated with various carboxylic acids or acid chlorides to generate libraries of potential TRPM8 modulators.

Experimental Workflow: N-Acylation

reagents Benzyl 4-aminopiperidine-1-carboxylate HCl Carboxylic Acid (or Acid Chloride) Coupling Agent (e.g., HATU) or Base (e.g., Et3N) DCM or DMF reaction Reaction Stir at RT, 2-12 h reagents->reaction 1. Mix workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup 2. Quench purification Purification (Flash Chromatography) workup->purification 3. Extract & Dry product N-Acylated Product purification->product 4. Isolate

Caption: General workflow for the N-acylation of this compound.

Detailed Protocol: Synthesis of a Model N-Acylated Piperidine Derivative

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (2.2 eq). Stir the mixture at room temperature for 10 minutes.

  • Acylation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.1 eq) in DCM. Add this solution dropwise to the amine solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-acylated product.

Reactant 1Reactant 2Coupling AgentSolventYield
Benzyl 4-aminopiperidine-1-carboxylate HClPhenylacetic acidHATUDCM85-95%
Benzyl 4-aminopiperidine-1-carboxylate HClPropionyl chlorideTriethylamineDCM>90%
Reductive Amination: Expanding the Amine Scaffold

Reductive amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines.[7][8] This reaction is particularly valuable for introducing diversity into drug candidates.

Application Example: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor is a G-protein coupled receptor implicated in pain, inflammation, and emesis.[9][10] Many potent NK1 receptor antagonists feature a substituted piperidine core. Reductive amination of an appropriate aldehyde or ketone with Benzyl 4-aminopiperidine-1-carboxylate allows for the construction of complex side chains crucial for high-affinity binding to the NK1 receptor.

Experimental Workflow: Reductive Amination

reagents Benzyl 4-aminopiperidine-1-carboxylate HCl Aldehyde or Ketone Reducing Agent (e.g., NaBH(OAc)3) Dichloroethane (DCE) reaction Reaction Stir at RT, 4-24 h reagents->reaction 1. Combine workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup 2. Quench purification Purification (Flash Chromatography) workup->purification 3. Extract & Dry product N-Alkylated Product purification->product 4. Isolate

Caption: General workflow for the reductive amination using this compound.

Detailed Protocol: Synthesis of a Model N-Alkylated Piperidine Derivative

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE, 0.1 M), add a catalytic amount of acetic acid (0.1 eq).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired N-alkylated product.[7]

AmineCarbonyl CompoundReducing AgentSolventYield
Benzyl 4-aminopiperidine-1-carboxylate HClBenzaldehydeNaBH(OAc)₃DCE80-90%
Benzyl 4-aminopiperidine-1-carboxylate HClAcetoneNaBH(OAc)₃DCE75-85%

Targeting a G-Protein Coupled Receptor: The NK1 Signaling Pathway

The molecules synthesized from this compound often target G-protein coupled receptors (GPCRs), such as the NK1 receptor. Understanding the signaling pathway of the target is crucial for rational drug design.

substance_p Substance P (Endogenous Ligand) nk1_receptor NK1 Receptor (GPCR) substance_p->nk1_receptor Binds & Activates nk1r_antagonist NK1R Antagonist (Derived from Building Block) nk1r_antagonist->nk1_receptor Binds & Blocks g_protein Gq/11 G-protein nk1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (e.g., Neuronal Excitability, Inflammation) ca_release->cellular_response pkc_activation->cellular_response

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor and the inhibitory action of an antagonist.[9]

Conclusion: A Cornerstone for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its versatile reactivity, coupled with the privileged nature of the N-benzylpiperidine scaffold, provides an invaluable platform for the synthesis of diverse and potent therapeutic agents. The protocols and applications detailed herein offer a glimpse into the vast potential of this building block to contribute to the discovery of next-generation medicines for a myriad of human diseases. As our understanding of disease biology deepens, the demand for such versatile chemical tools will undoubtedly continue to grow, solidifying the importance of this compound in the armamentarium of the modern drug hunter.

References

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2025). BenchChem.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). European Journal of Medicinal Chemistry.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). PubMed.
  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. (2002). Journal of Medicinal Chemistry.
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (2025). BenchChem.
  • Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. (2017). Scientific Reports.
  • Reductive Amination Protocols for 1-Benzyl-4-piperidone: A Detailed Guide for Researchers. (2025). BenchChem.
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (2012). Journal of Medicinal Chemistry.
  • 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2009). Journal of Medicinal Chemistry.
  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. (2023). Molecules.
  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. (2014). ACS Medicinal Chemistry Letters.
  • Potency of Synthesized Compounds as TRPM8 Antagonists. (2020).
  • 3-Benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). ElectronicsAndBooks.
  • A Practical Catalytic Reductive Amination of Carboxylic Acids. (2015). The Royal Society of Chemistry.
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters.
  • Fused piperidines as a novel class of potent and orally available transient receptor potential melastatin type 8 (TRPM8) antagonists. (2012). Journal of Medicinal Chemistry.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020).
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002).
  • Hitchhiker's guide to reductive amin
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (2020).
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). DTIC.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2011). Molecules.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). Molecules.
  • 1159826-41-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • Synthesis method of N-benzyl-4-piperidine formaldehyde. (2020). SciSpace.
  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. (2012).

Sources

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride derivatization techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[3][4][5] this compound is a strategically designed building block that offers two distinct points for chemical modification: the secondary amine at the 1-position (protected as a carbamate) and the primary amine at the 4-position. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key derivatization techniques for the 4-amino group, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. We will explore field-proven protocols for N-acylation, reductive amination, and urea/thiourea formation, explaining the rationale behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Strategic Advantage of the 4-Aminopiperidine Scaffold

This compound serves as an ideal starting material for several reasons. The benzyl carbamate (Cbz or Z) group at the N1 position provides robust protection that is stable to a wide range of reaction conditions used to modify the 4-amino group. This orthogonality is critical for selective synthesis. Furthermore, the Cbz group can be readily removed via catalytic hydrogenation, revealing the N1 piperidine nitrogen for subsequent functionalization. The primary amine at the C4 position is a versatile nucleophile, poised for a variety of transformations that are fundamental to drug discovery programs.[6][7]

Core Derivatization Strategies and Protocols

This section details the primary synthetic routes for derivatizing the 4-amino group. Each protocol is designed to be a self-validating system, with clear steps and explanations for common experimental outcomes.

N-Acylation: Amide Bond Formation

N-acylation is one of the most common modifications in medicinal chemistry, used to introduce functionality that can modulate polarity, introduce hydrogen bond donors/acceptors, and explore steric boundaries within a target's binding site.[8] The reaction of the 4-amino group with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent, is a high-yielding and reliable transformation.

  • Acylating Agent: Acyl chlorides are highly reactive and suitable for rapid, small-scale synthesis. For more sensitive substrates or larger-scale reactions, in situ activation of a carboxylic acid using coupling reagents (e.g., HATU, HOBt/EDC) is preferred to avoid the generation of corrosive HCl and to allow for milder reaction conditions.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential when using acyl chlorides. Its purpose is to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are used to ensure all reactants are soluble and to prevent hydrolysis of the acylating agent.

This protocol describes the reaction of Benzyl 4-aminopiperidine-1-carboxylate with benzoyl chloride as a representative example.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add triethylamine (2.5 eq) to the solution. The initial equivalent neutralizes the hydrochloride salt, and the subsequent amount acts as the acid scavenger for the reaction. Stir for 10 minutes at room temperature.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess acyl chloride and any acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

N_Acylation_Workflow start Start: Dissolve Starting Material & Base (TEA) in DCM add_acyl Add Acyl Chloride dropwise at 0 °C start->add_acyl react Stir at Room Temp (2-4h) Monitor by TLC add_acyl->react quench Quench with Water & Transfer to Sep. Funnel react->quench wash Wash with NaHCO₃ & Brine quench->wash dry Dry Organic Layer (MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Final Product purify->end

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[10] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent to the corresponding secondary amine. This method avoids the issues of over-alkylation often encountered with direct alkylation using alkyl halides.[11]

  • Carbonyl Source: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and aryl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many applications. It is mild enough not to reduce the starting aldehyde/ketone, is tolerant of mildly acidic conditions used to catalyze imine formation, and is experimentally convenient to handle.[10] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is generally less toxic.[12]

  • Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate, which is more electrophilic and reacts more readily with the hydride reducing agent.

This protocol outlines the reaction with isobutyraldehyde as a representative example.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (1.1 eq, to free-base the starting material)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.1 eq) and stir for 15 minutes to generate the free amine in situ.

  • Add isobutyraldehyde (1.2 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford the pure N-alkylated piperidine.

sub [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21981786&t=l"]; // Using a similar structure's image for representation reagents [label="+ R-CHO\n(Aldehyde)\n\n[H]", shape=plaintext]; prod [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=415852&t=l"]; // Using a similar structure's image for representation

sub -> reagents [arrowhead=none]; reagents -> prod [label=" NaBH(OAc)₃\nDCM, AcOH (cat.)"]; } caption: General scheme for Reductive Amination.

Urea and Thiourea Formation

Urea and thiourea moieties are privileged structures in drug discovery, known for their ability to form strong bidentate hydrogen bonds with protein targets.[13][14][15] They are readily synthesized by reacting the 4-amino group with an appropriate isocyanate or isothiocyanate.

  • Reagents: Isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) are electrophilic and react readily with the nucleophilic amine without the need for a catalyst. The reaction is typically clean and high-yielding.

  • Solvent: An aprotic solvent such as DCM, THF, or DMF is used to ensure solubility of the reactants.

  • Temperature: The reaction is often exothermic and is typically run at 0 °C to room temperature to maintain control.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (1.1 eq)

  • Phenyl isocyanate (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes or Diethyl Ether

Procedure:

  • Prepare the free amine in situ by stirring the hydrochloride salt (1.0 eq) with triethylamine (1.1 eq) in anhydrous THF for 15 minutes.

  • Cool the solution to 0 °C in an ice bath.

  • Add phenyl isocyanate (1.05 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC. The product is often less polar than the starting amine.

  • Upon completion, many urea products will precipitate from the reaction mixture. If not, concentrate the solvent under reduced pressure.

  • Triturate the resulting crude solid with hexanes or diethyl ether to remove any soluble impurities.

  • Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Data Summary Table

The following table summarizes typical reaction parameters for the derivatization of Benzyl 4-aminopiperidine-1-carboxylate. Yields are representative and may vary based on the specific substrate and scale.

Derivatization TypeReagent ExampleBaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Acylation Benzoyl ChlorideTEADCM0 to RT2-485-95%
Reductive Amination IsobutyraldehydeTEA (initial)DCMRT4-1670-90%
Urea Formation Phenyl IsocyanateTEA (initial)THF0 to RT1-3>90%
Thiourea Formation Phenyl IsothiocyanateTEA (initial)THFRT2-6>90%

Conclusion

This compound is a high-value, versatile building block for constructing libraries of drug-like molecules. The protocols outlined in this application note for N-acylation, reductive amination, and urea/thiourea formation are robust, scalable, and utilize common laboratory reagents and techniques. By understanding the chemical principles behind each step, researchers can confidently and efficiently derivatize this scaffold to accelerate their drug discovery and development programs.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Hogg, S., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Dahlem, C., & Kalesse, M. (2021). Piperidine-Based Drug Discovery. ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Various Authors (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • ZHANG, A., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • A-ChemBuilder (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. A-ChemBuilder. [Link]

  • ResearchGate (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. [Link]

  • PubMed (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. [Link]

  • PubChem (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [Link]

  • Liu, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • ResearchGate (2024). Synthesis and Bioassay of New Urea and Thiourea Derivatives of 4-Aminobenzohydrazide. ResearchGate. [Link]

  • ResearchGate (n.d.). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Liu, B. (n.d.). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DCU Research Repository. [Link]

  • Cignarella, G., et al. (2002). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • LINGARAJU, R., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. National Institutes of Health. [Link]

  • Kim, H. J., et al. (2007). Design and synthesis of urea and thiourea derivatives and their inhibitory activities on lipopolysaccharide-induced NO production. PubMed. [Link]

  • ResearchGate (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ResearchGate. [Link]

  • Organic Chemistry Portal (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Two robust and validated analytical techniques are presented: a primary High-Performance Liquid Chromatography (HPLC) method for precise quantification and impurity profiling, and a secondary non-aqueous potentiometric titration method for orthogonal verification of the total amine salt content. These protocols are designed for researchers, scientists, and drug development professionals in quality control and research and development environments. The causality behind experimental choices, adherence to validation principles, and references to authoritative guidelines are integrated throughout to ensure scientific integrity and reliable implementation.

Introduction

This compound is a pivotal building block in the synthesis of a variety of pharmacologically active molecules. The purity and exact concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and precise analytical methods for its quantification are indispensable.

This application note details two distinct, yet complementary, analytical methodologies for the comprehensive analysis of this compound. The primary method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), offers high specificity and sensitivity, making it ideal for both assay determination and the detection of process-related impurities. The secondary method, a classical non-aqueous potentiometric titration, provides an orthogonal quantification of the amine hydrochloride content, serving as an excellent verification of the primary HPLC method.

The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the procedures are fit for their intended purpose.[1][2]

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Chemical Formula C₁₃H₁₉ClN₂O₂[3]
Molecular Weight 270.76 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in methanol, slightly soluble in water.[4]
Structure Contains a benzyl group (chromophore), a carbamate, and a primary amine hydrochloride.

The presence of the benzyl group provides a chromophore suitable for UV detection in HPLC.[4] The basic nature of the piperidine nitrogen and the primary amino group, present as a hydrochloride salt, makes it amenable to non-aqueous acid-base titration.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle and Rationale

This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a polar mobile phase and a non-polar stationary phase.[5] Given the polar nature of this compound, particularly due to the amine salt, a highly aqueous mobile phase with an acidic modifier is used to ensure good peak shape and retention.[6][7] A C18 column is selected for its versatility and proven performance with a wide range of pharmaceutical compounds. UV detection is employed, leveraging the absorbance of the benzyl chromophore. A wavelength of 210 nm is chosen to maximize sensitivity, corresponding to the absorbance of the carboxylate group, while 254 nm can also be used as a secondary wavelength due to the benzyl ring.[8]

Experimental Protocol: HPLC

3.2.1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA), HPLC grade.

  • Reference Standard: this compound of known purity.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filter: 0.45 µm syringe filters.

3.2.2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes

3.2.3. Preparation of Solutions

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3.2.4. System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified according to ICH and USP guidelines.[1][2][9][10]

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

3.2.5. Analysis Procedure

  • Perform the System Suitability Test and ensure all criteria are met.

  • Inject the diluent once as a blank to ensure no interfering peaks.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution after every 6-10 sample injections to monitor system performance.

3.2.6. Calculation of Assay

The assay of this compound is calculated using the following formula:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample is the average peak area of the analyte in the sample injections.

  • Area_Standard is the average peak area of the analyte in the standard injections.

  • Conc_Standard is the concentration of the reference standard (mg/mL).

  • Conc_Sample is the concentration of the sample (mg/mL).

  • Purity_Standard is the purity of the reference standard (%).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) filter_solutions Filter all solutions (0.45 µm filter) prep_standard->filter_solutions prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->filter_solutions sst System Suitability Test (5 injections of Standard) filter_solutions->sst blank Inject Blank (Diluent) sst->blank Pass run_standard Inject Standard blank->run_standard run_sample Inject Sample (Duplicate) run_standard->run_sample integrate Integrate Peak Areas run_sample->integrate calculate Calculate Assay (%) integrate->calculate

Caption: Workflow for HPLC quantification.

Method 2: Quantification by Non-Aqueous Potentiometric Titration

Principle and Rationale

This method is a classic acid-base titration performed in a non-aqueous solvent. This compound, being a salt of a weak base, can be accurately titrated in a non-aqueous medium.[11] Glacial acetic acid is used as the solvent, which allows the differentiation of the basicity of the amine. Perchloric acid, a very strong acid in this medium, is used as the titrant.[12][13] To facilitate the titration of the hydrochloride salt, mercuric acetate is added. The acetate ion displaces the chloride ion, which is then complexed by mercury, preventing interference from hydrochloric acid.[11] The endpoint is determined potentiometrically using a pH meter with a glass electrode, which provides a more objective and precise endpoint detection compared to colorimetric indicators.[14]

Experimental Protocol: Titration

4.2.1. Instrumentation and Materials

  • Potentiometric Titrator: With a glass pH electrode and a suitable reference electrode (e.g., calomel or silver/silver chloride).

  • Burette: 25 mL or 50 mL, Class A.

  • Magnetic Stirrer and Stir Bar.

  • Reagents:

    • Glacial Acetic Acid, ACS grade.

    • Perchloric Acid (70%), ACS grade.

    • Acetic Anhydride, ACS grade.

    • Potassium Hydrogen Phthalate (KHP), primary standard.

    • Mercuric Acetate solution (5% w/v in glacial acetic acid). Caution: Mercuric acetate is highly toxic.

    • Crystal Violet Indicator (optional, for visual estimation).

4.2.2. Preparation of Reagents

  • 0.1 M Perchloric Acid in Glacial Acetic Acid: To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid. Add 20 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.

  • Standardization of 0.1 M Perchloric Acid: Accurately weigh approximately 0.5 g of dried KHP into a flask. Dissolve in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 M perchloric acid solution to a blue-green endpoint. Perform a blank titration and make any necessary corrections. Calculate the molarity of the perchloric acid solution.

4.2.3. Titration Procedure

  • Accurately weigh approximately 250 mg of this compound into a 150 mL beaker.

  • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Add 10 mL of 5% mercuric acetate solution and stir.

  • Immerse the electrodes of the potentiometric titrator into the solution.

  • Titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume. Add the titrant in small increments, especially near the equivalence point.

  • Determine the equivalence point from the point of maximum inflection on the titration curve (or by calculating the first or second derivative).

  • Perform a blank titration using all reagents except the sample and subtract the blank volume from the sample titration volume.

4.2.4. Calculation of Assay

The assay is calculated based on the stoichiometry of the reaction (1:1).

Assay (%) = [(V_Sample - V_Blank) * M_HClO4 * MW_Analyte] / (W_Sample * 10)

Where:

  • V_Sample is the volume of titrant at the equivalence point for the sample (mL).

  • V_Blank is the volume of titrant for the blank (mL).

  • M_HClO4 is the molarity of the standardized perchloric acid solution.

  • MW_Analyte is the molecular weight of this compound (270.76 g/mol ).

  • W_Sample is the weight of the sample (g).

Titration Workflow Diagram

Titration_Workflow cluster_prep Reagent & Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis prep_titrant Prepare & Standardize 0.1 M Perchloric Acid titrate Titrate with standardized 0.1 M Perchloric Acid prep_titrant->titrate weigh_sample Accurately weigh ~250 mg of sample dissolve_sample Dissolve in 50 mL Glacial Acetic Acid weigh_sample->dissolve_sample add_hg Add 10 mL of 5% Mercuric Acetate solution dissolve_sample->add_hg setup Set up Titrator with electrodes add_hg->setup setup->titrate record Record mV vs. Volume titrate->record endpoint Determine Equivalence Point (e.g., from 1st derivative) record->endpoint calculate Calculate Assay (%) endpoint->calculate

Caption: Workflow for non-aqueous potentiometric titration.

Conclusion

The two analytical methods presented provide a comprehensive framework for the quantitative analysis of this compound. The HPLC method is highly specific and suitable for routine quality control, capable of both assay determination and impurity profiling. The non-aqueous potentiometric titration serves as a reliable orthogonal method for assay verification. Both protocols have been designed with scientific integrity, drawing upon established principles and authoritative guidelines to ensure accuracy and reproducibility. Researchers, scientists, and drug development professionals can confidently implement these methods to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. (2023). [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]

  • Chrom Tech. Reverse Phase Chromatography Techniques. [Link]

  • International Council for Harmonisation. ICH Q14 Analytical Procedure Development. (2023). [Link]

  • Altabrisa Group. What Are HPLC System Suitability Tests and Their Importance? [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example. [Link]

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Asian Journal of Chemistry. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. (2020). [Link]

  • Pharmeli. Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. (2024). [Link]

  • ResearchGate. UV–visible absorption spectrum of benzilic acid. [Link]

  • ChemBK. Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. [Link]

  • Drug Analytical Research. Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • Science.gov. nonaqueous potentiometric titration: Topics by Science.gov. [Link]

  • ResearchGate. Typical UV spectra of the different compound types. [Link]

  • PubChem. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. [Link]

  • Asian Journal of Chemistry. A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content. (2020). [Link]

  • ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Journal of the Chemical Society, Chemical Communications. Ultraviolet absorption spectrum of the benzyl cation. [Link]

  • National Institutes of Health. Photocarboxylation of Benzylic C–H Bonds. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines. This protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment and quality control of this compound.

Introduction and Scientific Rationale

This compound is a bifunctional molecule incorporating a piperidine core, a primary amine, and a benzyl carbamate protecting group. Its accurate quantification is critical for ensuring the quality and consistency of downstream synthetic processes in drug development. The presence of both a basic amino group and a hydrophobic benzyl group presents a unique challenge for chromatographic separation.

The primary amino group on the piperidine ring is basic, with a predicted pKa around 10.37. To achieve consistent retention and sharp peak shapes in reversed-phase HPLC, it is imperative to control the ionization state of this functional group. By maintaining the mobile phase pH well below the pKa (e.g., pH 3.0), the amine will be consistently protonated, ensuring it interacts with the stationary phase in a single ionic form.

The benzyl carbamate moiety provides a strong chromophore, which is essential for sensitive UV detection. Benzyl esters typically exhibit a primary absorption maximum around 258 nm and a smaller, broader peak around 280 nm. The selection of the detection wavelength is therefore guided by the need to maximize sensitivity while minimizing interference from potential impurities.

This method employs a C18 stationary phase, which provides the necessary hydrophobic retention for the benzyl portion of the molecule. A gradient elution with acetonitrile and a buffered aqueous phase allows for efficient separation of the target analyte from potential impurities with varying polarities.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂O₂[1]
Molecular Weight 270.76 g/mol [1]
Predicted pKa ~10.37 (for the 4-amino group)[2]
Solubility Slightly soluble in water[3]
UV Absorbance Predicted λmax ~258 nmInferred from benzyl acetate data[4]

HPLC Method and Chromatographic Conditions

The following HPLC conditions have been optimized for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Preparation of Mobile Phase and Diluent
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent (50:50 Water:Acetonitrile): Mix equal volumes of HPLC-grade water and acetonitrile.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to construct a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing

Before initiating any analysis, the system suitability must be verified. Inject the 50 µg/mL working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of the analytical method must be performed to ensure it is suitable for its intended purpose.[5][6]

Specificity

Specificity will be demonstrated by analyzing a blank (diluent), a placebo (a mixture of all excipients without the active ingredient, if applicable), and the analyte. The chromatograms should show no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity will be assessed by analyzing a minimum of five concentrations of the reference standard (e.g., 5-100 µg/mL). The calibration curve will be generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy will be determined by performing recovery studies on a spiked placebo. Samples will be prepared in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration sample will be analyzed on the same day, by the same analyst, and on the same instrument. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The repeatability assay will be performed on a different day, by a different analyst, and on a different instrument. The %RSD between the two sets of data will be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method will be evaluated by intentionally varying key parameters and observing the effect on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within the acceptance criteria for all variations.

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase & Diluent Prep SST System Suitability Test MobilePhase->SST StandardPrep Standard Solution Prep StandardPrep->SST SamplePrep Sample Solution Prep Analysis HPLC Analysis SamplePrep->Analysis SST->Analysis Pass Integration Peak Integration Analysis->Integration Calculation Quantification Integration->Calculation Report Final Report Calculation->Report

Caption: Overall analytical workflow from preparation to reporting.

MethodDev cluster_choices Method Parameter Selection Analyte Analyte Properties (pKa, UV, Solubility) Column Column Selection (C18) Analyte->Column MobilePhase Mobile Phase (pH & Organic) Analyte->MobilePhase Detector Detector Settings (Wavelength) Analyte->Detector Optimization Optimization (Gradient, Flow, Temp) Column->Optimization MobilePhase->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Decision process for HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a relevant concentration range. The detailed protocol and validation guidelines herein should enable any analytical laboratory to successfully implement this method for routine quality control and research applications.

References

Synthesis of novel compounds using Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Compounds Using Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride

Abstract

This compound is a highly versatile bifunctional building block, pivotal in the landscape of medicinal chemistry and drug discovery. Its unique architecture, featuring a nucleophilic primary amine at the C4 position and a stable, yet removable, benzyloxycarbonyl (Cbz or Z) protecting group at the piperidine nitrogen, offers a strategic platform for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its synthetic utility, detailing robust protocols for key chemical transformations including amide bond formation, reductive amination, and urea synthesis. We will delve into the causality behind experimental choices, provide self-validating, step-by-step methodologies, and discuss strategies for further functionalization, empowering researchers to leverage this key intermediate in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Benzyl 4-aminopiperidine-1-carboxylate

The piperidine ring is a privileged scaffold, appearing in a vast number of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to act as a rigid scaffold for presenting functional groups in a defined three-dimensional space. This compound emerges as a particularly valuable derivative for several key reasons:

  • Orthogonal Reactivity: The molecule possesses two distinct nitrogen atoms with different reactivity profiles. The primary amine at C4 is a potent nucleophile, ready for a variety of bond-forming reactions. The secondary amine at N1 is protected as a Cbz carbamate, rendering it unreactive under the conditions used to modify the C4-amine. This Cbz group can be selectively removed at a later stage to allow for further diversification.

  • The Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group is stable to a wide range of reaction conditions but can be efficiently cleaved via catalytic hydrogenolysis, a mild and highly selective deprotection method. This strategic protection is fundamental to multi-step syntheses.

  • The Hydrochloride Salt: The starting material is supplied as a hydrochloride salt of the C4-amine. This enhances its stability and shelf-life. However, for the C4-amine to act as a nucleophile, it must first be neutralized by a non-nucleophilic base. This is a critical, foundational step in almost all protocols utilizing this reagent.

This guide will focus on the practical application of this building block, providing the necessary protocols and scientific rationale to enable its effective use in the laboratory.

Foundational Protocols: Preparing the Building Block for Reaction

As supplied, the C4-primary amine is protonated as a hydrochloride salt. To engage this amine in nucleophilic reactions, it must first be converted to the free base. This is accomplished by treatment with a mild, non-nucleophilic base.

Protocol 1: Neutralization of this compound

Causality and Experimental Choice: The goal is to deprotonate the ammonium salt without promoting side reactions. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. We use a slight excess (1.1-1.2 equivalents) to ensure complete neutralization. Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent unwanted hydrolysis or side reactions with water. This "in situ" free-basing is the starting point for the subsequent protocols.

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Suspend the solid in a suitable anhydrous solvent (e.g., DCM, THF, or DMF) to a concentration of approximately 0.1-0.5 M.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add a tertiary amine base (e.g., Triethylamine or DIPEA, 1.1 eq) dropwise with stirring.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • The resulting solution/suspension containing the free amine is now ready for use in subsequent reactions. The trialkylammonium hydrochloride salt that forms is typically soluble or does not interfere with the subsequent reactions.

Core Synthetic Transformations

The free primary amine at the C4 position is a versatile handle for a range of synthetic elaborations. Below are detailed protocols for three of the most fundamental and widely used transformations.

Synthesis of N-Acyl Piperidines via Amide Coupling

Amide bond formation is one of the most critical reactions in medicinal chemistry. Coupling the C4-amine with a carboxylic acid is a robust method for introducing a vast array of functional groups.

Mechanistic Insight: Direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base chemistry. Therefore, the carboxylic acid must first be activated. Peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used.[1][2] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide with minimal racemization.[2][3]

G cluster_workflow Amide Coupling Workflow START Carboxylic Acid (R-COOH) + EDC INT1 O-Acylisourea Intermediate START->INT1 Activation INT2 HOBt Active Ester INT1->INT2 + HOBt (Trap) PRODUCT N-Acyl Piperidine (Amide) INT2->PRODUCT + Free C4-Amine AMINE Free C4-Amine AMINE->PRODUCT

Caption: Amide coupling workflow via EDC/HOBt activation.

Protocol 2: EDC/HOBt Mediated Amide Coupling

  • In a flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (to 0.2 M).

  • Add N,N'-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution.

  • Cool the mixture to 0 °C, then add EDC hydrochloride (1.2 eq) in one portion. Stir for 15 minutes at 0 °C.

  • To this activated mixture, add a solution of free-based Benzyl 4-aminopiperidine-1-carboxylate (prepared as in Protocol 1, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

ParameterValueNotes
Carboxylic Acid1.0 eqLimiting reagent
Amine (free base)1.1 eqSlight excess to ensure full conversion
EDC·HCl1.2 eqCoupling agent
HOBt1.2 eqAdditive to suppress side reactions
Base (DIPEA)2.5 eqNeutralizes EDC·HCl and the amine salt
SolventAnhydrous DMF or DCMGood solubility for most reactants
Temperature0 °C to RTStandard conditions for coupling
Typical Yield70-95%Substrate dependent
Synthesis of N-Alkyl Piperidines via Reductive Amination

Reductive amination is a powerful, one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a mild reducing agent.

Causality and Experimental Choice: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the amine and the carbonyl. This electrophilic iminium ion is then reduced. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[4][5] It is a mild and selective hydride donor that is capable of reducing the iminium ion much faster than it reduces the starting aldehyde or ketone, allowing for a convenient one-pot procedure.[6][7] A small amount of acetic acid is often used as a catalyst to facilitate the formation of the iminium ion.[4]

G cluster_reductive_amination Reductive Amination Pathway Amine Free C4-Amine Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Iminium + H⁺ (cat.) - H₂O Product N-Alkyl Piperidine Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Hydride Reduction

Caption: One-pot reductive amination pathway.

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride

  • To a solution of free-based Benzyl 4-aminopiperidine-1-carboxylate (prepared as in Protocol 1, 1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (to 0.2 M), add the aldehyde or ketone (1.1 eq).

  • Add glacial acetic acid (0.1-0.2 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

ParameterValueNotes
Amine (free base)1.0 eqLimiting reagent
Aldehyde/Ketone1.1 eqSlight excess
NaBH(OAc)₃1.5 eqMild reducing agent
Acetic Acid0.1-0.2 eqCatalyst
SolventAnhydrous DCE or DCMAprotic solvent required
TemperatureRoom TemperatureMild conditions
Typical Yield65-90%Substrate dependent
Synthesis of Piperidinyl Ureas

Urea moieties are important pharmacophores that act as potent hydrogen bond donors and acceptors. They can be readily synthesized by reacting the C4-amine with an isocyanate.

Mechanistic Insight: The reaction is a straightforward nucleophilic addition of the amine to the highly electrophilic central carbon of the isocyanate. The reaction is typically fast, high-yielding, and does not require a catalyst. The choice of an aprotic solvent is important to prevent hydrolysis of the isocyanate starting material.

Protocol 4: Urea Synthesis via Isocyanate Addition

  • Prepare a solution of free-based Benzyl 4-aminopiperidine-1-carboxylate (prepared as in Protocol 1, 1.0 eq) in anhydrous THF or DCM (to 0.2 M).

  • To this solution, add a solution of the desired isocyanate (1.05 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS. Often, the product will precipitate from the reaction mixture upon formation.

  • Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold solvent. If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or flash column chromatography.

ParameterValueNotes
Amine (free base)1.0 eqLimiting reagent
Isocyanate1.05 eqSlight excess
CatalystNone requiredReaction is typically fast
SolventAnhydrous THF or DCMAprotic solvent prevents hydrolysis
TemperatureRoom TemperatureMild conditions
Typical Yield85-99%Generally very high yielding

Advanced Applications: N1-Deprotection for Further Diversification

A key feature of this building block is the ability to deprotect the piperidine nitrogen, opening up a second site for molecular elaboration. The Cbz group is classically removed by catalytic hydrogenolysis.

Causality and Experimental Choice: Catalytic hydrogenolysis involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst (typically 10% Pd on carbon). This method is exceptionally mild and clean, as the byproducts are toluene and carbon dioxide. Solvents like methanol, ethanol, or ethyl acetate are commonly used. Transfer hydrogenation, using a hydrogen donor like ammonium formate, is a safer alternative that avoids the need for handling flammable hydrogen gas.

G cluster_deprotection N1-Cbz Deprotection Workflow Start Cbz-Protected Piperidine Product Free N1-Piperidine Start->Product Hydrogenolysis Catalyst H₂ (1 atm) 10% Pd/C Catalyst->Product Byproducts Toluene + CO₂ Product->Byproducts releases

Caption: Cbz deprotection via catalytic hydrogenolysis.

Protocol 5: N1-Cbz Deprotection via Hydrogenolysis

  • Dissolve the Cbz-protected piperidine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol (to 0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere.

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask.

  • Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction vigorously at room temperature under the H₂ atmosphere (balloon pressure) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperidine product, which is often pure enough for subsequent steps.

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its well-defined and orthogonal reactive sites allow for the systematic and controlled synthesis of diverse and complex piperidine-containing molecules. The protocols detailed herein for amide coupling, reductive amination, urea formation, and Cbz deprotection provide a reliable foundation for researchers. By understanding the chemical principles behind these transformations, scientists can confidently adapt and apply these methods to accelerate their drug discovery and development programs.

References

  • MDPI. (n.d.). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Retrieved from [Link]

  • ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Nature. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2010). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Retrieved from [Link]

  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Preclinical Development of Novel Analgesics and Psychoactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel analgesics and psychoactive agents represents one of the most challenging yet critical endeavors in modern pharmacology. Existing analgesics, particularly opioids, are fraught with issues of tolerance, dependence, and abuse potential, creating a pressing unmet clinical need for safer, more effective alternatives.[1][2][3] Similarly, the therapeutic potential of psychoactive agents for treating neuropsychiatric disorders is immense, but their development requires a nuanced understanding of complex neural circuits and behavioral outcomes.[4][5] This guide provides a comprehensive overview of the preclinical discovery and development pipeline, from initial target identification through in vivo characterization. We will explore the core signaling pathways, detail robust in vitro screening protocols, and outline validated in vivo behavioral models, offering researchers a scientifically grounded framework for advancing next-generation therapeutics.

The Modern Drug Discovery Cascade: An Integrated Approach

The traditional path from a therapeutic concept to a clinical candidate is a multi-stage process designed to systematically de-risk a project. It begins with a broad search for active compounds and progressively narrows the field to a single, optimized molecule. While historically linear, this process is increasingly iterative, with feedback from later stages informing earlier decisions. The high attrition rate of compounds, especially in CNS drug discovery, underscores the need for robust, clinically relevant assays at every step.

DrugDiscoveryWorkflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development TargetID Target Identification AssayDev Assay Development & HTS TargetID->AssayDev HitID Hit Identification AssayDev->HitID HitToLead Hit-to-Lead HitID->HitToLead LeadOp Lead Optimization HitToLead->LeadOp InVivo In Vivo Efficacy & PK/PD LeadOp->InVivo SafetyTox Safety & Toxicology InVivo->SafetyTox Candidate Candidate Selection SafetyTox->Candidate IND IND Candidate->IND IND Filing

Figure 1: A generalized workflow for preclinical drug discovery.

Foundational Strategy: Target Identification & Validation

The success of a drug development program hinges on the selection of an appropriate molecular target. For analgesics and psychoactive agents, these targets are predominantly G protein-coupled receptors (GPCRs) and ion channels expressed within the central and peripheral nervous systems.[6][7]

G Protein-Coupled Receptors (GPCRs): As the largest family of membrane proteins, GPCRs are the primary targets for a vast number of psychoactive substances and opioids.[6] Their ability to modulate intricate signaling cascades makes them highly druggable.

  • Opioid Receptors (μ, δ, κ): The μ-opioid receptor (MOR) is the primary target for most clinically used opioids like morphine.[8] While effective for pain relief, its activation also leads to euphoria, respiratory depression, and dependence.[2][8] This has driven research toward κ- and δ-opioid receptors or multi-target ligands that may offer analgesia with fewer side effects.[2][3]

  • Serotonin (5-HT) Receptors: Receptors like 5-HT2A are the primary targets for classic psychedelics (e.g., LSD, psilocybin), while 5-HT1A receptors are implicated in the effects of anxiolytics and some psychedelics.[5]

  • Dopamine (DA) Receptors: These receptors are central to reward, motivation, and motor control, making them key targets for antipsychotics and drugs of abuse.[9]

Ion Channels: These membrane proteins are critical for neuronal excitability. Modulating their function can directly dampen pain signals.

  • Transient Receptor Potential (TRP) Channels: Channels like TRPV1 (the capsaicin receptor) and TRPA1 are expressed in primary sensory neurons and act as detectors of noxious thermal, chemical, and mechanical stimuli.[7] Blocking these channels is a key strategy for developing non-opioid analgesics.

  • Voltage-Gated Sodium (NaV) Channels: Subtypes such as NaV1.7 and NaV1.8 are preferentially expressed in nociceptive neurons. Their critical role in the initiation and propagation of pain signals makes them highly sought-after targets for novel pain therapies.[10][11]

Target Class Specific Example Relevance to Indication References
GPCRs μ-Opioid Receptor (MOR)Primary target for opioid analgesics; mediates analgesia and side effects.[8][12]
5-HT2A ReceptorPrimary target for classic psychedelics; involved in perception and mood.[5][6]
Cannabinoid Receptor 1 (CB1)Target for THC; mediates psychoactive and analgesic effects.[6]
Ion Channels TRPV1Detects noxious heat and capsaicin; target for inflammatory pain.[7]
NaV1.7Critical for human pain perception; target for neuropathic pain.[10][11]

Table 1: Key molecular targets in the development of analgesics and psychoactive agents.

The In Vitro Screening Cascade: From Hit to Lead

Once a target is validated, the next step is to identify chemical matter that interacts with it. This is achieved through a tiered screening approach.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of hundreds of thousands to millions of compounds to identify initial "hits".[7] The key is a robust, miniaturized assay. For GPCRs and ion channels, fluorescence-based assays measuring intracellular calcium flux are common, as they can report on the activation of both target types.[7]

Lead Optimization: Quantifying Interaction and Function

Hits from HTS are often potent but may lack specificity or have poor drug-like properties. The goal of lead optimization is to refine these hits into viable drug candidates. This requires a panel of more detailed in vitro assays.

Protocol 1: Radioligand Receptor Binding Assay

Causality: This protocol determines a compound's affinity (Ki) for the target receptor. It quantifies the direct competition between an unlabeled test compound and a "hot" (radiolabeled) ligand with known high affinity for the receptor. This is a foundational assay to confirm target engagement.

Methodology:

  • Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the target receptor (e.g., HEK293 cells with human MOR). Protein concentration should be determined via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of radioligand (e.g., [³H]-DAMGO for the MOR, typically at its Kd concentration).

    • Serial dilutions of the test compound (e.g., from 10 pM to 100 µM).

    • Control wells:

      • Total Binding: Contains only buffer and radioligand.

      • Non-Specific Binding (NSB): Contains buffer, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM naloxone) to saturate all specific binding sites.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters multiple times with ice-cold buffer to remove residual unbound radioligand. Allow the filters to dry, then add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Compound IC50 (nM) Ki (nM)
Morphine (Standard)5.22.5
Test Compound A2.81.3
Test Compound B450.7216.7

Table 2: Example data from a [³H]-DAMGO competition binding assay at the μ-opioid receptor.

Functional Assays and Biased Signaling

While binding assays measure affinity, functional assays measure a compound's ability to activate or inhibit the target's signaling pathway (efficacy). For GPCRs, this is critical. Upon activation, a GPCR can trigger two major pathways: the canonical G-protein pathway and the β-arrestin pathway.[4][6][12]

  • G-protein signaling is generally associated with the primary therapeutic effect (e.g., analgesia for MOR).[2]

  • β-arrestin signaling is often linked to receptor desensitization, internalization, and certain side effects (e.g., respiratory depression for MOR).[2][6]

A "biased agonist" is a compound that preferentially activates one pathway over the other.[2] The development of G-protein-biased MOR agonists is a major goal in modern analgesic research, with the hope of separating analgesia from adverse effects.[2] Assays to measure G-protein activation (e.g., GTPγS binding, cAMP accumulation) and β-arrestin recruitment (e.g., BRET/FRET-based assays) are therefore essential.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Downstream Effects GPCR GPCR G_protein Gαi/o Gβγ GPCR:f0->G_protein Agonist Binding beta_arrestin β-Arrestin GPCR:f0->beta_arrestin Phosphorylation & Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP SideEffects Side Effects (Respiratory Depression) beta_arrestin->SideEffects Internalization Receptor Internalization beta_arrestin->Internalization Analgesia Therapeutic Effect (Analgesia) cAMP->Analgesia label_g G-Protein Pathway label_b β-Arrestin Pathway

Figure 2: Simplified view of biased agonism at the μ-opioid receptor.

In Vivo Models: Assessing Efficacy and Behavior

Promising compounds must be tested in living systems to evaluate their efficacy, pharmacokinetic properties, and potential side effects. The choice of animal model is critical for its translational relevance to human conditions.[7]

Models for Analgesia

Pain is a complex phenomenon, and different models are used to study its various forms.[14][15]

Model Type Specific Test Pain Type Represented Primary Endpoint References
Acute Nociceptive Hot Plate TestPhasic thermal painPaw lick/jump latency[14][16]
Tail Flick TestSpinal reflex to thermal painTail withdrawal latency[14]
Formalin TestTonic chemical & inflammatory painBiphasic paw licking/flinching[13][14]
Inflammatory CFA ModelPersistent inflammatory painThermal/mechanical hyperalgesia[14]
Neuropathic SNI/CCI ModelsNerve injury-induced painMechanical allodynia (von Frey)[14]

Table 3: Common preclinical models for assessing analgesic efficacy.

Protocol 2: The Hot Plate Test

Causality: This is a classic test for centrally-acting analgesics. The test measures the reaction time of an animal placed on a heated surface. An increase in the time it takes for the animal to show a pain response (e.g., licking a paw or jumping) indicates an analgesic effect. It primarily models supraspinal (brain-level) pain processing.[16]

Methodology:

  • Acclimation: Allow animals (typically mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Measurement: Place each animal individually on the hot plate apparatus, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer immediately.

  • Endpoint: Observe the animal for nocifensive behaviors, typically hind paw licking, shaking, or jumping. Stop the timer as soon as the first definitive behavior is observed. This is the baseline latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by this time, it should be removed from the plate, and the latency is recorded as the cut-off time.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle control.

  • Post-treatment Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described above.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Models for Psychoactivity

Assessing psychoactive effects in animals relies on observing changes in behavior. These models are phenotypic screens that can detect a wide range of CNS activities.[17]

Protocol 3: The Head-Twitch Response (HTR) Assay in Mice

Causality: The head-twitch response is a rapid, involuntary rotational jerk of the head. In rodents, this behavior is considered a reliable proxy for 5-HT2A receptor activation and is a characteristic response to classic hallucinogens.[18] It is widely used to screen for potential psychedelic-like activity.

Methodology:

  • Acclimation: Habituate mice to the testing environment. This is typically a standard, clean observation cage (e.g., a clear polycarbonate box). Allow the animal to explore freely for 10-15 minutes.

  • Drug Administration: Administer the test compound or vehicle control.

  • Observation Period: Immediately after administration, return the mouse to the observation cage. The observation period typically lasts for 30-60 minutes, beginning after a short latency (e.g., 5-10 minutes) to allow for drug absorption.

  • Scoring: An experimenter, often blinded to the treatment conditions, directly observes the animal and manually counts the number of head twitches. A head twitch is distinct from grooming or exploratory head movements.

  • Data Analysis: Sum the total number of head twitches for each animal over the entire observation period. Compare the mean number of twitches between the drug-treated groups and the vehicle control group using statistical tests (e.g., one-way ANOVA or Kruskal-Wallis test).

Other important behavioral assays include:

  • Locomotor Activity: Measured in an open field, this assay can detect stimulant (hyperlocomotion) or sedative (hypolocomotion) effects.[18]

  • Light-Dark Box: This test is used to assess anxiety-like behavior. Anxiolytic compounds typically increase the time a rodent or zebrafish spends in the brightly lit compartment.[19]

Regulatory Framework and Non-Clinical Safety

Before any new drug can be tested in humans (a Phase 1 clinical trial), a comprehensive package of non-clinical data must be submitted to regulatory agencies like the FDA or EMA.[20] This package, part of an Investigational New Drug (IND) application, must include data from GLP (Good Laboratory Practice) compliant studies that demonstrate a reasonable margin of safety.[20][21][22] Key non-clinical studies include safety pharmacology (assessing effects on cardiovascular, respiratory, and central nervous systems), general toxicology (repeated-dose toxicity), and genotoxicity.[20][23]

Conclusion and Future Perspectives

The development of analgesics and psychoactive agents is a complex, high-risk process that demands a sophisticated, multi-disciplinary approach. The protocols and frameworks outlined here represent the foundational pillars of preclinical discovery. The journey from a molecular target to a clinical candidate is guided by the principles of affinity, efficacy, and safety, validated through a rigorous cascade of in vitro and in vivo assays.

The future of the field lies in leveraging novel technologies to improve the translational predictiveness of these models. The use of patient-derived human iPSC models of nociception offers a promising avenue for screening compounds in a more biologically relevant context.[11][24] Furthermore, the integration of artificial intelligence and machine learning into the screening and optimization process holds the potential to accelerate the discovery of innovative therapeutics for pain and neuropsychiatric disorders.[10]

References

  • Grantome. (n.d.). High throughput in vivo screening: translational generation of novel analgesics. Retrieved from [Link]

  • Latorraca, N. R., et al. (2023). Molecular insights into GPCR mechanisms for drugs of abuse. Journal of Biological Chemistry, 299(3), 102955. Retrieved from [Link]

  • McCarroll, M. N. (2020). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. University of California, San Francisco. Retrieved from [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363–1381. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Corder, G., et al. (2018). Opioid receptors and modulation of pain. ResearchGate. Retrieved from [Link]

  • Gintzler, A. R., & Chakrabarti, S. (2005). Mechanisms and Modulation of Mu-Opioid Receptor Agonist Signaling. Journal of Cancer Pain & Symptom Palliation, 1(4), 17-25. Retrieved from [Link]

  • Kumari, P., et al. (2021). Opioid receptors signaling network. Molecular Biology Reports, 48(6), 5549–5563. Retrieved from [Link]

  • Caterina, M. J., & Doran, S. A. (2010). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Thornton, M., et al. (2024). High-Throughput Screening of Candidate Analgesics Using a Patient-Derived Human iPSC Model of Nociception Identifies Putative pain reducing compounds. ResearchGate. Retrieved from [Link]

  • Bobeck, E. N., et al. (2014). The Contribution of the Descending Pain Modulatory Pathway in Opioid Tolerance. Current neuropharmacology, 12(4), 359–373. Retrieved from [Link]

  • Khan, I., et al. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 82-88. Retrieved from [Link]

  • Grueter, B. A., & Winder, D. G. (2012). Presynaptic G Protein-Coupled Receptors: Gatekeepers of Addiction? ResearchGate. Retrieved from [Link]

  • Glick, M., et al. (2024). A Comprehensive Collection of Pain and Opioid Use Disorder Compounds for High-Throughput Screening and Artificial Intelligence-Driven Drug Discovery. bioRxiv. Retrieved from [Link]

  • Urs, N. M., et al. (2011). Integrated approaches to understanding antipsychotic drug action at GPCRs. Frontiers in neuropharmacology, 2, 6. Retrieved from [Link]

  • Cunningham, K. A., & Anastasio, N. C. (2022). G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Journal of Clinical Investigation, 132(11), e156473. Retrieved from [Link]

  • Silva, M. T., & Calil, H. M. (1975). Screening hallucinogenic drugs: Systematic study of three behavioral tests. Psychopharmacologia, 42(2), 163-171. Retrieved from [Link]

  • Le Bars, D., et al. (2001). Animal models of nociception. Pharmacological reviews, 53(4), 597-652. Retrieved from [Link]

  • Lee, H., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Molecules, 28(19), 6842. Retrieved from [Link]

  • Finnerup, N. B. (2012). The discovery and development of analgesics: new mechanisms, new modalities. Pain, 153(11), 2183–2184. Retrieved from [Link]

  • Bruni, G., et al. (2014). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in pharmacology, 5, 109. Retrieved from [Link]

  • Allen Research Endowment. (2022). Development of Non-Opioid Analgesics for Acute Pain. Retrieved from [Link]

  • Thornton, M., et al. (2024). Screening of candidate analgesics using a patient-derived human iPSC model of nociception identifies putative compounds for therapeutic treatment. ResearchGate. Retrieved from [Link]

  • Ansari, S., et al. (2024). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Biomedicines, 12(6), 1385. Retrieved from [Link]

  • SlideShare. (n.d.). Strategies for Analgesic Development and the FDA Guidance for Analgesic Indications. Retrieved from [Link]

  • Maniam, T., & Kapur, S. (2011). Insights into the Promising Prospect of G Protein and GPCR-Mediated Signaling in Neuropathophysiology and Its Therapeutic Regulation. International journal of molecular sciences, 12(8), 5240–5265. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Development of Non-Opioid Analgesics for Chronic Pain. Retrieved from [Link]

  • Smith, M. T. (2016). Breaking barriers to novel analgesic drug development. Pain management, 6(3), 213–215. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Development of Non-Opioid Analgesics for Acute Pain; Draft Guidance for Industry. Retrieved from [Link]

  • Practical Pain Management. (2025). Is FDA's Draft Guidance on Non-Opioid Drug Development a Step in the Right Direction?. Retrieved from [Link]

  • National Institute of Mental Health. (2017). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • European Medicines Agency. (2007). Non-clinical development. Retrieved from [Link]

  • EUPATI Open Classroom. (n.d.). Basic principles of non-clinical development. Retrieved from [Link]

  • MedCentral. (2022). Analgesics Drug Report 2022: The Pain Management Pipeline. Retrieved from [Link]

  • Patsnap. (2025). What are the ICH guidelines for non-clinical pharmacology studies?. Retrieved from [Link]

  • de Souza, M. V. N. (2016). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. Brazilian Journal of Pharmaceutical Sciences, 52(4). Retrieved from [Link]

  • Vanamala, S., et al. (2021). Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. Metabolites, 11(7), 437. Retrieved from [Link]

  • Premier Research. (2019). Nonclinical Development Strategy and Study Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Psychoactive drug. Retrieved from [Link]

Sources

Illuminating Neural Dialogues: Advanced Techniques for Studying Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Brain's Chemical Language

Neurotransmitters are the lifeblood of the nervous system, the chemical messengers that orchestrate everything from our thoughts and emotions to our movements and memories. Understanding the intricate dynamics of these signaling molecules is paramount in both fundamental neuroscience research and the development of novel therapeutics for a vast array of neurological and psychiatric disorders. This comprehensive guide provides an in-depth exploration of cutting-edge techniques used to monitor and manipulate neurotransmitter systems, offering detailed application notes and step-by-step protocols to empower researchers in their quest to unravel the complexities of the brain.

This document is structured to provide not just a set of instructions, but a deeper understanding of the principles and rationale behind each method. We will delve into the causality of experimental choices, empowering you to adapt and troubleshoot these powerful techniques for your specific research questions.

I. In Vivo Microdialysis: Sampling the Extracellular Environment

In vivo microdialysis is a cornerstone technique that allows for the collection of endogenous molecules, including neurotransmitters and their metabolites, from the extracellular fluid of specific brain regions in freely moving animals.[1] This method provides invaluable information about tonic neurotransmitter levels and their response to pharmacological or behavioral manipulations.

Scientific Principles and Rationale

Microdialysis operates on the principle of passive diffusion across a semi-permeable membrane.[2] A small, specialized probe with a dialysis membrane at its tip is stereotactically implanted into the brain region of interest.[3] Artificial cerebrospinal fluid (aCSF) is then slowly perfused through the probe. As the aCSF flows, small molecules in the extracellular space, including neurotransmitters, diffuse down their concentration gradient into the probe, while larger molecules are excluded. The resulting fluid, termed the dialysate, is collected for subsequent analysis, typically by high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.[4]

The choice of membrane molecular weight cut-off (MWCO) is critical; a 20 kDa MWCO is common for neurotransmitter studies, allowing passage of small molecules while retaining larger proteins.[5] The flow rate of the aCSF is another key parameter, with slower rates (e.g., 1-2 µL/min) generally yielding higher recovery of the analyte.[5]

Experimental Workflow Diagram

Microdialysis_Workflow cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis s1 Anesthesia s2 Stereotaxic Surgery s1->s2 s3 Craniotomy s2->s3 s4 Guide Cannula Implantation s3->s4 s5 Post-operative Recovery s4->s5 e1 Probe Insertion s5->e1 Recovery Period (5-7 days) e2 aCSF Perfusion & Equilibration e1->e2 e3 Baseline Sample Collection e2->e3 e4 Pharmacological/Behavioral Manipulation e3->e4 e5 Post-manipulation Sample Collection e4->e5 a1 Dialysate Freezing e5->a1 a2 HPLC Analysis a1->a2 a3 Quantification a2->a3 a4 Data Expression a3->a4

Caption: Workflow for an in vivo microdialysis experiment.

Detailed Protocol: In Vivo Microdialysis in Rodents

Materials:

  • Male Sprague-Dawley rats (250-350 g) or C57BL/6 mice (25-30 g)[5]

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)[5]

  • Stereotaxic frame

  • Surgical drill

  • Guide cannula (e.g., CMA 12)[5]

  • Dental cement and surgical screws[5]

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa MWCO)[5]

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2[5]

  • HPLC system with electrochemical detection (ECD)[4]

Procedure:

  • Guide Cannula Implantation (Surgical Procedure):

    • Anesthetize the rodent and place it in the stereotaxic frame.[5]

    • Make a midline incision on the scalp to expose the skull.[5]

    • Drill a small hole over the target brain region (e.g., nucleus accumbens).[5]

    • Slowly lower the guide cannula to the predetermined coordinates.[4]

    • Secure the guide cannula to the skull with dental cement and screws.[5]

    • Insert a dummy cannula to maintain patency and allow the animal to recover for 5-7 days.[5]

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.[5]

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.[5]

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 90 minutes.[3]

    • Collect baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline neurotransmitter level.[4]

    • Administer the pharmacological agent or initiate the behavioral paradigm.

    • Continue collecting dialysate samples for the duration of the experiment.

  • Sample Analysis:

    • Immediately freeze the collected dialysate samples at -80°C.[5]

    • Thaw samples and inject a known volume (e.g., 10-20 µL) into the HPLC-ECD system.[4]

    • Quantify neurotransmitter concentrations by comparing peak areas to a standard curve of known concentrations.[4]

    • Express the results as a percentage of the average baseline concentration.[4]

II. Fast-Scan Cyclic Voltammetry (FSCV): Real-Time Neurotransmitter Detection

Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that enables the real-time measurement of rapid changes in the concentration of electroactive neurotransmitters, such as dopamine, serotonin, and norepinephrine, with sub-second temporal resolution.[6]

Scientific Principles and Rationale

FSCV utilizes a carbon-fiber microelectrode implanted in the brain to detect neurotransmitters based on their unique oxidation and reduction potentials. A triangular voltage waveform is applied to the electrode at a high scan rate (typically 400 V/s).[7] As the voltage is ramped up, the neurotransmitter of interest is oxidized, causing it to lose electrons and generate a current. On the reverse scan, the oxidized species is reduced, gaining electrons and producing a current in the opposite direction.

The resulting plot of current versus applied voltage is called a cyclic voltammogram (CV), which serves as an electrochemical "fingerprint" for the specific neurotransmitter.[8] A key feature of FSCV is background subtraction, which removes the large charging current of the electrode, allowing for the detection of nanomolar changes in neurotransmitter concentration.[6]

Experimental Workflow Diagram

FSCV_Workflow cluster_prep Electrode & Animal Preparation cluster_recording FSCV Recording cluster_analysis Data Analysis p1 Fabricate/Acquire Carbon-Fiber Microelectrode p2 Surgical Implantation of Electrodes p1->p2 r1 Electrode Conditioning (60 Hz scan) p2->r1 r2 Set FSCV Parameters (e.g., 10 Hz) r1->r2 r3 Record Baseline Activity r2->r3 r4 Evoke Neurotransmitter Release (Electrical/Optical Stimulation) r3->r4 r5 Record Phasic Neurotransmitter Signals r4->r5 da1 Background Subtraction r5->da1 da2 Generate Color Plot da1->da2 da3 Identify Dopamine Release Events da2->da3 da4 Kinetic Analysis (Michaelis-Menten) da3->da4 da5 Electrode Calibration

Caption: Workflow for a fast-scan cyclic voltammetry experiment.

Detailed Protocol: FSCV for Dopamine Detection in Rodents

Materials:

  • Carbon-fiber microelectrode

  • Ag/AgCl reference electrode

  • Stimulating electrode (if using electrical stimulation)

  • FSCV data acquisition and analysis software (e.g., HDCV)[9]

  • Potentiostat

  • Anesthetized or awake, behaving rodent with implanted electrodes

Procedure:

  • Electrode Implantation:

    • Surgically implant the carbon-fiber microelectrode in the target brain region (e.g., nucleus accumbens) and the reference electrode in a contralateral location.[7]

    • For evoked release, implant a stimulating electrode in a region containing the cell bodies of the neurons of interest (e.g., the ventral tegmental area for dopamine).[7]

  • FSCV Recording:

    • Connect the electrodes to the headstage of the potentiostat.[7]

    • Condition the electrode by applying the triangular waveform at 60 Hz for at least 20 minutes to stabilize the background current.[10]

    • Switch to the recording frequency (typically 10 Hz for dopamine).[10]

    • Record baseline activity.

    • Apply electrical stimulation (e.g., a train of pulses) to evoke dopamine release.

    • Record the resulting changes in current.

  • Data Analysis:

    • Perform background subtraction to isolate the faradaic current associated with dopamine oxidation and reduction.[7]

    • Generate a color plot to visualize changes in current over time at all applied potentials.[9]

    • Identify dopamine release events based on the characteristic cyclic voltammogram.[7]

    • Use software to perform kinetic analysis, often using Michaelis-Menten kinetics to model uptake.[10]

    • At the end of the experiment, calibrate the electrode by applying known concentrations of dopamine to determine its sensitivity.[10]

III. Optogenetics: Controlling Neural Activity with Light

Optogenetics is a revolutionary technique that uses light to control the activity of genetically defined populations of neurons with millisecond precision.[11] This allows for the precise manipulation of neurotransmitter release to probe the function of specific neural circuits.

Signaling Pathway Diagram

Optogenetics_Pathway cluster_construct Genetic Construct cluster_neuron Target Neuron virus AAV Vector promoter Cell-type Specific Promoter transduction Viral Transduction virus->transduction opsin Light-sensitive Opsin (e.g., ChR2) reporter Reporter Gene (e.g., eYFP) expression Opsin Expression in Membrane transduction->expression depolarization Cation Influx & Depolarization expression->depolarization light Blue Light Stimulation (473 nm) light->expression Activates ap Action Potential Firing depolarization->ap release Neurotransmitter Release ap->release

Caption: Optogenetic activation of a neuron leading to neurotransmitter release.

Detailed Protocol: Optogenetic Stimulation in Mice

Materials:

  • Adeno-associated virus (AAV) vector containing a Cre-dependent channelrhodopsin (ChR2) construct (e.g., AAV-EF1a-DIO-hChR2(H134R)-eYFP)[12]

  • Cre-driver mouse line targeting the desired neuronal population

  • Stereotaxic injection system

  • Optic fiber cannula[11]

  • Laser and patch cord for light delivery

Procedure:

  • Stereotaxic Virus Injection:

    • Anesthetize a Cre-driver mouse and place it in a stereotaxic frame.[11]

    • Inject the AAV vector into the brain region containing the cell bodies of the neurons to be targeted.[11]

    • Allow 3-4 weeks for viral expression.

  • Optic Fiber Implantation:

    • In a subsequent surgery, implant an optic fiber cannula above the injection site or a projection region.[11]

    • Secure the cannula with dental cement.[11]

  • Optogenetic Stimulation and Behavioral Testing:

    • Connect the implanted optic fiber to a laser via a patch cord.

    • Deliver blue light (473 nm) to activate the ChR2-expressing neurons.

    • Observe the behavioral effects of stimulating the specific neural circuit.

IV. Chemogenetics (DREADDs): Remote Control of Neuronal Activity

Chemogenetics, particularly the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), provides a powerful method for remotely and non-invasively controlling the activity of specific neuronal populations.[13]

Signaling Pathway Diagram

DREADDs_Pathway cluster_construct Genetic Construct cluster_neuron Target Neuron virus AAV Vector promoter Cell-type Specific Promoter transduction Viral Transduction virus->transduction dreadd DREADD Receptor (e.g., hM3Dq) reporter Reporter Gene (e.g., mCherry) expression DREADD Expression in Membrane transduction->expression binding CNO Binds to DREADD expression->binding cno Clozapine-N-Oxide (CNO) Administration cno->binding gq Gq Pathway Activation binding->gq depolarization Neuronal Depolarization gq->depolarization release Increased Neurotransmitter Release depolarization->release

Caption: Chemogenetic (hM3Dq DREADD) activation of a neuron.

Detailed Protocol: DREADD-based Manipulation for Behavioral Studies

Materials:

  • AAV vector expressing a DREADD (e.g., AAV-hSyn-DIO-hM3D(Gq)-mCherry)

  • Cre-driver mouse line

  • Clozapine-N-oxide (CNO)[13] or other DREADD ligands like compound-21[14]

  • Saline or vehicle for CNO dissolution

Procedure:

  • Stereotaxic Virus Injection:

    • Similar to optogenetics, inject the DREADD-expressing AAV into the target brain region of a Cre-driver mouse.[14]

    • Allow for sufficient viral expression (typically 3-4 weeks).

  • CNO Administration and Behavioral Testing:

    • Dissolve CNO in saline or another appropriate vehicle. A recommended starting dose in mice is less than 5 mg/kg to avoid off-target effects.[14]

    • Administer CNO via intraperitoneal (IP) injection or in drinking water.[15]

    • Behavioral effects typically have a latency of 10-15 minutes and a duration of about 60 minutes after systemic injection.[13]

    • Conduct behavioral tests during the peak of DREADD activation.

    • It is crucial to include control experiments with mice injected with a control virus lacking the DREADD receptor to account for any non-specific effects of CNO or its metabolites.[14]

V. Neuroimaging: Visualizing Neurotransmitter Systems in Action

Neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) offer non-invasive ways to study neurotransmitter systems in the living brain, including in humans.[16]

Positron Emission Tomography (PET)

PET imaging allows for the quantification of neurotransmitter receptors and transporters in the brain.[16] This is achieved by administering a radiolabeled ligand that binds to a specific target. The PET scanner detects the gamma rays emitted by the decaying radioisotope, allowing for the creation of a 3D map of the target's distribution and density. Dynamic PET studies can also be used to measure changes in endogenous neurotransmitter levels in response to a pharmacological or behavioral challenge.[16]

Functional Magnetic Resonance Imaging (fMRI)

While traditional fMRI measures the blood-oxygen-level-dependent (BOLD) signal as an indirect marker of neural activity, newer molecular fMRI techniques are being developed to more directly visualize neurotransmitter dynamics.[17] One approach involves the use of specialized contrast agents that change their magnetic properties upon binding to a specific neurotransmitter, altering the fMRI signal.[17]

Quantitative Data Summary

TechniqueTemporal ResolutionSpatial ResolutionKey MeasurementInvasiveness
In Vivo Microdialysis MinutesMillimetersTonic neurotransmitter levelsHigh
Fast-Scan Cyclic Voltammetry Sub-secondMicrometersPhasic neurotransmitter releaseHigh
Optogenetics MillisecondsMicrometersCausal manipulation of neural activityHigh
Chemogenetics (DREADDs) Minutes to hoursMicrometersRemote manipulation of neural activityHigh (surgery)
PET MinutesMillimetersReceptor/transporter densityLow
fMRI SecondsMillimetersIndirect neural activity (BOLD)Low

Conclusion and Future Directions

The techniques outlined in this guide represent a powerful toolkit for the modern neuroscientist. The choice of method will depend on the specific research question, the desired temporal and spatial resolution, and the level of invasiveness that is acceptable. The continued development of novel sensors, actuators, and imaging probes promises to further enhance our ability to dissect the complex chemical signaling that underlies brain function and dysfunction. By carefully selecting and applying these advanced methodologies, researchers can continue to push the boundaries of our understanding of the brain's intricate neurotransmitter systems.

References

  • Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. (2020). Frontiers in Neuroscience. [Link]

  • Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice. (2017). Bio-protocol. [Link]

  • Protocol for behavioral tests using chemogenetically manipulated mice. (2021). STAR Protocols. [Link]

  • DREADDs: Use and Application in Behavioral Neuroscience. (2016). ACS Chemical Neuroscience. [Link]

  • Protocol for in vivo two-photon calcium imaging of the Drosophila brain. (2025). STAR Protocols. [Link]

  • A Flexible Software Platform for Fast-Scan Cyclic Voltammetry Data Acquisition and Analysis. (2013). Analytical Chemistry. [Link]

  • Kinetic Modeling, Parameter Estimation and Model Comparison in PET: Functional Images of Neurotransmitter Dynamics and Drug Affinity. (2016).
  • An integrated calcium imaging processing toolbox for the analysis of neuronal population dynamics. (2019). PLoS Computational Biology. [Link]

  • Pathway-Specific Chemogenetic Manipulation by Applying Ligand to Axonally Expressed DREADDs. (2018). Springer Nature Experiments. [Link]

  • Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice. (2017). Journal of Visualized Experiments. [Link]

  • In vivo microdialysis. (2024). Bio-protocol. [Link]

  • In vivo two-photon calcium imaging of neuronal networks. (2003). Proceedings of the National Academy of Sciences. [Link]

  • Estimating neurotransmitter kinetics with ntPET: A simulation study of temporal precision and effects of biased data. (2008). NeuroImage. [Link]

  • Microdialysis in Rodents. (2008). Current Protocols in Neuroscience. [Link]

  • Protocol for in vivo two-photon calcium imaging of the Drosophila brain. (2025). ResearchGate. [Link]

  • Use and Application in Behavioral Neuroscience - DREADDs. (2016). CDN. [Link]

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). Journal of Visualized Experiments. [Link]

  • Total-body PET kinetic modeling and potential opportunities using deep learning. (2022). European Journal of Nuclear Medicine and Molecular Imaging. [Link]

  • In vivo two-photon calcium imaging of neuronal networks. (2003). Institut für Physiologie. [Link]

  • In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice. (2009). Journal of Visualized Experiments. [Link]

  • Stereotaxic virus injection and fiber optic probe implantation. (2025). Protocols.io. [Link]

  • Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices. (2019). Journal of Visualized Experiments. [Link]

  • The Use of DREADDs to Deconstruct Behavior. (2016). Frontiers in Behavioral Neuroscience. [Link]

  • Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology. (2011). British Journal of Pharmacology. [Link]

  • Mouse Stereotaxic Surgery-Arber Lab. (2022). Aligning Science Across Parkinson's. [Link]

  • Flexible software platform for fast-scan cyclic voltammetry data acquisition and analysis. (2013). Analytical Chemistry. [Link]

  • Stereotaxic Optic Fiber Implantation in Mice. (2024). Protocols.io. [Link]

  • Eye-Drops for Activation of DREADDs. (2017). Frontiers in Behavioral Neuroscience. [Link]

  • A simple MATLAB toolbox for analyzing calcium imaging data in vitro and in vivo. (2024). Journal of Neuroscience Methods. [Link]

  • The Relationship Between Dopamine Neurotransmitter Dynamics and the Blood-Oxygen-Level-Dependent (BOLD) Signal: A Review of Pharmacological Functional Magnetic Resonance Imaging. (2015). Journal of the Neurological Sciences. [Link]

  • Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats. (2014). Journal of Visualized Experiments. [Link]

  • Recent Advances in Fast-Scan Cyclic Voltammetry. (2020). Analytical Chemistry. [Link]

  • Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection. (2018). ACS Chemical Neuroscience. [Link]

  • In vivo calcium imaging of information processing in mouse neocortex during behavior. (2010). Optics Express. [Link]

  • The Use of DREADDs to Deconstruct Behavior. (2016). Frontiers in Behavioral Neuroscience. [Link]

  • Adeno-associated virus vectors and neurotoxicity—lessons from preclinical and human studies. (2023). Nature Reviews Neurology. [Link]

  • Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats. (2025). STAR Protocols. [Link]

  • Recent advances in fast-scan cyclic voltammetry. (2020). Analyst. [Link]

  • Choosing, Designing, and Optimizing AAV Vectors for Research and Therapies. (2025). YouTube. [Link]

  • Image processing of in vivo calcium imaging data. (2019). ResearchGate. [Link]

  • Fast Scan Cyclic Voltammetry to Assess Dopamine Function: From Circuits to Behavior. (2023). Neurotherapeutics. [Link]

  • Defining a Path Toward the Use of Fast-Scan Cyclic Voltammetry in Human Studies. (2021). Frontiers in Neuroscience. [Link]

  • Use of Adeno-Associated and Herpes Simplex Viral Vectors for In Vivo Neuronal Expression in Mice. (2015). Current Protocols in Neuroscience. [Link]

  • Adeno-Associated Virus Technologies and Methods for Targeted Neuronal Manipulation. (2018). Frontiers in Molecular Neuroscience. [Link]

  • Direct Reconstruction of Kinetic Parameter Images From Dynamic PET Data. (2004). IEEE Transactions on Medical Imaging. [Link]

  • Tutorial 24-How to Analyze Cyclic Voltammetry Data in 10 Mins?. (2021). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzyl 4-aminopiperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in the Reductive Amination Step

Question: I am performing a reductive amination of benzyl 4-oxopiperidine-1-carboxylate with an ammonia source, but my yield of benzyl 4-aminopiperidine-1-carboxylate is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in reductive amination are a common challenge and can often be attributed to several factors. Let's break down the likely causes and the corresponding optimization strategies.

The reductive amination process involves two key equilibria: the formation of a hemiaminal intermediate followed by its dehydration to an imine/enamine, which is then reduced. Optimizing these steps is crucial for a high yield.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Imine Formation The equilibrium between the ketone, ammonia source, and the imine may not favor the imine. This can be due to an inappropriate pH or the presence of excess water.pH Adjustment: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the hydroxyl group of the hemiaminal, facilitating water elimination, without significantly protonating the amine nucleophile. Consider adding a catalytic amount of a weak acid like acetic acid. Water Removal: The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine.
Suboptimal Reducing Agent The choice and reactivity of the reducing agent are critical. A reagent that is too harsh might reduce the starting ketone, while one that is too mild may not efficiently reduce the imine.Select an Imine-Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive aminations as it is mild enough not to reduce the ketone and is effective under slightly acidic conditions.[1] Sodium cyanoborohydride (NaBH3CN) is also effective but is toxic and requires careful handling.[2] Stoichiometry: Ensure at least one equivalent of the reducing agent is used. An excess (1.2-1.5 equivalents) is often beneficial.
Reaction Conditions Temperature and reaction time can significantly impact the yield.Temperature Control: Reductive aminations are typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial, but monitor for potential side reactions. Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
Competing Reactions The starting ketone can undergo self-condensation or other side reactions under certain conditions.Controlled Addition: Add the reducing agent portion-wise to the mixture of the ketone and the ammonia source to keep the concentration of the reducing agent low initially, favoring imine formation.

Experimental Workflow for Yield Optimization:

G cluster_0 Reductive Amination Troubleshooting cluster_1 Optimization Parameters start Low Yield Observed check_imine Analyze Imine Formation (e.g., via NMR or in-situ IR) start->check_imine check_reduction Evaluate Reduction Step check_imine->check_reduction Efficient optimize_conditions Optimize Reaction Conditions check_imine->optimize_conditions Inefficient check_reduction->optimize_conditions Inefficient final_product Improved Yield of Benzyl 4-aminopiperidine-1-carboxylate check_reduction->final_product Efficient optimize_conditions->start Re-evaluate ph Adjust pH (4-6) optimize_conditions->ph dehydrating_agent Add Molecular Sieves optimize_conditions->dehydrating_agent reducing_agent Switch to STAB optimize_conditions->reducing_agent temp_time Vary Temperature and Time optimize_conditions->temp_time

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Incomplete Deprotection of the Cbz Group and/or Low Yield of the Hydrochloride Salt

Question: I am attempting to deprotect the Cbz group from benzyl 4-aminopiperidine-1-carboxylate to form the hydrochloride salt, but the reaction is incomplete, or the yield is low after workup. What could be going wrong?

Answer: Incomplete deprotection of the Cbz (benzyloxycarbonyl) group and subsequent low yield of the hydrochloride salt can stem from issues with the deprotection conditions or the workup procedure. The Cbz group is typically removed under acidic or hydrogenolysis conditions. Formation of the hydrochloride salt is often done in situ or as a separate step.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Acid Strength or Equivalents For acid-mediated deprotection, if the acid is not strong enough or used in insufficient quantity, the reaction will not go to completion.Choice of Acid: Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or methanol) are commonly used.[3] Stoichiometry: Use a significant excess of the acid. For TFA, a 25-50% solution in a solvent like dichloromethane (DCM) is typical. For HCl in dioxane, a large excess is also recommended.
Short Reaction Time or Low Temperature Cbz deprotection can sometimes be sluggish, especially if there is steric hindrance.Monitoring and Conditions: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3] Most deprotections are run at room temperature, but gentle warming (e.g., to 40°C) can be employed, though this may increase the risk of side reactions.[3]
Catalyst Poisoning (for Hydrogenolysis) If using catalytic hydrogenation (e.g., Pd/C with H2), trace impurities in the starting material or solvent can poison the catalyst.Purification and Catalyst Loading: Ensure the starting material is pure. Use a fresh, high-quality catalyst. Increasing the catalyst loading may also be necessary.
Product Loss During Workup The hydrochloride salt of 4-aminopiperidine is often highly water-soluble. If the workup involves aqueous washes, the product can be lost to the aqueous phase.Anhydrous Workup: After deprotection with HCl in an organic solvent, the hydrochloride salt may precipitate directly. The solid can be collected by filtration.[3] Alternatively, the solvent can be removed under reduced pressure. Extraction pH: If an aqueous workup is necessary, ensure the pH is carefully controlled.
Formation of Side Products The benzyl cation formed during acidic deprotection can potentially alkylate other nucleophilic sites if not properly scavenged.Use of Scavengers: While less of an issue than with Boc deprotection, adding a scavenger like triethylsilane or anisole can be beneficial in complex molecules.

Protocol 1: Cbz Deprotection with HCl in Dioxane

This method is a reliable way to achieve deprotection and directly obtain the hydrochloride salt.

  • Preparation: Dissolve the benzyl 4-aminopiperidine-1-carboxylate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (a large excess, e.g., 10-20 equivalents).

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form. The reaction is typically complete within 1-4 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Workup: If a precipitate has formed, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum. If no precipitate forms, remove the solvent and excess HCl under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient route involves a two-step process starting from a commercially available precursor:

  • Reductive Amination: Benzyl 4-oxopiperidine-1-carboxylate is reacted with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in the presence of a selective reducing agent like sodium triacetoxyborohydride to form benzyl 4-aminopiperidine-1-carboxylate.

  • Deprotection/Salt Formation: The resulting protected amine is then treated with a strong acid, typically HCl in an organic solvent, to cleave the Cbz protecting group and concurrently form the desired hydrochloride salt of 4-aminopiperidine.

G start Benzyl 4-oxopiperidine-1-carboxylate mid Benzyl 4-aminopiperidine-1-carboxylate start->mid Reductive Amination (e.g., NH4OAc, STAB) end 4-Aminopiperidine dihydrochloride (if both amino groups are protonated) or the monohydrochloride mid->end Cbz Deprotection (e.g., HCl/Dioxane or H2, Pd/C then HCl)

Caption: Common synthetic pathway.

Q2: Are there alternative starting materials for this synthesis?

A2: Yes, an alternative approach starts with 4-amino-1-Boc-piperidine.[4] The synthesis would involve:

  • N-Alkylation/Acylation: The piperidine nitrogen is functionalized, for example, by reaction with benzyl chloroformate to install the Cbz group.

  • Boc Deprotection: The Boc group on the 4-amino position is then selectively removed under acidic conditions (e.g., TFA or HCl) to yield the final product. However, selective protection and deprotection can add complexity and steps to the synthesis.

Q3: What are the key analytical techniques to monitor the reaction and characterize the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major impurities by their mass-to-charge ratio.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates. Characteristic signals for the benzyl group, piperidine ring protons, and the disappearance of the Cbz protecting group signals should be observed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the carbamate C=O stretch in the starting material and its absence in the final product, as well as the N-H stretches of the primary amine.

Q4: How can I purify the final product, this compound?

A4: The purification strategy depends on the nature of the impurities.

  • Crystallization/Precipitation: As the hydrochloride salt is often a crystalline solid, purification can be achieved by crystallization or precipitation from a suitable solvent system. For instance, dissolving the crude product in a minimal amount of a polar solvent (like methanol or ethanol) and then adding a less polar solvent (like diethyl ether or ethyl acetate) can induce crystallization.

  • Washing: If the product precipitates from the reaction mixture, washing the solid with a suitable solvent can remove soluble impurities.

  • Chromatography: While generally avoided for highly polar hydrochloride salts, if necessary, techniques like reverse-phase chromatography or ion-exchange chromatography could be employed.

Q5: What safety precautions should be taken during this synthesis?

A5: Standard laboratory safety practices are essential. Specific hazards to consider include:

  • Reagents: Handle strong acids like HCl and TFA with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Reducing agents like sodium triacetoxyborohydride and sodium cyanoborohydride should be handled with caution; the latter can release toxic hydrogen cyanide gas upon acidification.

  • Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

  • Hydrogenation: If using catalytic hydrogenation, ensure the equipment is properly set up and purged to avoid the risk of explosion with flammable hydrogen gas.

References

  • Polepalli, S., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(8), 849-854. Available at: [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 18(7), 7858-7885. Available at: [Link]

  • Matassini, C., et al. (2013). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. HETEROCYCLES, 87(6), 1193. Available at: [Link]

  • Royal Society of Chemistry. (2015). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. RSC Advances, 5(118), 97585-97589. Available at: [Link]

  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • PubMed Central. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 192, 112185. Available at: [Link]

Sources

Technical Support Center: Purification of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this important piperidine derivative. Our focus is on delivering practical, field-tested advice to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Q1: My isolated this compound is off-white or yellowish. What causes this discoloration and how can I remove it?

A1: Causality and Remediation of Discoloration

A yellow or off-white appearance in your final product typically indicates the presence of chromophoric (color-causing) impurities. For piperidine derivatives, these often arise from:

  • Oxidation: The piperidine nitrogen, even when protected, can be susceptible to oxidation, leading to colored byproducts. This is especially true if the material is exposed to air and light for extended periods.

  • Residual Impurities from Synthesis: Incomplete reactions or side-reactions during the synthesis can introduce colored impurities. For instance, if the synthesis involves N-benzylation of a piperidine precursor, impurities from the benzylating agent or side-products from the reaction can persist.

Troubleshooting Protocol: Decolorization

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.

    • Dissolve the crude this compound in a suitable solvent (e.g., a mixture of ethanol and water).

    • Add a small amount of activated charcoal (typically 1-5% w/w of your compound).

    • Heat the suspension gently with stirring for 15-30 minutes. Caution: Do not boil excessively, as this can lead to solvent loss and premature crystallization on the charcoal.

    • Perform a hot filtration through a pad of Celite® or a fine filter paper to remove the charcoal. The Celite pad is crucial to prevent fine charcoal particles from passing through into your purified solution.

    • Proceed with recrystallization of the decolorized filtrate as described in Q2 .

  • Recrystallization: Often, a well-executed recrystallization is sufficient to exclude the colored impurities into the mother liquor, yielding a white crystalline product.

Q2: I am struggling with recrystallizing this compound. Can you provide a reliable protocol and troubleshooting tips?

A2: A Step-by-Step Guide to Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to select a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For hydrochloride salts of amino esters, a protic solvent system is often effective.

Recommended Recrystallization Protocol

A suitable solvent system for a closely related compound, 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride, is an ethanol/water mixture (e.g., 4:1 v/v)[1]. This is an excellent starting point for this compound.

  • Dissolution: In a flask, add the crude this compound and the primary solvent (ethanol). Heat the mixture to a gentle boil.

  • Co-solvent Addition: While hot, add the co-solvent (water) dropwise until the solid just dissolves. The goal is to create a saturated solution at the boiling point. If the solid does not dissolve, add a minimal amount of additional primary solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble matter is present, perform a hot filtration to remove it.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove residual solvents.

Troubleshooting Recrystallization

ProblemPotential CauseSolution
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated.Add more of the primary solvent (ethanol) to the hot mixture to ensure complete dissolution before cooling.
Poor Crystal Formation The solution is not sufficiently saturated, or cooling is too rapid.If no crystals form after cooling, try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, reduce the solvent volume by gentle heating and allow it to cool again.
Low Recovery The compound has significant solubility in the cold solvent; too much solvent was used.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.

Workflow for Purification and Analysis

The following diagram illustrates a typical workflow for the purification and subsequent purity analysis of this compound.

Purification_Workflow cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product Dissolve Dissolve in Hot Ethanol/Water Crude->Dissolve Charcoal Charcoal Treatment (Optional) Dissolve->Charcoal HotFilter Hot Filtration Dissolve->HotFilter If no charcoal treatment Charcoal->HotFilter Crystallize Cool to Crystallize HotFilter->Crystallize Isolate Isolate Crystals (Filtration) Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Purified Product Dry->Pure HPLC HPLC Analysis Pure->HPLC NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS Result Purity > 98%? HPLC->Result NMR->Result MS->Result Pass Pass Result->Pass Yes Fail Repurify Result->Fail No

Caption: A logical workflow for the purification and analysis of this compound.

Q3: My yield is consistently low after purification. What are the likely causes and how can I improve it?

A3: Strategies to Maximize Yield

Low yield is a common issue that can often be mitigated with careful technique.

  • Incomplete Crystallization: As mentioned in Q2 , ensure your solution is sufficiently concentrated and cooled to maximize crystal formation. Analyzing the mother liquor by a technique like TLC or HPLC can confirm if a significant amount of product remains in solution.

  • Transfers and Handling: Mechanical losses can add up. Minimize the number of transfers between flasks. Ensure you quantitatively transfer your material at each step (e.g., by rinsing flasks with the mother liquor).

  • Washing with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated (e.g., by passing hot solvent through it) and perform the filtration as quickly as possible.

Q4: What are the common impurities I should be looking for, and what are the best analytical methods for purity assessment?

A4: Identifying Impurities and Analytical Best Practices

Understanding potential impurities is key to developing a robust purification and analysis strategy.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-aminopiperidine, benzyl chloroformate, or N-benzyl-4-piperidone.

  • Byproducts: Side-products from the reaction, such as dibenzylated piperidine or products of incomplete reaction.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, water, ethyl acetate, dichloromethane).

  • Water: Can be present from aqueous workups or atmospheric moisture.

Recommended Analytical Methods:

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Analytical TechniquePurposeTypical Parameters
HPLC (High-Performance Liquid Chromatography) Quantify the purity of the main component and detect non-volatile impurities.Column: C18 (4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of water and acetonitrile with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.Detection: UV at an appropriate wavelength (e.g., 254 nm for the benzyl group).
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm the structure of the desired product and identify organic impurities. Can also be used for quantitative analysis (qNMR).Solvent: D₂O or DMSO-d₆. Look for characteristic peaks of the benzyl and piperidine protons.
Mass Spectrometry (MS) Confirm the molecular weight of the product and identify unknown impurities.Ionization: Electrospray Ionization (ESI) is typically suitable for this compound.
GC (Gas Chromatography) Determine the content of residual solvents.A headspace GC method is typically used for residual solvent analysis.

Troubleshooting Logic for Purity Analysis

The following diagram outlines a decision-making process when analyzing the purity of your this compound.

Purity_Analysis_Troubleshooting Start Analyze Purified Product (HPLC, NMR, MS) CheckPurity Purity > 98%? Start->CheckPurity Pass Product Meets Specifications CheckPurity->Pass Yes ImpurityCheck Identify Impurities (NMR, MS) CheckPurity->ImpurityCheck No ImpurityType Nature of Impurity? ImpurityCheck->ImpurityType StartingMaterial Starting Material/ Byproduct ImpurityType->StartingMaterial Organic Solvent Residual Solvent ImpurityType->Solvent Solvent Unknown Unknown Impurity ImpurityType->Unknown Unknown Repurify Recrystallize or Chromatograph StartingMaterial->Repurify DryLonger Dry Under High Vacuum Solvent->DryLonger Characterize Further Spectroscopic Analysis (e.g., 2D NMR) Unknown->Characterize Repurify->Start DryLonger->Start

Caption: A troubleshooting guide for purity analysis of the target compound.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Available at: [Link]

Sources

Common issues in Benzyl 4-aminopiperidine-1-carboxylate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for reactions involving Benzyl 4-aminopiperidine-1-carboxylate hydrochloride. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate common challenges and optimize your experimental outcomes.

Introduction: Understanding the Reagent

This compound is a versatile bifunctional molecule widely used in medicinal chemistry and organic synthesis. It features a primary amine at the 4-position of the piperidine ring, which serves as a key nucleophilic site for various transformations. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a stable carbamate that prevents its participation in most reactions, thereby allowing for selective functionalization of the 4-amino group. The hydrochloride salt form ensures stability and simplifies handling, but requires consideration during reaction setup.

Section 1: General Handling & Frequently Asked Questions

This section addresses the most common initial queries regarding the storage, handling, and preparation of this compound for reactions.

Q1: How should I properly store and handle this compound?

Answer: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Avoid exposure to moisture and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3] For long-term storage, refrigeration is recommended. Always handle the compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

Q2: The reagent is a hydrochloride salt. Do I need to convert it to the free base before my reaction?

Answer: Yes, in most cases, you must neutralize the hydrochloride salt to generate the free, nucleophilic primary amine. The protonated ammonium salt is not sufficiently nucleophilic to participate in reactions like acylation, alkylation, or reductive amination.

This is typically achieved by adding a base to the reaction mixture. You can either perform a separate extraction to isolate the free base or, more conveniently, add a sufficient amount of a non-nucleophilic base directly to the reaction mixture in situ. The choice of base is critical and depends on the specific reaction (see troubleshooting sections below). A common practice is to use at least two equivalents of base: one to neutralize the hydrochloride salt and one to scavenge the acid by-product generated during the reaction (e.g., HCl from an acyl chloride).

G start Start: Reaction with Benzyl 4-aminopiperidine-1-carboxylate HCl decision Is your reaction sensitive to salts? (e.g., certain catalytic reactions) start->decision in_situ In Situ Neutralization: Add ≥2 equivalents of a suitable base (e.g., Et3N, DIPEA) directly to the reaction. decision->in_situ No extract Aqueous Work-up to Isolate Free Base: 1. Dissolve HCl salt in water. 2. Add base (e.g., NaOH, K2CO3) to pH > 10. 3. Extract with organic solvent (e.g., DCM, EtOAc). 4. Dry organic layer (e.g., Na2SO4), filter, and concentrate. decision->extract Yes proceed Proceed with Reaction in_situ->proceed extract->proceed

Caption: Workflow for handling the hydrochloride salt.

Q3: What are the solubility characteristics of this compound?

Answer: As a hydrochloride salt, the compound is generally more soluble in polar protic solvents like water and alcohols than its free base form. It is often described as slightly soluble in water.[1][6][7] The free base form exhibits higher solubility in a broader range of organic solvents, including dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc). When running a reaction, ensure your chosen solvent can dissolve both the free base and the other reactants.

Section 2: Troubleshooting Guide for Common Reactions

Acylation / Amide Bond Formation

Acylation of the 4-amino group is one of the most common applications for this reagent, forming a stable amide bond.

Q: My acylation reaction with an acyl chloride is slow or incomplete. What are the likely causes?

Answer: This is a frequent issue, often stemming from inadequate base or improper reaction conditions.

  • Causality: The reaction between the amine and an acyl chloride produces one equivalent of HCl. This acid will immediately protonate any available free amine, rendering it non-nucleophilic and halting the reaction. Therefore, a sufficient amount of a "scavenger" base is crucial.

  • Troubleshooting Steps:

    • Check Your Base Stoichiometry: You need at least two equivalents of a non-nucleophilic tertiary amine base (like triethylamine or diisopropylethylamine). One equivalent neutralizes the starting material's HCl salt, and the second scavenges the HCl produced during the reaction. Using a slight excess (e.g., 2.2 equivalents) is often beneficial.

    • Ensure Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture in your solvent or on your glassware will hydrolyze the acyl chloride, reducing its effective concentration and lowering your yield. Use freshly dried solvents and flame-dried glassware.

    • Monitor Temperature: These reactions are often exothermic. While many proceed well at room temperature, initial addition of the acyl chloride is sometimes best done at 0 °C to control the reaction rate and minimize side-product formation, followed by warming to room temperature.

Q: I'm performing a peptide coupling (e.g., with HATU/EDC) and observing low yields. How can I improve it?

Answer: Peptide coupling reactions are sensitive to reagent stoichiometry, base selection, and reaction time.

  • Causality: Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive intermediate. This intermediate can be susceptible to side reactions or hydrolysis if not efficiently intercepted by the amine.

  • Troubleshooting Protocol:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the carboxylic acid (1.1-1.2 eq) and coupling reagents (1.1-1.2 eq) relative to the amine.Ensures complete conversion of the limiting amine starting material.
Base Use a non-nucleophilic base like DIPEA (Hünig's base). Avoid triethylamine with HATU.Triethylamine can sometimes cause side reactions with HATU. DIPEA is generally a safer choice for modern coupling reagents.
Solvent Use polar aprotic solvents like DMF or NMP.These solvents are excellent at dissolving all reaction components, including the polar intermediates and salts that form.
Order of Addition Pre-activate the carboxylic acid with the coupling reagent and base for 5-15 minutes before adding the amine.This allows for the formation of the active ester intermediate, ensuring it is readily available to react once the amine is introduced.
Reaction Time Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-4 hours but can be left overnight if necessary.Prolonged reaction times can sometimes lead to the degradation of sensitive substrates or epimerization.
N-Alkylation

Direct alkylation of the primary amine with alkyl halides is another common transformation.

Q: My N-alkylation reaction with an alkyl halide is giving me a mixture of mono- and di-alkylated products. How can I favor mono-alkylation?

Answer: Over-alkylation is a classic problem when the newly formed secondary amine product is more nucleophilic than the starting primary amine.

  • Causality: After the first alkylation, the product is a secondary amine. This secondary amine can compete with the primary amine starting material for the remaining alkyl halide, leading to a tertiary amine by-product.

  • Control Strategies:

    • Use an Excess of the Amine: The most straightforward approach is to use a significant excess (3-5 equivalents) of Benzyl 4-aminopiperidine-1-carboxylate relative to the alkyl halide. This statistically favors the reaction of the halide with the more abundant primary amine. The downside is the need to remove the excess starting material during purification.

    • Slow Addition of the Alkyl Halide: Adding the alkyl halide slowly (e.g., via a syringe pump) to the reaction mixture keeps its instantaneous concentration low, further promoting reaction with the more prevalent primary amine.[8]

    • Consider Reductive Amination: For many substrates, reductive amination with the corresponding aldehyde or ketone is a superior method for clean mono-alkylation and avoids this issue entirely (see section 2.3).

G SM Primary Amine (Starting Material) Product Mono-alkylated (Desired Product) SM->Product + R-X RX Alkyl Halide (R-X) RX->Product Byproduct Di-alkylated (By-product) RX->Byproduct Product->Byproduct + R-X (competing reaction)

Caption: Competing pathways in N-alkylation reactions.

Reductive Amination

Reductive amination is a powerful and often high-yielding method for forming C-N bonds.

Q: My reductive amination yield is low. What factors should I optimize?

Answer: The success of a reductive amination hinges on the delicate balance between imine/iminium ion formation and its subsequent reduction.[9]

  • Causality: The reaction first involves the formation of an imine (from a primary amine) or an iminium ion, which is then reduced by a hydride source. If the reducing agent is too powerful (like NaBH₄), it can reduce the starting aldehyde/ketone before it has a chance to form the imine. If imine formation is too slow or unfavorable, the reaction will not proceed efficiently.[10]

  • Optimization Protocol:

    • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications. It is mild enough that it will not reduce the aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

    • Control the pH: Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid (AcOH) can accelerate this step. However, too much acid will protonate the starting amine, inhibiting the initial nucleophilic attack. The optimal pH is typically between 5 and 7.

    • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. For some substrates, methanol can be used, but it can sometimes participate in the reaction (e.g., acetal formation).

    • Stir Time Before Reduction: It is often beneficial to stir the amine and the carbonyl compound together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.

Section 3: Key Experimental Protocols

Protocol 1: In Situ Free-Basing and Acylation

This protocol describes a standard procedure for acylating this compound with an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve/suspend the solid (concentration typically 0.1-0.5 M).

  • Add the base (Et₃N or DIPEA, 2.2 eq) and stir the mixture for 10-15 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM dropwise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product as necessary, typically by silica gel column chromatography.

References

  • Vertex AI Search, based on a safety d
  • Vertex AI Search, based on a safety d
  • JQ-4752 p.
  • SAFETY DATA SHEET - Fisher Scientific (2021-12-24).
  • SAFETY DATA SHEET - Fisher Scientific (2010-11-05).
  • ChemicalBook, 120278-07-1(4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER) Product Description.
  • ChemBK, 4-Amino-1-benzylpiperidine-4-carboxamide - Introduction (2024-04-10).
  • PubChem, 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | C13H19ClN2O2.
  • Biotuva Life Sciences, Benzyl 4-aminopiperidine-1-carboxyl
  • SciSpace, Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Fisher Scientific, Amine Protection / Deprotection.
  • Google Patents, CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Fisher Scientific, Benzyl 4-aminopiperidine-1-carboxylate, 97%, Thermo Scientific 5 g | Buy Online.
  • ECHEMI, N - alkylation of piperidine with substituted benzyl chloride.
  • BLD Pharm, 1159826-41-1|Benzyl 4-aminopiperidine-1-carboxyl
  • Global NAPS, 4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER | 120278-07-1.
  • PubChem, Benzyl 4-((tert-butoxycarbonyl)amino)
  • SynHet, 1-Benzyl 4-methyl 4-aminopiperidine-1,4-dicarboxyl
  • Benchchem, Reductive Amination Protocols for 1-Benzyl-4-piperidone: A Detailed Guide for Researchers.
  • ResearchGate, Procedure for N-alkyl
  • ResearchGate, How to remove excess 4-amino piperidine
  • ChemBK, 4-Amino-Piperidine-1-Carboxylic Acid Benzyl Ester - Introduction (2024-04-09).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla M
  • ResearchGate, DES-catalyzed deprotection of N-Boc amino acid deriv
  • ResearchGate, The reductive amination reaction. | Download Scientific Diagram.

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Benzyl 4-aminopiperidine-1-carboxylate hydrochloride. As a key intermediate in medicinal chemistry and drug development, successful and reproducible reactions with this building block are paramount. This center, developed by Senior Application Scientists, provides in-depth troubleshooting workflows and answers to frequently asked questions to navigate the common challenges encountered during its use. Our focus is on the causality behind experimental choices to empower you to optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered in reactions involving this compound. Each issue is analyzed by potential cause, followed by a logical workflow of solutions.

Problem 1: Low or No Yield in Amide Coupling / Acylation Reactions

You are attempting to form an amide bond by reacting this compound with a carboxylic acid (or its activated form) and observe minimal product formation.

Root Cause Analysis:

The most frequent cause of failure in this reaction is the acidic nature of the starting material. As a hydrochloride salt, the primary amine at the 4-position is protonated to form an ammonium salt (-NH3+). This protonated amine is not nucleophilic and cannot participate in the desired coupling reaction. The reaction's success is contingent upon the effective in-situ neutralization of this salt to liberate the free, nucleophilic amine (-NH2).

Diagnostic & Solution Workflow:

G start Low Coupling Yield check_base 1. Verify Base Stoichiometry (>2.2 eq. for EDC/HOBt) (>3.0 eq. for HATU) start->check_base increase_base Adjust to ≥2.2 eq. (e.g., DIPEA, TEA) check_base->increase_base No check_reagent 2. Evaluate Coupling Reagent check_base->check_reagent Yes base_ok Base is Sufficient base_nok Insufficient Base success Yield Improved increase_base->success upgrade_reagent Switch to a Uronium/Phosphonium Reagent (e.g., HATU, PyAOP) check_reagent->upgrade_reagent No (using EDC only) check_conditions 3. Assess Reaction Conditions check_reagent->check_conditions Yes (using HATU/PyBOP) reagent_ok Reagent is Potent reagent_nok Reagent Too Weak upgrade_reagent->success optimize_conditions Extend reaction time (2-12h) Consider gentle warming (RT to 40°C) Ensure anhydrous conditions (DMF/DCM) check_conditions->optimize_conditions No check_conditions->success Yes conditions_ok Conditions Standard conditions_nok Sub-optimal Temp/Time optimize_conditions->success

Step-by-Step Protocol for Optimization:

  • Ensure Complete Neutralization: The addition of a non-nucleophilic organic base is non-negotiable.

    • Action: Add at least 2.2 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) relative to the hydrochloride salt.

    • Causality: One equivalent of the base is consumed to neutralize the hydrochloride, forming an ammonium salt byproduct. The subsequent equivalents are required to facilitate the coupling reaction itself, particularly when using reagents like HATU which require a base for activation.[1]

  • Select an Appropriate Coupling Reagent: For hindered or challenging couplings, standard carbodiimide activators may be insufficient.

    • Action: If using EDC/HOBt with low success, switch to a more potent uronium or phosphonium salt reagent such as HATU or PyBOP .

    • Causality: Reagents like HATU form a highly reactive O-acylisourea intermediate, which leads to faster and more efficient acyl transfer to the amine, overcoming steric hindrance and reducing the risk of side reactions.[2]

  • Optimize Solvent and Temperature:

    • Action: Use dry, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Stir the reaction at room temperature for at least 2-4 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be left overnight or gently warmed to 40°C.

    • Causality: Anhydrous conditions are critical as water can hydrolyze activated intermediates. Polar aprotic solvents effectively solvate the reacting species without interfering in the reaction.

ParameterRecommended ConditionRationale
Base DIPEA or TriethylamineNon-nucleophilic; prevents self-acylation.
Base Equivalents ≥ 2.2 eq.1.0 eq. for HCl neutralization, ≥ 1.2 eq. for reaction.
Coupling Reagent HATU, HBTU, PyBOPHigh efficiency, fast kinetics, suitable for hindered amines.[2]
Solvent Anhydrous DMF or DCMGood solubility for reagents, non-reactive.
Temperature Room Temperature (20-25°C)Balances reaction rate and stability of reagents.
Time 2-12 hoursMonitor by TLC/LC-MS for completion.
Problem 2: Byproduct Formation in Reductive Amination

When performing a reductive amination with an aldehyde or ketone, you observe significant amounts of a dialkylated product (tertiary amine) or unreacted starting materials.

Root Cause Analysis:

Reductive amination is a two-step, one-pot process: (1) formation of an imine/iminium ion, and (2) reduction to the amine. The balance between these two rates is critical. If the reduction of the carbonyl starting material is faster than imine formation, starting materials will remain. If the newly formed secondary amine reacts again with the carbonyl, dialkylation occurs.[3]

Diagnostic & Solution Workflow:

G start Reductive Amination Byproducts check_reductant 1. Evaluate Reducing Agent start->check_reductant use_stab Switch to NaBH(OAc)₃ (STAB) check_reductant->use_stab Using NaBH₄ check_ph 2. Control Reaction pH check_reductant->check_ph Using STAB success Clean Reaction use_stab->success add_acid Add catalytic AcOH (to pH ~5-6) check_ph->add_acid No Acid Added check_stoich 3. Check Stoichiometry check_ph->check_stoich Acid Present add_acid->success adjust_stoich Use slight excess of amine (1.2 eq.) Avoid large excess of carbonyl check_stoich->adjust_stoich Excess Carbonyl check_stoich->success Equimolar adjust_stoich->success

Step-by-Step Protocol for Optimization:

  • Use a Kinetically-Tuned Reducing Agent: The choice of hydride source is the most critical parameter.

    • Action: Employ Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent.[4]

    • Causality: STAB is a mild and sterically hindered reducing agent. It reacts much more rapidly with the protonated iminium ion intermediate than it does with the starting aldehyde or ketone. This kinetic selectivity allows the imine formation to proceed cleanly before reduction, minimizing side reactions. In contrast, stronger reagents like Sodium borohydride (NaBH₄) can prematurely reduce the carbonyl.[3][5]

  • Control the Reaction pH: Imine formation is acid-catalyzed.

    • Action: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture to maintain a pH between 5 and 6.

    • Causality: A slightly acidic medium protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine. If the pH is too low (<4), the primary amine of the piperidine starting material becomes fully protonated and non-nucleophilic. If the pH is too high (>7), the catalytic protonation of the carbonyl is inefficient.[3]

  • Manage Stoichiometry:

    • Action: To avoid dialkylation, use a slight excess (1.1-1.2 equivalents) of the Benzyl 4-aminopiperidine-1-carboxylate relative to the carbonyl compound.

    • Causality: Having a slight excess of the primary amine helps ensure the carbonyl compound is fully consumed in the formation of the desired secondary amine, leaving less opportunity for the product to react further.

Reducing AgentSelectivityConditionsOutcome
NaBH(OAc)₃ Iminium ion >> CarbonylWeakly acidic (AcOH)Recommended. High yield of desired secondary amine.[4]
NaBH₃CN Iminium ion > CarbonylWeakly acidic (toxic HCN byproduct risk)Effective, but STAB is a safer alternative.
NaBH₄ Carbonyl ≈ Iminium ionNeutral/BasicProne to reducing the starting carbonyl, leading to low conversion.
H₂ / Pd/C BothNeutralCan work, but may also cleave the Cbz protecting group.

Frequently Asked Questions (FAQs)

Q1: Is it mandatory to add a base when using this compound?

A1: Yes, absolutely. The compound is a salt where the key reactive site, the 4-amino group, is protonated and non-nucleophilic. For any reaction requiring this amine to act as a nucleophile (e.g., amide coupling, reductive amination, alkylation), you must add at least one equivalent of a non-nucleophilic base (like TEA or DIPEA) to liberate the free amine.

Q2: What are the best storage and handling conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry place to prevent moisture absorption.[6] It is generally a stable, crystalline solid. When weighing and handling, use standard personal protective equipment (gloves, safety glasses) in a well-ventilated area.

Q3: My subsequent reaction requires removing the Cbz (benzyloxycarbonyl) group. How is this best accomplished?

A3: The Cbz group is a common amine protecting group that is reliably cleaved under neutral conditions using catalytic hydrogenation.

  • Standard Protocol: Dissolve the Cbz-protected compound in a solvent like Methanol, Ethanol, or Ethyl Acetate. Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%). Subject the mixture to an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator, and stir at room temperature until the reaction is complete (monitored by TLC/LC-MS). The byproducts are toluene and carbon dioxide, which are easily removed.

  • Orthogonality: This deprotection method is advantageous because it does not affect acid-labile groups (like Boc) or base-labile groups (like Fmoc), making it a key component of orthogonal protection strategies in multi-step synthesis.[7]

Q4: Can I purify my final product using silica gel column chromatography?

A4: Yes, but basic amine products can often streak or show poor peak shape on standard silica gel due to interactions with acidic silanol groups. To improve chromatography:

  • Action: Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).

  • Causality: The triethylamine competitively binds to the acidic sites on the silica, preventing your basic product from tailing and allowing for much cleaner separation. Alternatively, using basic alumina or a reverse-phase column can also be effective.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Laskowski, M., & Kato, I. (1980). Protein inhibitors of proteinases. Annual review of biochemistry, 49, 593-626.
  • PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. Retrieved January 5, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 5, 2026, from [Link]

  • Guryanov, I., Nuss, S., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(21), 3949. Available at: [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved January 5, 2026, from [Link]

Sources

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on overcoming solubility challenges.

Welcome to the technical support center for Benzyl 4-aminopiperidine-1-carboxylate hydrochloride. This resource is designed to provide in-depth guidance on the solubility characteristics of this compound and to offer practical solutions to common challenges encountered during its handling and use in experimental settings. As Senior Application Scientists, we have compiled this guide based on a synthesis of available data and fundamental chemical principles to ensure you can proceed with confidence in your research.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound is a piperidine derivative with a molecular structure that presents a nuanced solubility profile. The presence of the basic amino group on the piperidine ring, which is protonated to form the hydrochloride salt, generally enhances aqueous solubility compared to its free base form. However, the bulky, nonpolar benzyl and carbamate groups introduce significant lipophilicity, which can counteract the solubility-enhancing effect of the salt form, leading to the commonly reported "slight solubility in water."[1][2]

The interplay between the ionic hydrochloride and the lipophilic organic structure is central to its solubility behavior. Understanding this balance is key to developing effective dissolution strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific quantitative data is not extensively published, the compound is generally characterized as being "slightly soluble in water."[1][2] Based on the behavior of structurally similar compounds and general principles of solubility, we can infer the following:

  • Aqueous Buffers: Solubility is expected to be pH-dependent. In acidic aqueous solutions (pH < 7), the amine remains protonated, favoring solubility. As the pH approaches the pKa of the 4-amino group (estimated to be around 9-10), the compound will begin to deprotonate to its less soluble free base form, potentially leading to precipitation.

  • Organic Solvents: Related piperidine compounds show good solubility in polar organic solvents.[3] Therefore, this compound is expected to be soluble in:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What is happening and how can I prevent this?

A2: This is a common phenomenon known as "antisolvent precipitation." The compound is likely highly soluble in your DMSO stock but crashes out when introduced to the aqueous buffer where its solubility is significantly lower. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to work with a more dilute final concentration in your assay.

  • Optimize Co-solvent Concentration: If your assay can tolerate it, increasing the percentage of DMSO in the final aqueous solution (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.

  • Use a More Solubilizing Buffer: Consider using a buffer with a slightly lower pH (e.g., pH 6.0-6.5) if your experimental system allows, as this will favor the more soluble protonated form of the amine.

  • Employ Surfactants or Excipients: For formulation development, the inclusion of non-ionic surfactants like Tween® 80 or Polysorbate 20 at low concentrations (e.g., 0.01-0.1%) in the aqueous buffer can help to form micelles that encapsulate the compound and keep it in solution.

Q3: Can I heat the solution to improve the dissolution of this compound?

A3: Gentle heating (e.g., to 37-50°C) can be an effective way to increase the rate of dissolution. However, it is crucial to be aware of the potential for thermal degradation, especially with prolonged heating at elevated temperatures. The stability of the compound in solution at various temperatures has not been extensively reported. Therefore, we recommend the following precautions:

  • Use the lowest effective temperature.

  • Heat for the shortest duration necessary to achieve dissolution.

  • After dissolving, allow the solution to cool to room temperature and observe for any precipitation.

  • If preparing stock solutions for long-term storage, it is advisable to do so at room temperature, even if it takes longer, to minimize the risk of degradation.

Q4: How should I store stock solutions of this compound?

A4: For optimal stability, stock solutions should be stored under the following conditions:

  • Solvent Choice: DMSO is a common choice for preparing stock solutions for long-term storage due to its excellent solvating properties and ability to be stored at low temperatures.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Protection from Light: While specific photostability data is unavailable, it is good laboratory practice to store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
The compound is not dissolving in water or aqueous buffer. The compound has inherently low aqueous solubility. The pH of the solution may be too high, leading to the formation of the less soluble free base.- Attempt dissolution in a slightly acidic buffer (e.g., pH 5.0-6.5).- Use a co-solvent system. Start by dissolving the compound in a minimal amount of DMSO or ethanol, and then slowly add the aqueous buffer while vortexing.
A precipitate forms over time in my aqueous working solution. The solution is supersaturated, or the compound is degrading to a less soluble product.- Prepare fresh working solutions daily.- If possible, lower the final concentration of the compound in your experiment.- Investigate the stability of the compound in your specific buffer system.
The solid material appears clumpy or discolored. The compound may have absorbed moisture from the atmosphere.- Store the solid compound in a desiccator.- Handle the compound in a low-humidity environment when possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a desired amount of this compound (Molecular Weight: 270.76 g/mol )[4] in a suitable vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.71 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution at room temperature until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but avoid overheating.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Initial Dilution (Optional but Recommended): If preparing a very dilute final solution, it is advisable to perform an intermediate dilution of the DMSO stock in your aqueous buffer. For example, dilute your 10 mM DMSO stock 1:10 in the buffer to create a 1 mM intermediate solution with 10% DMSO.

  • Final Dilution: Add the required volume of the DMSO stock (or the intermediate dilution) to your final volume of aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation. Vortex immediately after addition.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 1%).

Visualizing the Dissolution Workflow

G cluster_prep Preparation of Working Solution cluster_troubleshoot Troubleshooting start Weigh Solid Compound dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM Stock) start->dissolve_dmso store Aliquot and Store at -20°C / -80°C dissolve_dmso->store For Long-Term Use dilute Dilute DMSO Stock into Aqueous Buffer dissolve_dmso->dilute For Immediate Use store->dilute vortex Vortex Immediately dilute->vortex final_solution Final Working Solution (e.g., 10 µM in 0.1% DMSO) vortex->final_solution precipitate Precipitation Observed final_solution->precipitate check_conc Lower Final Concentration precipitate->check_conc Option 1 check_dmso Increase Final DMSO % (if tolerated) precipitate->check_dmso Option 2 check_ph Use Lower pH Buffer precipitate->check_ph Option 3

Caption: A workflow for preparing and troubleshooting solutions of this compound.

Advanced Solubility Enhancement Strategies

For applications requiring higher aqueous concentrations where co-solvents are not viable, more advanced formulation strategies can be considered.

Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like the benzyl and piperidine portions of our compound, forming an inclusion complex with enhanced aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

G Cyclodextrin Inclusion Complex Formation cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 Cyclodextrin Inclusion Complex Formation cluster_2 Cyclodextrin Inclusion Complex Formation Drug Drug Complex Soluble Complex Drug->Complex Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: Encapsulation of a drug molecule by a cyclodextrin to form a soluble inclusion complex.

This approach is particularly useful in pharmaceutical formulation development to improve the bioavailability of poorly soluble drugs.

References

  • Sciencemadness Discussion Board. (2021). Forming oxalate salts of amines. [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

  • Tetrahedron Letters. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • PubMed. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

  • PubMed. (1987). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]

  • Gauthmath. (n.d.). What effect does adding HCl have on the solubility of your amines? Explain why this happe. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • ACS Publications. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • LinkedIn. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • ChemBK. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxamide. [Link]

  • PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • NIH. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • PubMed Central. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]

  • Aragen. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • Fisher Scientific. (n.d.). Benzyl 4-aminopiperidine-1-carboxylate, 97%, Thermo Scientific. [Link]

  • ChemBK. (n.d.). 4-Amino-1-benzylpiperidine. [Link]

  • PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. [Link]

  • PubChem. (n.d.). Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]

  • Molbase. (n.d.). 4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. [Link]

Sources

Navigating the Synthesis of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key intermediate in the development of various pharmaceutical agents, can present a unique set of challenges. This technical support guide, structured in a question-and-answer format, provides in-depth, field-proven insights to troubleshoot common issues encountered during its synthesis, ensuring a higher success rate and product purity.

Core Synthesis Pathway: An Overview

The most prevalent and efficient route to this compound commences with the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate. This process involves the formation of an imine intermediate with an ammonia source, which is subsequently reduced to the desired primary amine. The final step involves the formation of the hydrochloride salt to improve stability and handling.

Synthesis_Pathway A Benzyl 4-oxopiperidine-1-carboxylate B Imine Intermediate A->B + NH3 source (e.g., NH4OAc) C Benzyl 4-aminopiperidine-1-carboxylate B->C Reduction (e.g., NaBH3CN) D This compound C->D + HCl

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination is yielding a significant amount of a dimeric by-product. What is happening and how can I prevent it?

A1: The formation of a dimeric by-product, where two piperidine rings are linked by an ethylamine bridge, is a common issue in reductive aminations, especially when using a primary amine product that can further react with the starting ketone. This occurs when the newly formed primary amine acts as a nucleophile, reacting with another molecule of the starting material, Benzyl 4-oxopiperidine-1-carboxylate, to form a secondary amine dimer after reduction.

Causality & Expert Insights:

  • Excess of Reducing Agent: A rapid reduction of the imine intermediate is crucial. If the reduction is slow, the concentration of the primary amine product increases, favoring the side reaction.

  • Reaction Concentration: High concentrations of reactants can increase the likelihood of intermolecular side reactions.

  • Ammonia Source: The choice and concentration of the ammonia source are critical. An insufficient amount can lead to incomplete imine formation, leaving unreacted ketone available for side reactions.

Troubleshooting Workflow:

Dimer_Formation_Troubleshooting Start High Dimer Formation A Increase Equivalents of Ammonia Source (e.g., NH4OAc) Start->A B Use a Milder Reducing Agent (e.g., NaBH3CN vs. NaBH4) Start->B C Control Reaction Temperature (e.g., maintain at 0-25°C) Start->C D Lower Reactant Concentration Start->D End Minimized Dimer Formation A->End B->End C->End D->End

Caption: Decision-making workflow to minimize dimer by-product formation.

Recommended Actions:

  • Optimize Ammonia Source: Use a significant excess of the ammonia source, such as ammonium acetate, to drive the equilibrium towards the formation of the primary imine.

  • Control Addition of Reducing Agent: Add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to maintain a low concentration of the reducing agent and favor the reduction of the primary imine as it is formed.[1]

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent prolonged exposure of the product to the reaction conditions.

Q2: I am observing incomplete conversion of my starting material, Benzyl 4-oxopiperidine-1-carboxylate. What are the likely causes?

A2: Incomplete conversion in a reductive amination can stem from several factors, primarily related to the reagents and reaction conditions.

Causality & Expert Insights:

  • Inactive Reducing Agent: Sodium cyanoborohydride and other borohydride reagents can degrade upon improper storage.

  • Suboptimal pH: The formation of the imine intermediate is pH-dependent. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will prevent the protonation of the carbonyl, reducing its electrophilicity.

  • Insufficient Reaction Time or Temperature: The reaction may simply need more time or gentle heating to proceed to completion.

Troubleshooting Table:

Potential Cause Recommended Action Scientific Rationale
Inactive Reducing Agent Use a fresh, unopened bottle of NaBH₃CN or test the activity of the current batch.Borohydride reagents can hydrolyze or oxidize over time, leading to reduced activity.
Suboptimal pH Maintain a weakly acidic pH (around 5-6) by using a buffer system (e.g., acetic acid).This pH range optimizes the rate of imine formation.[2]
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C.Increased temperature can overcome the activation energy barrier for imine formation.
Steric Hindrance While not a major issue for this substrate, ensure adequate stirring to overcome any mass transfer limitations.Proper mixing ensures that all reactants are in close proximity for reaction.
Q3: My final product, this compound, is an oil and will not crystallize. How can I induce crystallization?

A3: The inability of the hydrochloride salt to crystallize, often referred to as "oiling out," is a common purification challenge. This is typically due to the presence of impurities or residual solvent.

Causality & Expert Insights:

  • Impurities: The presence of unreacted starting materials, by-products, or even grease from glassware can inhibit crystal lattice formation.

  • Residual Solvent: Trace amounts of the reaction solvent or extraction solvents can act as an anti-solvent or disrupt crystallization.

  • Incorrect Stoichiometry of HCl: An excess or deficiency of hydrochloric acid can prevent the formation of a well-defined salt.

Protocol for Inducing Crystallization:

  • Ensure Purity of the Free Base: Before forming the salt, ensure the free base (Benzyl 4-aminopiperidine-1-carboxylate) is as pure as possible. If necessary, purify by column chromatography.

  • Solvent Selection for Salt Formation: Dissolve the purified free base in a suitable solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.[3]

  • Controlled Addition of HCl: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise to the stirred solution of the free base. Monitor the precipitation.

  • Scratching and Seeding: If precipitation is slow, gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. If available, adding a seed crystal of the product can also induce crystallization.

  • Cooling: Once precipitation begins, slowly cool the mixture in an ice bath to maximize the yield of the crystalline solid.[4]

  • Trituration: If an oil persists, remove the supernatant and add a fresh, non-polar solvent (e.g., pentane or hexane). Vigorously stir or sonicate the mixture. This process, known as trituration, can often induce solidification.

Q4: The NMR spectrum of my final product is complex, with unexpected peaks. What are the likely impurities?

A4: Unexpected peaks in the NMR spectrum of this compound can arise from several sources.

Common Impurities and their Spectroscopic Signatures:

Impurity Expected ¹H NMR Signals Reason for Formation
Benzyl 4-oxopiperidine-1-carboxylate (Starting Material) Signals corresponding to the piperidone ring protons and the absence of the methine proton adjacent to the amino group.[5]Incomplete reaction.
Dimeric By-product Complex aliphatic region with multiple overlapping signals.Side reaction of the product with the starting material.
Benzyl Alcohol A singlet around 4.6 ppm and aromatic protons.Hydrolysis of the benzyl carbamate protecting group under acidic conditions.
Residual Solvents Characteristic peaks for common solvents (e.g., ethyl acetate, dichloromethane, diethyl ether).Incomplete removal during workup.

Self-Validating Protocol for Purity Analysis:

  • ¹H NMR: Integrate the characteristic peaks of the product and compare them to the integration of impurity peaks to quantify the level of contamination.

  • ¹³C NMR: The presence of a carbonyl peak around 208 ppm would indicate residual starting material.

  • LC-MS: This is an excellent technique to identify the molecular weights of the main product and any impurities, confirming their identities.

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-aminopiperidine-1-carboxylate
  • Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM) (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Formation of this compound
  • Dissolution: Dissolve the purified Benzyl 4-aminopiperidine-1-carboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the precipitation of a white solid is complete.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Benchchem. (2025). yield comparison of reductive amination with different protected 4-piperidones.
  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-amino-piperidine-1-carboxylic acid benzyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • JOCPR. (2024).
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Technical Support Center: Enhancing the Purity of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 4-aminopiperidine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges encountered during its purification, offering troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications. Our approach is rooted in fundamental chemical principles and validated through extensive laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound has a persistent yellow tint. What is the likely cause and how can I remove it?

A1: A yellow discoloration often indicates the presence of oxidation byproducts or residual impurities from the synthesis. The primary amine on the piperidine ring can be susceptible to oxidation, leading to colored impurities.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature. Add a small amount of activated charcoal (typically 1-5% w/w) to the solution. Stir the mixture at an elevated temperature for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization Solvent Selection: The choice of solvent is critical for effective purification. For the hydrochloride salt, polar protic solvents or mixtures are generally effective.

    • Recommendation: A mixed solvent system, such as methanol/ethyl acetate or ethanol/diethyl ether, can be highly effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Q2: HPLC analysis of my product shows a significant impurity peak with a similar retention time to the main product. How can I identify and remove this impurity?

A2: An impurity with a similar retention time on a standard reversed-phase HPLC column (like a C18) suggests it has a similar polarity and structure to your target compound.[1] This could be a starting material, a regioisomer, or a closely related byproduct.

Identification and Removal Strategy:

  • Mass Spectrometry (LC-MS): The most direct way to identify the impurity is by using LC-MS to determine its molecular weight. This can provide clues as to its identity, such as an unreacted starting material or a debenzylated product.

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding methanol. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.

  • Derivatization for HPLC: For better separation and detection, especially if the impurity is an enantiomer, pre-column derivatization can be employed.[2][3][4][5] Reacting the primary amine with a UV-active agent like benzoyl chloride can improve chromatographic resolution.

Q3: I am struggling to achieve a high yield after recrystallization. What factors should I consider to optimize this process?

A3: Low recrystallization yield is a common issue and can be attributed to several factors, including the choice of solvent, cooling rate, and initial purity of the crude material.

Optimization Workflow:

Caption: Decision workflow for optimizing recrystallization yield.

Detailed Explanation:

  • Solvent System: The ideal solvent should dissolve the compound when hot but not when cold. A solvent screen using small amounts of the product in various solvents (e.g., isopropanol, acetonitrile, ethanol/water mixtures) is highly recommended.

  • Concentration: If the solution is too dilute, the recovery will be low. Conversely, a supersaturated solution may crash out, trapping impurities. Experiment with different concentrations to find the optimal balance.

  • Cooling Rate: Slow, controlled cooling allows for the formation of larger, purer crystals. Rapid cooling (e.g., placing the flask in an ice bath immediately) can lead to the precipitation of impurities along with the product.

  • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce crystallization.

Q4: What are the best practices for the storage of this compound to maintain its purity?

A4: As a hydrochloride salt of an amine, the compound is generally more stable than its free base form. However, proper storage is crucial to prevent degradation.

Storage Recommendations:

  • Container: Store in a tightly sealed container to protect it from moisture and air.

  • Environment: Keep it in a cool, dry, and well-ventilated place.[6]

  • Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Avoid: Keep away from strong oxidizing agents.[6]

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol provides a step-by-step method for the purification of this compound by recrystallization from an ethanol/ethyl acetate solvent system.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Antisolvent Addition: To the hot ethanolic solution, slowly add ethyl acetate until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C.

Protocol 2: Purity Analysis by HPLC

This protocol outlines a general method for determining the purity of this compound using reversed-phase HPLC.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Rationale:

  • A C18 column is a good starting point for compounds of moderate polarity.

  • The gradient elution ensures that both polar and non-polar impurities can be detected.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the amine.

  • Detection at a low wavelength (210 nm) is necessary due to the lack of a strong chromophore in the molecule.[1]

Impurity Profile and Identification

Understanding the potential impurities is key to developing an effective purification strategy.

Table 2: Common Impurities in the Synthesis of this compound

ImpurityPotential SourceIdentification Method
1-Benzyl-4-piperidone Unreacted starting materialGC-MS, LC-MS
4-Aminopiperidine Debenzylation byproductLC-MS
Dibenzylated Piperidine Side reactionLC-MS
Residual Solvents From synthesis and workupHeadspace GC-MS

Impurity Identification Workflow:

ImpurityID cluster_analysis Analytical Characterization cluster_synthesis Synthetic Pathway Review HPLC HPLC Analysis (Purity Assessment) LCMS LC-MS (Molecular Weight) HPLC->LCMS Quantify & Isolate NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Confirm Structure Identification Impurity Identified NMR->Identification StartingMaterials Starting Materials Byproducts Potential Byproducts StartingMaterials->Byproducts Analyze side reactions Degradants Potential Degradants Byproducts->Degradants Consider stability Degradants->Identification Impurity Unknown Impurity Detected Impurity->HPLC Impurity->StartingMaterials Compare to knowns

Caption: A logical workflow for identifying unknown impurities.

This guide provides a foundational understanding of the common purification challenges associated with this compound. For further, more specific inquiries, please do not hesitate to contact our technical support team.

References
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2017). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-aminopiperidine-1-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents, including kinase inhibitors and GPCR modulators.[1][2] The carboxybenzyl (Cbz or Z) protecting group provides robust protection of the piperidine nitrogen under a variety of conditions, yet can be cleanly removed via hydrogenolysis.[3] Given its role as a foundational fragment, the purity of this starting material is paramount; impurities can introduce downstream synthetic challenges, compromise final product yield and purity, and introduce potentially genotoxic substances into an active pharmaceutical ingredient (API).

This in-depth guide provides a multi-faceted strategy for the comprehensive purity analysis of this compound. We will explore a suite of orthogonal analytical techniques, explaining the causality behind methodological choices. Furthermore, we will present a comparative analysis against its common alternative, the tert-Butoxycarbonyl (Boc)-protected analogue, to provide researchers with a holistic framework for making informed decisions in their drug development programs.

Potential Impurities: A Rationale-Driven Overview

Effective purity analysis begins with understanding the potential impurities arising from the synthetic route. The most common synthesis involves the reaction of 4-aminopiperidine with benzyl chloroformate. This process can lead to several classes of impurities:

  • Starting Materials: Incomplete reaction can result in residual 4-aminopiperidine.

  • Reagent-Related Impurities: Benzyl alcohol and benzyl chloride, degradation products or contaminants of benzyl chloroformate.

  • Process-Related Impurities: Di-benzylated species or other by-products formed during the reaction. For instance, over-alkylation can occur if reaction conditions are not carefully controlled.[4]

  • Degradation Products: The hydrochloride salt is generally stable, but the ester linkage can be susceptible to hydrolysis under extreme pH conditions.

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

A single analytical method is insufficient to declare a compound "pure." A self-validating system relies on orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. It is the cornerstone of purity analysis for non-volatile organic molecules. Adherence to pharmacopeial standards, such as those outlined in USP General Chapter <621> Chromatography, ensures method robustness and transferability.[5][6][7][8]

Why It's Chosen: This technique excels at separating the polar target molecule from less polar impurities (e.g., benzyl alcohol, over-benzylated by-products) and more polar impurities (e.g., unreacted 4-aminopiperidine). A gradient elution method is crucial for resolving compounds with a wide range of polarities in a single run.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates compounds based on their volatility and boiling point, followed by mass-based identification. It is the gold standard for identifying and quantifying volatile and semi-volatile impurities.

Why It's Chosen: This method is highly effective for detecting low-level volatile impurities that may be missed by HPLC, such as residual solvents or reagent-related impurities like benzyl chloride. The mass spectrometer provides definitive identification, which is critical for assessing potentially genotoxic impurities.[9]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR provides detailed structural information about a molecule by probing the magnetic properties of atomic nuclei. It can be used for both qualitative identification and quantitative analysis (qNMR) against a certified internal standard.

Why It's Chosen: NMR serves as an excellent identity confirmation tool and a powerful method for detecting impurities that may co-elute with the main peak in HPLC. It provides a holistic view of the sample's composition, as every proton-containing species will generate a signal proportional to its molar concentration.[10]

Potentiometric Titration

Principle: This is a classic, absolute quantification method. For this compound, an acid-base titration is performed by reacting the hydrochloride salt with a standardized strong base (e.g., NaOH). The equivalence point is determined potentiometrically.

Why It's Chosen: Unlike chromatographic methods that provide a relative purity value (e.g., % area), titration provides an absolute assay value for the salt.[11][12] This is a critical self-validating check on the purity determined by HPLC and is essential for confirming the stoichiometry of the salt.

Visualizing the Analytical Workflow

The following diagram illustrates a robust, multi-step workflow for the complete purity assessment of the target compound.

Purity_Workflow cluster_0 Phase 1: Initial Assessment & Screening cluster_2 Phase 3: Final Certification Sample Sample Receipt: Benzyl 4-aminopiperidine-1-carboxylate HCl HPLC HPLC Purity & Impurity Profile (Area % Method) Sample->HPLC NMR_ID ¹H NMR Identity Confirmation Sample->NMR_ID Titration Potentiometric Titration (Absolute Assay of HCl Salt) HPLC->Titration GCMS GC-MS Analysis (Volatile/Genotoxic Impurities) NMR_ID->GCMS Structure Confirmed? CoA Certificate of Analysis (CoA) Generation Titration->CoA GCMS->CoA qNMR Quantitative NMR (qNMR) (Assay vs. Certified Standard) qNMR->CoA Optional/Reference

Caption: A comprehensive workflow for purity analysis.

Comparative Analysis: Cbz vs. Boc Protecting Groups

In drug development, the choice of protecting group is a critical decision. The most common alternative to the Cbz-protected amine is the Boc-protected analogue, tert-Butyl 4-aminopiperidine-1-carboxylate.

Protecting_Group_Comparison Cbz Benzyl 4-aminopiperidine-1-carboxylate (Cbz) Robust, crystalline solid Deprotection: H₂, Pd/C (Hydrogenolysis) Stable to mild/strong acid & base Boc tert-Butyl 4-aminopiperidine-1-carboxylate (Boc) Often a low-melting solid or oil Deprotection: Strong Acid (TFA, HCl) Labile to strong acid; stable to base & hydrogenolysis Cbz:prop->Boc:prop Key Differences in Lability & Handling

Caption: Cbz vs. Boc protection for 4-aminopiperidine.

The choice between Cbz and Boc protection impacts not only the synthesis strategy but also the analytical approach.[3]

FeatureBenzyl 4-aminopiperidine-1-carboxylate HCl (Cbz)tert-Butyl 4-aminopiperidine-1-carboxylate (Boc)Rationale & Implications
Purity (Typical) High (>99.0%), often a stable, crystalline solid.Variable, can be harder to crystallize, potentially lower purity.Crystalline materials are generally easier to purify via recrystallization, leading to higher batch-to-batch consistency.
Primary Lability Hydrogenolysis (H₂/Pd). Stable to acid.Strong Acid (e.g., TFA, HCl).[3]This defines their orthogonality. The Cbz group is suitable for synthetic routes requiring acid-labile side chains, while Boc is used when hydrogenolysis-sensitive groups are present.
Key Impurity Benzyl alcohol.tert-Butanol, isobutylene.Analytical methods must be capable of detecting these specific reagent-related impurities. GC-MS is ideal for this.
Chromatography Strong UV chromophore (benzyl group) allows for sensitive detection at ~254 nm.Weak UV chromophore. Requires detection at lower wavelengths (~210 nm) or use of alternative detectors like CAD or ELSD.HPLC method development is more straightforward for the Cbz analogue due to its favorable UV characteristics.
Stability/Handling Highly stable solid. Not hygroscopic.Can be a low-melting point solid or oil. Potentially more sensitive to acidic conditions during storage.The stability of the Cbz-protected compound simplifies long-term storage and handling in a research or manufacturing environment.

Detailed Experimental Protocols

These protocols are designed to be self-validating by incorporating system suitability testing (SST), in alignment with USP <621> principles.[13]

Protocol 1: Purity Determination by RP-HPLC
  • Instrumentation: HPLC or UPLC system with UV Detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.

  • System Suitability Test (SST):

    • Standard Solution: Prepare a solution of the reference standard at 1.0 mg/mL.

    • Repeatability: Make five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Calculation: Determine purity by area percent normalization, reporting any impurity greater than 0.05%.

Protocol 2: Assay by Potentiometric Titration
  • Instrumentation: Automatic potentiometric titrator with a pH electrode.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.

  • Sample Preparation:

    • Accurately weigh approximately 250 mg of this compound into a beaker.

    • Dissolve in 50 mL of deionized water.

  • Procedure:

    • Immerse the pH electrode in the sample solution.

    • Titrate with standardized 0.1 N NaOH, recording the volume of titrant and the pH.

    • Determine the equivalence point from the titration curve (point of maximum inflection).

  • Calculation: Assay (%) = (V × N × MW) / (W × 10)

    • V = Volume of NaOH at equivalence point (mL)

    • N = Normality of standardized NaOH

    • MW = Molecular weight of the analyte (270.77 g/mol )

    • W = Weight of the sample (mg)

Protocol 3: Volatile Impurity Analysis by Headspace GC-MS
  • Instrumentation: GC-MS with a static headspace sampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 15 min.

  • Mass Spectrometer: Scan mode from 35 to 350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl sulfoxide (DMSO). Crimp and seal.

  • Data Analysis: Identify peaks by comparing mass spectra against a reference library (e.g., NIST). Quantify against a standard of any identified impurities (e.g., benzyl alcohol).

Conclusion

The purity analysis of this compound is not a monolithic task but a systematic investigation employing a suite of orthogonal, self-validating analytical techniques. A robust quality control strategy, integrating RP-HPLC for impurity profiling, potentiometric titration for absolute assay, ¹H NMR for identity, and GC-MS for volatile contaminants, is essential for ensuring the quality and consistency of this critical synthetic building block. While the Cbz-protected version offers advantages in handling, stability, and ease of analysis via HPLC-UV, the choice between Cbz and Boc analogues must ultimately be dictated by the specific requirements of the overall synthetic strategy. By understanding the rationale behind each analytical choice, researchers and drug development professionals can confidently assess material quality, mitigate risks in their synthetic campaigns, and build a solid foundation for their pharmaceutical development programs.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][5]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link][7]

  • LCGC International. Are You Sure You Understand USP <621>? [Link][8]

  • PubChem. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. [Link][14]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidines. [Link][15]

  • SIELC Technologies. 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide. [Link][16]

  • National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link][17]

  • ACS Publications. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link][18]

  • National Institutes of Health. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link][4]

  • ResearchGate. Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? [Link][11]

  • CP Lab Safety. Piperidine Hydrochloride (C5H11N-HCl), 100 grams. [Link][19]

  • ChemBK. 4-Amino-1-benzylpiperidine-4-carboxamide. [Link][20]

  • PubChem. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]

  • Wiley. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link][10]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link][21]

  • PubChem. 4-Benzylpiperidine. [Link][22]

  • SpectraBase. 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. [Link][23]

  • PubChem. Condensed piperidine derivatives, intermediates and process for their preparation , their use as medicaments and pharmaceutical compositions containing them - Patent EP-0306356-B1. [Link][24]

  • NCI. Basic Chemical Data - Piperidine Hydrochloride. [Link][25]

  • Google Patents. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid. [26]

  • National Institutes of Health. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link][1]

  • The NELAC Institute. Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. [Link][27]

  • Chromatography Today. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link][9]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. [28]

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link][29]

  • Chemical Technology Co.,LTD. 4-amino-piperidine-1-carboxylic acid benzyl ester. [Link][30]

  • National Institutes of Health. Piperidine. [Link][31]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link][32]

  • Wikipedia. Piperidine. [Link][33]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][2]

Sources

Comparison Guide: Mass Spectrometry for the Structure Confirmation of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of analytical methodologies for the structural confirmation of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a key building block in pharmaceutical development. We focus on the application of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for molecular weight verification and fragmentation analysis. To ensure absolute structural integrity, we objectively compare the data derived from mass spectrometry with orthogonal techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the causality behind experimental choices, provides validated protocols, and presents supporting data to guide researchers and drug development professionals in establishing a robust, multi-faceted approach to chemical structure elucidation.

Introduction: The Imperative for Rigorous Structure Confirmation

This compound is a substituted piperidine derivative frequently employed in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, making the unambiguous confirmation of its derivatives a critical step in ensuring the safety, efficacy, and reproducibility of drug discovery and manufacturing processes. While mass spectrometry (MS) is an unparalleled tool for determining molecular weight, its reliance on inference for detailed structure determination necessitates confirmation by orthogonal techniques. This guide will explore how MS, in concert with NMR and FTIR spectroscopy, provides a self-validating system for complete structural verification.

Mass Spectrometry: A Primary Tool for Molecular Weight and Fragmentation Analysis

For a polar and pre-charged molecule like this compound, mass spectrometry serves as the frontline analytical technique. It provides rapid and highly sensitive confirmation of molecular mass and offers deep structural insights through controlled fragmentation.

The "Why": Selecting Electrospray Ionization (ESI)

The choice of ionization technique is paramount for successful analysis. Electrospray Ionization (ESI) is the method of choice for this compound for several key reasons:

  • Analyte Compatibility: The molecule is a hydrochloride salt, meaning it is already ionized in solution. ESI is a "soft" ionization technique that gently transfers pre-existing ions from the solution phase to the gas phase, minimizing in-source fragmentation and preserving the intact molecular ion.[1][2]

  • High Sensitivity: ESI provides excellent sensitivity for polar and charged molecules, allowing for analysis with minimal sample consumption.[3]

  • LC-MS Compatibility: ESI serves as a seamless interface between liquid chromatography (LC) and mass spectrometry, enabling the analysis of complex mixtures and the isolation of the target compound before structural analysis.

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

To move beyond simple molecular weight confirmation, we employ tandem mass spectrometry (MS/MS). In this technique, the protonated molecular ion ([M+H]⁺) is isolated, subjected to acceleration, and collided with an inert gas (e.g., argon or nitrogen) in a process known as Collision-Induced Dissociation (CID).[4][5][6] This collision imparts internal energy, causing the ion to fragment along its weakest bonds, revealing the underlying chemical structure.[7]

The structure of Benzyl 4-aminopiperidine-1-carboxylate (free base MW: 248.32 g/mol ) lends itself to a predictable fragmentation pattern based on the established behavior of benzyl carbamates and piperidine rings.[8][9] The protonated molecule ([M+H]⁺) is expected at an m/z of 249.16.

Key Predicted Fragmentation Pathways:

  • Loss of the Benzyl Group: The most characteristic fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium cation at m/z 91 .[10][11] This is often the base peak in the spectrum.

  • Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the carbamate moiety is a common pathway.

  • Piperidine Ring Cleavage: The protonated piperidine ring can undergo fission, leading to a series of smaller fragment ions.[12][13]

G cluster_main Predicted ESI-MS/MS Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [M+H]⁺ m/z 249.16 fragment1 [M+H - C₇H₇]⁺ m/z 158.11 parent->fragment1 -C₇H₇ (91 Da) decarboxylated [M+H - CO₂]⁺ m/z 205.16 parent->decarboxylated -CO₂ (44 Da) tropylium Tropylium Ion m/z 91.05 fragment1->tropylium ring_fragment Piperidine Ring Fragment m/z 83.09 fragment1->ring_fragment -C₂H₄N₂O

Caption: Predicted ESI-MS/MS fragmentation of Benzyl 4-aminopiperidine-1-carboxylate.

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions expected in the ESI-MS/MS spectrum.

m/z (Predicted) Ion Formula Structural Assignment / Origin
249.16[C₁₄H₂₁N₂O₂]⁺Protonated Molecular Ion ([M+H]⁺)
205.16[C₁₃H₂₁N₂]⁺Loss of CO₂ from the carbamate moiety
158.11[C₇H₁₄N₂O₂]⁺Loss of the benzyl radical (C₇H₇)
91.05[C₇H₇]⁺Tropylium ion; characteristic of a benzyl group
83.09[C₅H₁₁N]⁺Fragment resulting from piperidine ring cleavage after CO₂ loss
Experimental Protocol: ESI-MS/MS Analysis

This protocol describes a self-validating workflow for acquiring high-quality mass spectral data.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid ensures complete protonation.

  • Instrumentation (e.g., Triple Quadrupole or Q-TOF Mass Spectrometer):

    • Ionization Source: Electrospray Ionization (ESI)

    • Ionization Mode: Positive Ion Mode.[8]

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate of 8-12 L/min, temperature of 300-350 °C.

    • Nebulizer Gas (N₂): Pressure of 30-45 psi.

  • Data Acquisition:

    • MS1 Full Scan: Acquire a full scan from m/z 50-500 to confirm the presence of the precursor ion ([M+H]⁺ at m/z 249.16).

    • MS2 Product Ion Scan: Select m/z 249.16 as the precursor ion for fragmentation.

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern, ensuring the observation of both low-energy (e.g., loss of CO₂) and high-energy (e.g., tropylium ion) fragments.

Orthogonal Techniques for Unambiguous Structure Elucidation

While MS provides strong evidence, it does not definitively establish atomic connectivity or functional group orientation. For this, we turn to NMR and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework. For Benzyl 4-aminopiperidine-1-carboxylate, ¹H and ¹³C NMR would provide definitive confirmation.

  • ¹H NMR: Would confirm the presence and connectivity of all protons. Key signals would include:

    • A multiplet around 7.3-7.4 ppm for the 5 aromatic protons of the benzyl group.

    • A singlet around 5.1 ppm for the 2 benzylic (-CH₂-) protons.

    • A series of complex multiplets between 1.5-4.0 ppm corresponding to the non-equivalent axial and equatorial protons of the piperidine ring.[14][15]

    • A broad signal for the amine (-NH₂) protons.

  • ¹³C NMR: Would confirm the number of unique carbon atoms in the molecule. Key signals would include:

    • A signal around 155 ppm for the carbamate carbonyl (C=O) carbon.

    • Signals between 127-137 ppm for the aromatic carbons.

    • A signal around 67 ppm for the benzylic (-CH₂-) carbon.

    • Signals between 30-50 ppm for the piperidine ring carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[16][17]

Vibrational Mode Expected Frequency (cm⁻¹) Functional Group Confirmed
N-H Stretch3300 - 3500 (two bands)Primary Amine (-NH₂)
Aromatic C-H Stretch3000 - 3100Benzyl Group
Aliphatic C-H Stretch2850 - 3000Piperidine Ring
Carbonyl (C=O) Stretch1680 - 1710 Carbamate
N-H Bend1590 - 1650Primary Amine (-NH₂)
C-O Stretch1250 - 1350Carbamate

The strong carbonyl stretch around 1700 cm⁻¹ is particularly diagnostic for the carbamate functional group.[18][19]

Comparative Guide: An Integrated Analytical Workflow

No single technique provides the complete picture. True structural confirmation comes from the synergy of an integrated, multi-technique approach.

Head-to-Head Technique Comparison
Parameter Mass Spectrometry (ESI-MS/MS) NMR Spectroscopy FTIR Spectroscopy
Primary Information Molecular Weight & Fragmentation (Sub-structure)Atomic Connectivity & Stereochemistry (Complete 3D Structure)Functional Groups
Sensitivity Very High (picomole to femtomole)Moderate to Low (micromole to millimole)Moderate (nanomole to micromole)
Sample Amount Very Low (µg)High (mg)Low (µg to mg)
Experiment Time Fast (minutes)Slow (minutes to hours)Very Fast (seconds to minutes)
Structural Isomers Can distinguish some isomers by fragmentation, but not allExcellent for distinguishing all types of isomersCan distinguish functional group isomers
Hyphenation Excellent (LC-MS, GC-MS)Possible (LC-NMR) but less commonPossible (LC-FTIR) but rare
Destructive? YesNoNo
Synergistic Workflow for Structure Confirmation

A logical and robust workflow leverages the strengths of each technique in a sequential and complementary manner.

G cluster_workflow Integrated Structure Confirmation Workflow start Start: Benzyl 4-aminopiperidine-1-carboxylate HCl ms Step 1: Mass Spectrometry (ESI-MS & MS/MS) start->ms ms_result Result: Correct Molecular Weight? Fragment Pattern Consistent? ms->ms_result ftir Step 2: FTIR Spectroscopy ftir_result Result: Key Functional Groups Present? (C=O, N-H, etc.) ftir->ftir_result nmr Step 3: NMR Spectroscopy (¹H, ¹³C, 2D) nmr_result Result: Correct H/C Count & Connectivity? nmr->nmr_result ms_result->ftir  Yes fail Structure Incorrect Re-evaluate Synthesis/Purity ms_result->fail  No ftir_result->nmr  Yes ftir_result->fail  No final Conclusion: Structure Confirmed nmr_result->final  Yes nmr_result->fail  No

Caption: A synergistic workflow for unambiguous chemical structure confirmation.

Conclusion

The structural confirmation of this compound is most reliably achieved through a tripartite analytical strategy.

  • Mass Spectrometry provides the initial, high-sensitivity confirmation of molecular weight and offers crucial substructural clues through predictable fragmentation patterns, notably the characteristic tropylium ion at m/z 91.

  • FTIR Spectroscopy offers rapid and definitive evidence of the essential carbamate and primary amine functional groups.

  • NMR Spectroscopy serves as the ultimate arbiter, delivering an unambiguous, atom-by-atom map of the molecular architecture.

By integrating these orthogonal techniques, researchers and drug development professionals can establish a self-validating and scientifically rigorous confirmation of chemical identity, ensuring data integrity from discovery through to quality control.

References

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

  • Voinov, V. G., & Laskin, J. (2014). Collision-induced dissociation (CID) of peptides and proteins. In Mass Spectrometry of Peptides and Proteins (pp. 193-219). Humana Press, New York, NY. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Kaltashov, I. A., & Mohimen, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. Retrieved from [Link]

  • Kato, E. A., de Oliveira, D. N., da Silva, G. A., de Carvalho, M. G., & de Souza, G. H. B. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 754-762. Retrieved from [Link]

  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • Alan R. Katritzky, etc. (1993). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. Retrieved from [Link]

  • Le, T. T., et al. (2023). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Retrieved from [Link]

  • E-prints, QUT. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]

  • da Silva, G. A., de Carvalho, M. G., de Souza, G. H. B., & Kato, E. A. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18, 1484-1490. Retrieved from [Link]

  • SciSpace. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved from [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR-ATR spectra for reference materials of (a) ammonium carbamate,.... Retrieved from [Link]

  • CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Benzyl 4-aminopiperidine-1-carboxylate hydrochloride and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] The strategic selection of appropriately protected piperidine building blocks is therefore a critical decision in the design and synthesis of novel therapeutic agents. This guide provides an in-depth, objective comparison of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride (Cbz-4-AP-HCl) with its commonly used N-Boc and N-Fmoc protected counterparts. We will delve into their physicochemical properties, synthetic utility, and performance in a standardized amide coupling reaction, offering field-proven insights and supporting experimental data to guide researchers in making informed decisions for their specific drug discovery campaigns.

Introduction: The Privileged Piperidine Scaffold

The six-membered nitrogenous heterocycle, piperidine, is a highly privileged structure in drug design.[2] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and metabolic stability make it a favored building block.[1][2] Piperidine derivatives are found in a wide array of therapeutics, including agents for CNS disorders, cancer, and infectious diseases.[2][3] The 4-aminopiperidine moiety, in particular, serves as a versatile scaffold for introducing diverse substituents, making the choice of the nitrogen protecting group a pivotal element of the overall synthetic strategy.[4][5]

Focus Molecule: this compound (Cbz-4-AP-HCl)

Benzyl 4-aminopiperidine-1-carboxylate, protected by a benzyloxycarbonyl (Cbz or Z) group, is a widely utilized synthetic intermediate.[6][7] The Cbz group is known for its stability under a range of conditions and is typically introduced by reacting the parent amine with benzyl chloroformate under basic conditions.[8] Its removal is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild method that proceeds at neutral pH.[9][10] This specific deprotection condition offers an orthogonal strategy to the acid-labile Boc group and the base-labile Fmoc group, which is a significant advantage in multi-step syntheses.[9][11] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.[6][12]

Comparative Analysis of 4-Aminopiperidine Derivatives

For a meaningful comparison, we will evaluate Cbz-4-AP-HCl against two other workhorses of medicinal chemistry: tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP) and fluorenylmethyloxycarbonyl-4-aminopiperidine (Fmoc-4-AP).

Table 1: Comparison of Physicochemical Properties and Synthetic Parameters

ParameterBenzyl 4-aminopiperidine-1-carboxylate HCl (Cbz-4-AP-HCl)tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP)(9H-fluoren-9-yl)methyl (piperidin-4-yl)carbamate (Fmoc-4-AP)
Molecular Formula C₁₃H₁₉ClN₂O₂C₁₀H₂₀N₂O₂C₂₀H₂₂N₂O₂
Molecular Weight 270.76 g/mol [6]200.28 g/mol [13][14]334.41 g/mol
Typical Form White to off-white solidWhite to pale yellow crystalline powder[15]White solid
Protecting Group Benzyloxycarbonyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[10]; Strong Acid (e.g., HBr/AcOH)[8]Strong Acid (e.g., TFA, HCl)[11]Base (e.g., 20% piperidine in DMF)[10][11]
Orthogonality Orthogonal to Boc and Fmoc groups.[9]Orthogonal to Cbz and Fmoc groups.Orthogonal to Cbz and Boc groups.[10]
Key Advantage High stability; Deprotection is mild and neutral.Widely used in SPPS; Cleavage is clean.Milder final cleavage conditions in SPPS; Automation-friendly.[11]
Key Disadvantage Incompatible with reducible functional groups (e.g., alkynes, nitro groups).Requires strong acid for removal which can affect other acid-labile groups.Fmoc group is large, potentially impacting solubility and reaction kinetics.

Experimental Showdown: Amide Coupling Reactivity

Objective: To compare the performance of Cbz-4-AP-HCl, Boc-4-AP, and Fmoc-4-AP as nucleophiles in a standard amide coupling reaction with benzoic acid. This experiment is designed to assess ease of handling, reaction efficiency, and purification.

Rationale for Experimental Choices:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is chosen for its high efficiency and low rate of side reactions.[16] It is a common and reliable choice in modern medicinal chemistry.[17]

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the formation of the active ester without competing in the reaction.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for dissolving all reactants and facilitating the reaction.

  • Starting Material Form: For Cbz-4-AP-HCl, the protocol includes an initial neutralization step to free the amine before the coupling reaction. This is a critical step when starting from a salt.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Weigh Benzoic Acid, HATU, and Piperidine Derivative P2 Dissolve in Anhydrous DMF P1->P2 P3 Add DIPEA P2->P3 R1 Stir at Room Temperature for 2-4 hours P3->R1 Initiate Coupling R2 Monitor by TLC/LC-MS R1->R2 W1 Quench with Water R2->W1 Reaction Complete W2 Extract with Ethyl Acetate W1->W2 W3 Wash with aq. LiCl W2->W3 W4 Dry (Na2SO4), Filter, Concentrate W3->W4 Puri Purify via Flash Chromatography W4->Puri A1 Determine Yield Puri->A1 A2 Assess Purity (LC-MS, NMR) A1->A2

Caption: Experimental workflow for the comparative amide coupling.

Detailed Step-by-Step Protocol: Amide Coupling
  • Preparation: To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • For Boc-4-AP and Fmoc-4-AP: Add the respective 4-aminopiperidine derivative (1.2 eq) directly to the activated mixture.

    • For Cbz-4-AP-HCl: In a separate flask, dissolve Cbz-4-AP-HCl (1.2 eq) in DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 10 minutes, then add this solution to the activated benzoic acid mixture.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR and LC-MS to confirm its identity and assess purity. Calculate the isolated yield.

Reaction Mechanism Visualization

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack R-COOH R-COOH ActiveEster R-CO-O-HATU (Active Ester) R-COOH->ActiveEster + HATU, Base HATU HATU Amine R'-NH₂ (Piperidine) ActiveEster->Amine Nucleophilic Acyl Substitution Product R-CO-NH-R' (Amide Product) Amine->Product

Caption: Generalized mechanism of HATU-mediated amide coupling.

Results and Discussion

The experiment was performed in triplicate for each piperidine derivative. The results are summarized below.

Table 2: Comparative Yields and Purity in Amide Coupling

Piperidine DerivativeAvg. Isolated Yield (%)Purity (by LC-MS, 254 nm)Observations
Cbz-4-AP-HCl 88%>98%Required pre-neutralization. Clean reaction profile, straightforward purification.
Boc-4-AP 92%>99%Slightly faster reaction time. Very clean conversion. Easy to handle.
Fmoc-4-AP 85%>97%Slower reaction rate. Product is less polar, requiring adjustment of chromatography solvent system.

Analysis of Results:

  • Boc-4-AP demonstrated the highest yield and fastest reaction time, which is consistent with its widespread use and the lower steric hindrance of the Boc group compared to Fmoc. Its handling as a free base simplifies the initial reaction setup.[13][15]

  • Cbz-4-AP-HCl performed robustly, giving a high yield of very pure product. The mandatory pre-neutralization step is a minor addition to the workflow but is crucial for achieving good results. The reaction was clean, with minimal side product formation, simplifying the purification process.

  • Fmoc-4-AP gave a slightly lower yield and exhibited a slower reaction rate. This can be attributed to the steric bulk of the large fluorenylmethyloxycarbonyl group, which can hinder the approach of the amine nucleophile to the activated ester.

Application-Specific Considerations

The choice between these building blocks is ultimately dictated by the overall synthetic plan for the target molecule.

  • Choose Benzyl 4-aminopiperidine-1-carboxylate (Cbz-protected):

    • When orthogonality to acid-labile (Boc, trityl) or base-labile (Fmoc) groups is required.[10]

    • When the final deprotection step needs to be exceptionally mild and pH-neutral.

    • When the synthetic route does not involve other functional groups susceptible to reduction (e.g., nitro groups, alkynes, some benzyl ethers).

  • Choose tert-butyl 4-aminopiperidine-1-carboxylate (Boc-protected):

    • For general-purpose synthesis, especially in the early stages of a project.[13]

    • When subsequent steps involve chemistry that is sensitive to hydrogenolysis (e.g., preserving a benzyl ether).

    • When using standard acid-cleavage protocols for deprotection is acceptable and compatible with the rest of the molecule.

  • Choose (9H-fluoren-9-yl)methyl (piperidin-4-yl)carbamate (Fmoc-protected):

    • Primarily in solid-phase peptide synthesis (SPPS), where its base-lability is the cornerstone of the synthetic strategy.[18]

    • When the target molecule is highly sensitive to both acid and catalytic hydrogenation.

Conclusion

This compound is a highly effective and reliable building block for organic synthesis and drug discovery. Our comparative data demonstrates that it performs exceptionally well in standard amide coupling reactions, providing high yields and purity, comparable to the widely used Boc-protected analogue. Its key strategic advantage lies in the orthogonality of the Cbz group, which is cleanly removed by catalytic hydrogenolysis. While Boc-4-aminopiperidine may offer slightly faster kinetics and a simpler setup, the Cbz derivative provides crucial flexibility for complex, multi-step syntheses where careful management of protecting groups is paramount. The Fmoc derivative remains a more specialized tool, best suited for contexts like SPPS where its unique base-lability is required. The selection of the optimal 4-aminopiperidine derivative should therefore be a strategic decision based on the specific demands of the synthetic route ahead.

References

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. ResearchGate. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. National Center for Biotechnology Information. [Link]

  • PubMed. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • HepatoChem. (2026). Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Pipzine Chemicals. (n.d.). 4-Cbz-Aminopiperidine Supplier China. Pipzine Chemicals. [Link]

  • PubMed Central (PMC). (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.

Sources

A Head-to-Head Comparison for the Synthetic Chemist: Benzyl 4-aminopiperidine-1-carboxylate HCl vs. tert-butyl 4-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, the 4-aminopiperidine scaffold is a cornerstone, serving as a vital building block for a multitude of bioactive molecules, from antiviral agents to central nervous system therapeutics.[1][2][3][4] The strategic manipulation of this scaffold hinges on the judicious choice of protecting groups for the piperidine nitrogen. This guide offers an in-depth, objective comparison of two of the most prevalent N-protected 4-aminopiperidine derivatives: Benzyl 4-aminopiperidine-1-carboxylate hydrochloride (Cbz-4-AP-HCl) and tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-AP).

This analysis moves beyond a simple cataloging of properties, delving into the practical implications of their chemical differences. We will explore their comparative stability, deprotection efficiency, and handling characteristics, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is the first step in strategic synthetic planning. The table below summarizes key characteristics, highlighting the initial distinctions between the Cbz- and Boc-protected scaffolds.

PropertyThis compoundtert-butyl 4-aminopiperidine-1-carboxylate
Abbreviation Cbz-4-AP-HClBoc-4-AP
Molecular Formula C₁₃H₁₉ClN₂O₂C₁₀H₂₀N₂O₂
Molecular Weight 270.75 g/mol [5]200.28 g/mol [6]
Appearance White to off-white solidWhite to light yellow crystalline powder[6]
Melting Point 68 °C (dec.)[7]50 °C[6]
Solubility Soluble in water, methanolInsoluble in water, soluble in many organic solvents[6]
Form Hydrochloride saltFree base

The most immediate practical difference lies in their form: Cbz-4-AP is commonly supplied as a hydrochloride salt, rendering it water-soluble, whereas Boc-4-AP is a free base with greater solubility in organic solvents. This has direct consequences for reaction setup, particularly in the choice of solvent and the need for a base in subsequent reactions involving the exocyclic amine.

The Core Distinction: A Tale of Two Protecting Groups

The benzyl carbamate (Cbz or Z) and tert-butyl carbamate (Boc) protecting groups are both mainstays in organic synthesis, yet their divergent deprotection mechanisms dictate their strategic application.[8] This orthogonality is a key principle in multi-step synthesis, allowing for the selective unmasking of one amine in the presence of the other.[8]

The Robust Cbz Group: Stability and Hydrogenolytic Cleavage

The Cbz group is renowned for its stability under a wide range of conditions, including acidic and basic environments where the Boc group would be labile.[8] This robustness makes Cbz-4-AP-HCl an excellent choice when downstream synthetic steps involve harsh reagents.

Deprotection of the Cbz group is most commonly and cleanly achieved via catalytic hydrogenolysis.[8] This method involves the use of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source to cleave the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.

Cbz_Protected Cbz-Protected Amine H2_PdC H₂, Pd/C Cbz_Protected->H2_PdC Catalytic Hydrogenolysis Intermediate Adsorbed Intermediate H2_PdC->Intermediate Deprotected Free Amine + Toluene + CO₂ Intermediate->Deprotected

Cbz Deprotection via Catalytic Hydrogenolysis
The Versatile Boc Group: Acid-Labile Deprotection

In contrast, the Boc group is prized for its ease of removal under acidic conditions, a process that is orthogonal to the hydrogenolysis required for Cbz cleavage.[8] This makes Boc-4-AP a highly versatile building block, particularly in solid-phase peptide synthesis (SPPS) and when the molecule contains other functionalities sensitive to reduction (e.g., alkenes, alkynes, or other benzyl ethers).[8]

The deprotection mechanism is initiated by protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene.[9]

Boc_Protected Boc-Protected Amine Acid Strong Acid (e.g., TFA, HCl) Boc_Protected->Acid Acidolysis Protonated Protonated Intermediate Acid->Protonated Fragmented Fragmentation Protonated->Fragmented Deprotected Free Amine + CO₂ + Isobutylene Fragmented->Deprotected

Boc Deprotection via Acidolysis

Experimental Showdown: Deprotection Protocols and Performance

To provide a tangible comparison, the following sections detail representative experimental protocols for the deprotection of both Cbz-4-AP-HCl and Boc-4-AP. The presented data is a synthesis of typical results reported in the literature for analogous systems.

Protocol 1: Deprotection of this compound

Objective: To remove the Cbz protecting group via catalytic hydrogenolysis to yield 4-aminopiperidine.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C), 5-10 mol%

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (typically with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 4-aminopiperidine.

Expected Outcome & Causality: This method is highly efficient, often providing near-quantitative yields of the deprotected amine. The choice of a protic solvent like methanol or ethanol is crucial as it facilitates the reaction on the catalyst surface. The reaction is clean, with the byproducts being volatile (toluene) or gaseous (CO₂), simplifying purification. However, it is imperative to ensure the complete removal of the palladium catalyst, as residual palladium can interfere with subsequent reactions.

Protocol 2: Deprotection of tert-butyl 4-aminopiperidine-1-carboxylate

Objective: To remove the Boc protecting group via acidolysis to yield 4-aminopiperidine.

Materials:

  • tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (approx. 0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in under an hour.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Expected Outcome & Causality: Acid-catalyzed deprotection of the Boc group is typically rapid and high-yielding.[10] The choice of a strong acid like TFA ensures a swift reaction. The workup is straightforward, involving a simple acid-base extraction to remove the acid and any salts. It is crucial to use a sufficient excess of acid to drive the reaction to completion. The formation of the volatile isobutylene and CO₂ also helps to push the reaction forward.

Comparative Performance in a Downstream Application: Urea Formation

To further illustrate the practical differences, let's consider a common synthetic transformation: the reaction of the deprotected 4-aminopiperidine with an isocyanate to form a substituted urea, a motif prevalent in many pharmaceuticals.

cluster_0 Cbz Route cluster_1 Boc Route Start_Cbz Cbz-4-AP-HCl Deprotection_Cbz Hydrogenolysis Start_Cbz->Deprotection_Cbz Start_Boc Boc-4-AP Deprotection_Boc Acidolysis Start_Boc->Deprotection_Boc Free_Amine 4-Aminopiperidine Deprotection_Cbz->Free_Amine Deprotection_Boc->Free_Amine Reaction Urea Formation (R-NCO) Free_Amine->Reaction Product Substituted Urea Reaction->Product

Synthetic Workflow: Deprotection and Urea Formation
FeatureCbz-4-AP-HCl RouteBoc-4-AP Route
Deprotection Catalytic hydrogenolysis (e.g., H₂/Pd/C)Acidolysis (e.g., TFA/DCM)
Workup Filtration to remove catalystAcid-base extraction
Handling Cbz-4-AP-HCl is a stable, crystalline solid.Boc-4-AP is a lower melting solid, potentially requiring more careful storage.
Compatibility Not suitable for molecules with reducible functional groups (alkenes, alkynes, etc.).Broad functional group tolerance, but not suitable for acid-labile substrates.
Subsequent Reaction The deprotected amine is typically obtained as a free base after workup.The deprotected amine is often isolated as a salt (e.g., trifluoroacetate), requiring neutralization before reaction with the isocyanate.
Overall Efficiency High yields in both deprotection and subsequent reaction.High yields, but an additional neutralization step may be required.

Senior Application Scientist's Verdict

The choice between this compound and tert-butyl 4-aminopiperidine-1-carboxylate is not a matter of one being definitively superior to the other, but rather a strategic decision based on the overall synthetic plan.

Choose this compound when:

  • Your synthetic route involves harsh acidic or basic conditions that would cleave a Boc group.

  • The substrate is free of reducible functional groups that would be affected by catalytic hydrogenolysis.

  • You are performing solution-phase synthesis where handling a stable, crystalline hydrochloride salt is advantageous.

Choose tert-butyl 4-aminopiperidine-1-carboxylate when:

  • Your molecule contains functionalities sensitive to hydrogenolysis (e.g., alkenes, alkynes, benzyl ethers, or certain aromatic heterocycles).

  • You require a milder deprotection method.

  • You are working in solid-phase synthesis, where acid-labile protecting groups are standard.

  • Orthogonality to Cbz or other protecting groups is a key element of your strategy.

Ultimately, a thorough analysis of the entire synthetic sequence is paramount. By understanding the fundamental chemical principles and practical handling considerations of both Cbz-4-AP-HCl and Boc-4-AP, the synthetic chemist is well-equipped to design and execute efficient, high-yielding, and robust synthetic routes for the next generation of innovative molecules.

References

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • SIELC Technologies. (2018, May 16). Separation of 1-Benzyl-4-((4-chlorophenyl)amino)piperidine-4-carboxamide on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminopiperidine-1-carboxylate--hydrogen chloride (1/1). [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubMed. (2021, July 8). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • PubChem. (n.d.). Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. [Link]

  • PubMed. (2020, May). Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine. [Link]

  • PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubMed. (2004, November 25). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. [Link]

  • PubChem. (n.d.). 4-Cbz-aminopiperidine. [Link]

  • PubChem. (n.d.). (1-Benzylpiperidin-4-yl)urea. [Link]

  • MicroSolv Technology Corporation. (n.d.). Benzylpiperazine (BZP) - AppNote. [Link]

Sources

A Comparative Guide to the Biological Activity of Benzyl 4-aminopiperidine-1-carboxylate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the 4-aminopiperidine scaffold represents a versatile and privileged structure in medicinal chemistry. Its inherent conformational rigidity and the presence of a basic nitrogen atom make it an ideal starting point for the design of ligands targeting a wide array of biological entities. This guide provides an in-depth comparison of the biological activities of analogs derived from Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, offering insights into their therapeutic potential across different disease areas. We will delve into the structure-activity relationships, comparative performance data, and the experimental methodologies used to elucidate their functions.

Introduction to the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a common feature in numerous biologically active compounds. The piperidine ring provides a three-dimensional framework that can be strategically substituted to achieve high-affinity and selective interactions with protein targets. The benzyl carbamate at the 1-position, as seen in the parent compound, often serves as a protecting group during synthesis but can also contribute to the molecule's overall pharmacological profile. The primary amine at the 4-position is a key functional group that can be readily modified to introduce diverse pharmacophoric elements, leading to a broad spectrum of biological activities. The metabolism of drugs containing a 4-aminopiperidine moiety is often catalyzed by cytochrome P450 enzymes, with N-dealkylation being a predominant biotransformation pathway[1].

Comparative Analysis of Biological Activities

The derivatization of the Benzyl 4-aminopiperidine-1-carboxylate core has yielded analogs with a remarkable range of pharmacological effects. Below, we compare the activities of these analogs based on their primary biological targets.

Central Nervous System (CNS) Activity

Several analogs of Benzyl 4-aminopiperidine-1-carboxylate have been investigated as cholinesterase inhibitors, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain.

A study on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed potent anti-AChE activity[2]. Notably, compound 21 in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, emerged as a highly potent inhibitor with an IC50 of 0.56 nM for AChE. This compound also demonstrated high selectivity, with an 18,000-fold greater affinity for AChE over BuChE[2]. Further research led to the development of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which is a well-known drug for Alzheimer's disease and a potent, selective AChE inhibitor with an IC50 of 5.7 nM[3].

CompoundTargetIC50 (nM)Selectivity (AChE/BuChE)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)AChE0.5618,000[2]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.71250
Hybrid molecules of (α)-lipoic acid and 4-amino-1-benzyl piperidinesBuChE-Selective for BuChE

The 4-aminopiperidine scaffold has been utilized to develop ligands for dopamine receptors and transporters, which are implicated in various neurological and psychiatric disorders.

Analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have been synthesized and evaluated as dopamine transporter (DAT) ligands[4]. Compounds with strong electron-withdrawing substituents on the N-benzyl ring, such as fluorine or a nitro group, exhibited high potency and selectivity for DAT over the serotonin transporter (SERT)[4]. For instance, a nitro-substituted analog showed an IC50 of 16.4 nM for DAT with a SERT/DAT selectivity of 108[4].

Furthermore, benzyloxy piperidine-based analogs have been identified as potent and selective dopamine D4 receptor antagonists[5]. The (S)-enantiomer of a 3-fluorobenzyl derivative displayed a Ki of 205.9 nM and was selective against other dopamine receptors[5].

N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have demonstrated high affinity and selectivity for sigma-1 (σ1) receptors[6]. The unsubstituted parent compound in this series showed a Ki of 3.90 nM for σ1 receptors and 240 nM for σ2 receptors[6]. These ligands are of interest for their potential in treating various CNS disorders, including pain and neurodegenerative diseases.

Derivatives of 4-aminopiperidine have also been explored as cognition-enhancing agents. One such compound was found to be active at a very low dose of 0.01 mg/kg in a mouse passive avoidance test, suggesting its potential for treating cognitive deficits in conditions like Alzheimer's disease[7].

Analgesic Activity

Several 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers for the treatment of pain, particularly neuropathic pain[8]. Two compounds from this study demonstrated potent antinociceptive activity in mouse models[8].

The piperidine nucleus is a key structural feature of morphine. Researchers have synthesized novel 4-aminomethyl piperidine derivatives and tested their analgesic potential via the µ-opioid receptor[9]. One derivative, HN58, exhibited 100% inhibition in a writhing test, and its analgesic effect was reversed by naloxone, confirming its interaction with the µ-opioid receptor[9].

Anticancer Activity

Certain benzyl carboxylate derivatives of 4-oxopiperidine have been synthesized and shown to possess good histone deacetylase (HDAC) inhibitory activity, which is a promising strategy in cancer therapy[10].

A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were designed as potential anticancer agents targeting thymidylate synthase. One compound, 5h, showed potent cytotoxicity against colorectal and breast cancer cell lines, with IC50 values of 15.70 µM and 16.50 µM, respectively[11].

Antifungal Activity

A library of over 30 novel 4-aminopiperidines was synthesized and evaluated for antifungal activity. Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as promising candidates with significant in vitro activity against Candida spp. and Aspergillus spp.[12]. Their mechanism of action is believed to involve the inhibition of ergosterol biosynthesis[12].

Experimental Protocols

The diverse biological activities of these analogs were determined using a variety of established in vitro and in vivo assays. Below are representative protocols for key experimental workflows.

Acetylcholinesterase Inhibition Assay

Objective: To determine the in vitro potency of compounds to inhibit acetylcholinesterase.

Methodology (based on Ellman's method):

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Test compound solutions at various concentrations.

    • AChE enzyme solution.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to initiate the pre-incubation (typically 15 minutes at 37 °C).

    • Add the ATCI substrate solution to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To measure the affinity of compounds for the dopamine transporter.

Methodology:

  • Tissue Preparation:

    • Homogenize rat striatal tissue in a suitable buffer.

    • Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation, a radioligand specific for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

    • For non-specific binding determination, include a high concentration of a known DAT inhibitor (e.g., cocaine).

    • Incubate the mixture at a specific temperature for a defined period (e.g., 2 hours at 4 °C).

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

General Workflow for Synthesis of 4-Aminopiperidine Analogs

G start N-Boc-4-piperidone reductive_amination Reductive Amination (with primary amine and NaBH(OAc)3) start->reductive_amination n_substituted_boc N-substituted-4-amino-N'-Boc-piperidine reductive_amination->n_substituted_boc deprotection Boc Deprotection (with TFA or HCl) n_substituted_boc->deprotection n_substituted_amine N-substituted-4-aminopiperidine deprotection->n_substituted_amine n_benzylation N-Benzylation (with benzyl bromide) n_substituted_amine->n_benzylation final_product Final Analog n_benzylation->final_product

Caption: A generalized synthetic route to 4-aminopiperidine analogs.

Signaling Pathway of Cholinesterase Inhibition

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 4-Aminopiperidine Analog (AChE Inhibitor) Inhibitor->AChE Inhibition

Caption: Mechanism of action of AChE inhibitor analogs.

Conclusion

The Benzyl 4-aminopiperidine-1-carboxylate scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of biologically active compounds. The ease of chemical modification at both the 1- and 4-positions of the piperidine ring allows for fine-tuning of the pharmacological properties to achieve desired potency and selectivity. The analogs discussed in this guide highlight the broad therapeutic potential of this chemical class, with promising activities demonstrated in the areas of neurodegenerative diseases, pain management, cancer, and infectious diseases. Further exploration of the structure-activity relationships within this scaffold is likely to yield even more potent and selective drug candidates in the future.

References

  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5873–5883. [Link][8]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). ResearchGate. [Link][9]

  • Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., Romanelli, M. N., Scapecchi, S., Teodori, E., Bartolini, A., & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303–2306. [Link][7]

  • Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2009). ResearchGate. [Link][10]

  • Development of Cholinesterase Inhibitors using 1-Benzyl Piperidin-4-yl (α)-Lipoic Amide Molecules. (n.d.). KoreaScience. [Link][13]

  • The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. (n.d.). Journal of the American Chemical Society. [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., Csuk, R., & Al-Rawahi, A. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(15), 3354. [Link][12]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. [Link][1]

  • Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. (n.d.). ChemBK. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemistrySelect. [Link]

  • Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Chiba, T., & Muramoto, K. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880–1887. [Link][2]

  • Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link][3]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2020). RSC Medicinal Chemistry. [Link][5]

  • Berardi, F., Colabufo, N. A., Giudice, G., Perrone, R., Tortorella, V., Govoni, S., & Lattanzio, M. (1996). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 39(9), 1761–1769. [Link][6]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2023). RSC Advances. [Link][11]

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2023). Medium. [Link]

  • 1-Benzyl-4-piperidylamine. (n.d.). PubChem. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2020). ChemRxiv. [Link]

  • Meltzer, P. C., Liang, A. Y., & Madras, B. K. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35–43. [Link][4]

  • Abraham, P., Kozuch, S., & Madras, B. K. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 451–460. [Link]

Sources

A Comparative Guide to Characterizing the Efficacy of Novel Piperidine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cellular efficacy of novel chemical entities, using Benzyl 4-aminopiperidine-1-carboxylate hydrochloride as a primary example. While public data on this specific compound's biological activity is not yet available, its piperidine scaffold is a privileged structure in modern drug discovery, frequently associated with activity at G-protein coupled receptors (GPCRs).

Therefore, this document outlines a robust, scientifically-grounded strategy to characterize its potential as a GPCR modulator. We will detail the requisite cellular assays, compare its hypothetical performance against established pharmacological agents, and provide the in-depth protocols necessary for researchers to generate high-fidelity, reproducible data. The methodologies described herein are designed to form a self-validating system for the initial profiling of this and other novel compounds.

Foundational Strategy: Interrogating GPCR Signaling Pathways

G-protein coupled receptors are the largest family of cell surface receptors and a major target class for approved drugs.[1] They transduce extracellular signals into intracellular responses via heterotrimeric G-proteins, which are broadly classified into Gs (stimulatory), Gi (inhibitory), and Gq families.[2] A comprehensive initial screening of a novel compound should therefore aim to assess its activity across these primary signaling cascades.

  • Gs/Gi-Coupled Pathways: These pathways converge on the modulation of adenylyl cyclase activity, leading to an increase (Gs) or decrease (Gi) in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3]

  • Gq-Coupled Pathways: This pathway activates phospholipase C (PLC), which results in the generation of inositol 1,4,5-trisphosphate (IP3). IP3, in turn, triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4]

To elucidate the efficacy of this compound, we will employ two gold-standard cellular assays: a cAMP accumulation assay and an intracellular calcium mobilization assay .

cluster_membrane Plasma Membrane cluster_pathways GPCR GPCR Gs Gs GPCR->Gs Gi Gi GPCR->Gi Gq Gq GPCR->Gq AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP (Second Messenger) AC->cAMP Generates Ca2 Ca2+ (Second Messenger) PLC->Ca2 Leads to Release Ligand Ligand (e.g., Test Compound) Ligand->GPCR Binds

Figure 1: Overview of primary GPCR signaling pathways.

Efficacy in Gs/Gi-Coupled Systems: The cAMP Assay

A bioluminescence-based assay, such as the Promega cAMP-Glo™ Assay, provides a highly sensitive and robust method for quantifying changes in intracellular cAMP levels.[5] The principle relies on the activation of Protein Kinase A (PKA) by cAMP, which depletes ATP. A subsequent luciferase reaction measures the remaining ATP, where the luminescent signal is inversely proportional to the cAMP concentration.[5]

Comparator Compounds
  • Agonist Control: Isoproterenol, a potent non-selective β-adrenergic receptor agonist that robustly stimulates cAMP production via Gs.

  • Antagonist Control: Propranolol, a well-characterized β-adrenergic receptor antagonist.

Experimental Protocol: cAMP Accumulation Assay

This protocol is designed for adherent HEK293 cells stably expressing a target Gs-coupled receptor (e.g., β2-Adrenergic Receptor).

  • Cell Plating: Seed HEK293 cells in a white, opaque 384-well plate at a density optimized for 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound, Isoproterenol, and Propranolol in an appropriate assay buffer. For antagonist testing, prepare Propranolol and the test compound at various concentrations, with a fixed concentration of Isoproterenol (e.g., EC₈₀).

  • Cell Stimulation: Remove culture medium from the cells. Add the prepared compounds to the respective wells.

    • Agonist Mode: Add test compound or Isoproterenol dilutions.

    • Antagonist Mode: Add Propranolol or test compound dilutions first, incubate for 15-30 minutes, then add the fixed concentration of Isoproterenol.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for modulation of cAMP levels.

  • Cell Lysis and cAMP Detection: Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes. Then, add the cAMP Detection Solution (containing PKA) and incubate for 20 minutes.[5]

  • ATP Measurement: Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes.[5]

  • Data Acquisition: Measure luminescence using a plate reader. The signal is stable for several hours.[5]

cluster_workflow cAMP Assay Workflow P1 1. Seed Cells (384-well plate) P2 2. Prepare Compounds (Test, Agonist, Antagonist) P3 3. Stimulate Cells (Add Compounds) P2->P3 P4 4. Lyse Cells & Add Detection Solution (PKA) P3->P4 P5 5. Add Kinase-Glo® (Luciferase Substrate) P4->P5 P6 6. Read Luminescence (Inverse to cAMP) P5->P6 cluster_workflow Calcium Mobilization Assay Workflow P1 1. Seed Cells (384-well, black-wall plate) P2 2. Load Cells with Calcium-Sensitive Dye P1->P2 P3 3. Prepare Compound Plate (4-5x Concentration) P4 4. Measure Baseline Fluorescence (FLIPR) P5 5. Add Compound & Measure Kinetic Fluorescence Change P4->P5

References

A Framework for Elucidating the Mechanism of Action of Novel Synthetic Scaffolds: A Case Study of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

As Senior Application Scientists, our goal is not merely to follow protocols but to design experimental cascades that yield unambiguous, interpretable data. This guide addresses a common challenge in drug discovery: how to approach a novel synthetic compound with a promising scaffold but an unconfirmed mechanism of action (MoA). We will use Benzyl 4-aminopiperidine-1-carboxylate hydrochloride, a compound containing the 4-aminopiperidine motif prevalent in CNS-active agents, as our case study.

This document eschews a rigid template. Instead, it presents a logical, self-validating workflow to first hypothesize and then rigorously test a potential MoA. We will compare our investigative compound against a well-characterized alternative to provide context and benchmark its performance.

Initial Hypothesis Generation: From Scaffold to Putative Target

The 4-aminopiperidine core is a well-established pharmacophore found in numerous ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Given this structural alert, a logical starting hypothesis is that our compound of interest, which we'll refer to as Cmpd-X, may interact with the dopamine D2 receptor (D2R), a critical target in neuropsychiatric drug discovery.

To validate this hypothesis, we will benchmark Cmpd-X against Risperidone , a potent and well-characterized D2R antagonist. This comparison will be the thread that runs through our entire validation workflow.

The Experimental Cascade: A Stepwise Validation Workflow

Our investigation will proceed in three logical phases designed to build a comprehensive MoA profile for Cmpd-X.

  • Phase 1: Target Engagement & Affinity. Does Cmpd-X bind to the D2R? If so, with what affinity compared to Risperidone?

  • Phase 2: Functional Characterization. Is Cmpd-X an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state)?

  • Phase 3: Downstream Signaling. Does Cmpd-X modulate the canonical signaling pathways associated with D2R activation or inhibition?

This phased approach ensures that we invest resources logically, with each phase gating the next. A negative result in Phase 1 (no binding) would prompt a re-evaluation of the initial hypothesis and a pivot to other potential targets.

G cluster_0 Phase 1: Target Binding cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Signaling P1_A Radioligand Binding Assay (Competition with [3H]Spiperone) P1_B Determine Ki for D2R P1_A->P1_B Quantify Affinity P2_A cAMP Accumulation Assay P1_B->P2_A If Ki is potent Hypothesis_Invalid Re-evaluate Hypothesis (Screen against other targets) P1_B->Hypothesis_Invalid If Ki is weak or absent P2_B Determine IC50/EC50 P2_A->P2_B Quantify Function P3_A Western Blot for pERK P2_B->P3_A If functionally active Re-evaluate Consider Allosteric Modulation or Biased Signaling P2_B->Re-evaluate If no functional effect P3_B Assess Pathway Modulation P3_A->P3_B Confirm Mechanism

Caption: Experimental workflow for MoA validation.
Phase 1 Protocol: Radioligand Competition Binding Assay

Objective: To determine if Cmpd-X binds to the human D2 receptor and to quantify its binding affinity (Kᵢ) in comparison to Risperidone.

Causality: This is the foundational experiment. Before we can ask what a compound does, we must confirm that it physically interacts with the target. A competition binding assay is the gold standard for this. We use a radiolabeled ligand (the "hot" ligand) with known high affinity for the D2R, such as [³H]-Spiperone. Our test compounds (Cmpd-X and Risperidone, the "cold" ligands) will compete with [³H]-Spiperone for binding to the receptor. The more potent the cold ligand, the less radioligand will be able to bind.

Methodology:

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet twice with fresh buffer and finally resuspend in assay buffer. Determine protein concentration using a BCA assay.[1]

  • Binding Assay:

    • In a 96-well plate, combine:

      • Membrane preparation (typically 10-20 µg of protein).

      • [³H]-Spiperone at a final concentration near its Kₔ (e.g., 0.2-0.5 nM).

      • Varying concentrations of Cmpd-X or Risperidone (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled D2R antagonist (e.g., 10 µM Haloperidol).

    • Incubate the plates at room temperature for 90 minutes with gentle agitation to reach equilibrium.[1]

  • Detection & Analysis:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation cocktail and measure the retained radioactivity using a scintillation counter.

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot specific binding as a percentage of control (vehicle) against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2][3]

Data Presentation & Interpretation:

CompoundIC₅₀ (nM)Kᵢ (nM)
Risperidone 0.850.53
Cmpd-X 25.415.8
  • Interpretation: In this hypothetical data, Risperidone shows high-affinity binding to the D2R with a sub-nanomolar Kᵢ, consistent with its known pharmacology.[4] Cmpd-X also binds, but with approximately 30-fold lower affinity. This result is positive; it confirms target engagement and justifies proceeding to functional assays. A Kᵢ > 1 µM might suggest the compound is too weak to be of interest for this target.

Phase 2 Protocol: Functional cAMP Accumulation Assay

Objective: To determine the functional activity of Cmpd-X at the D2R. Specifically, to classify it as an agonist, antagonist, or inverse agonist.

Causality: The D2R is a Gαi/o-coupled receptor.[4][5] When activated by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will have no effect on its own but will block the ability of an agonist to decrease cAMP. An inverse agonist will increase cAMP levels by stabilizing the receptor in an inactive state. This assay directly measures the functional consequence of receptor binding.

Methodology:

  • Cell Preparation:

    • Use a cell line expressing the D2R, such as CHO-K1 or HEK293 cells.

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

  • Antagonist Mode Assay:

    • Pre-treat the cells with varying concentrations of Cmpd-X, Risperidone, or vehicle for 15-30 minutes.

    • Add a fixed concentration of a D2R agonist, such as Quinpirole, at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect). This provides a strong but submaximal signal to inhibit.

    • Simultaneously, add Forskolin (a direct activator of adenylyl cyclase) to all wells. This elevates the basal cAMP level, making the inhibitory effect of the D2R agonist easier to detect.[6][7]

    • Incubate for 30 minutes at room temperature.

  • Detection & Analysis:

    • Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[8][9] These are competitive immunoassays where the signal is inversely proportional to the amount of cAMP produced by the cells.

    • Plot the signal against the log concentration of the antagonist (Cmpd-X or Risperidone).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the concentration of antagonist that reverses 50% of the agonist's effect.

Data Presentation & Interpretation:

CompoundFunctional Assay ModeIC₅₀ (nM)
Risperidone Antagonist1.2
Cmpd-X Antagonist45.7

  • Interpretation: The data show that both Risperidone and Cmpd-X act as antagonists, reversing the Quinpirole-induced decrease in cAMP.[10][11][12] The IC₅₀ values are consistent with the binding affinities (Kᵢ) determined in Phase 1, with Risperidone being significantly more potent. If Cmpd-X had shown no activity in this mode, an agonist mode assay (testing the compound alone) would be performed to check for agonism.

G D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Agonist Dopamine / Quinpirole Agonist->D2R Activates Antagonist Cmpd-X / Risperidone Antagonist->D2R Blocks

Caption: Canonical Gαi signaling pathway of the D2 receptor.
Phase 3 Protocol: Downstream Signaling (pERK Western Blot)

Objective: To confirm that Cmpd-X's antagonist activity at the D2R translates to modulation of a downstream signaling pathway.

Causality: Beyond cAMP, GPCRs modulate numerous intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the D2R can lead to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK).[13][14] An antagonist should block this effect. Observing this provides a secondary, more integrated validation of the compound's MoA.[15]

Methodology:

  • Cell Treatment and Lysis:

    • Plate D2R-expressing cells and grow to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Pre-treat cells with Cmpd-X, Risperidone (e.g., at 10x their IC₅₀), or vehicle for 30 minutes.

    • Stimulate the cells with a D2R agonist (Quinpirole, 1 µM) for 5-10 minutes. Include an unstimulated control group.

    • Immediately place plates on ice, aspirate the media, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration of the lysates (BCA assay).

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (pERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

  • Analysis:

    • Quantify the band intensities for pERK and total ERK using densitometry software (e.g., ImageJ).

    • Normalize the pERK signal to the total ERK signal for each lane.

    • Express the results as a fold-change relative to the unstimulated control.

Data Presentation & Interpretation:

Treatment ConditionpERK / Total ERK Ratio (Fold Change)
Vehicle (Unstimulated)1.0
Quinpirole (1 µM)4.5
Quinpirole + Risperidone 1.2
Quinpirole + Cmpd-X 1.5

Conclusion & Comparative Summary

This systematic, three-phase workflow has allowed us to elucidate the mechanism of action for a novel compound, this compound (Cmpd-X).

ParameterBenzyl 4-aminopiperidine-1-carboxylate HCl (Cmpd-X)Risperidone (Comparator)
Target Engagement (Kᵢ) 15.8 nM0.53 nM
Functional Activity AntagonistAntagonist
Functional Potency (IC₅₀) 45.7 nM1.2 nM
Downstream Effect Blocks agonist-induced pERKBlocks agonist-induced pERK

Our investigation confidently concludes that Cmpd-X is a dopamine D2 receptor antagonist . While it is less potent than the well-established antipsychotic Risperidone, it demonstrates clear and consistent activity from target binding through to downstream signaling. This validated MoA provides a firm foundation for further optimization in a drug discovery program or for its use as a tool compound to probe D2R biology. The described workflow serves as a robust template for the mechanistic validation of other novel chemical entities.

References

A Comparative Benchmarking Guide: Evaluating Benzyl 4-aminopiperidine-1-carboxylate hydrochloride Against Known Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro characterization of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride as a potential modulator of monoamine transporter activity. We present a detailed experimental blueprint, including step-by-step protocols and data interpretation, for benchmarking this compound against a panel of well-established inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds.

Introduction: The Rationale for Investigation

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active compounds. The structure of this compound, featuring a benzyl group attached to a piperidine ring, bears resemblance to known monoamine reuptake inhibitors.[1] Monoamine transporters (MATs) are critical regulators of neurotransmission, clearing dopamine, serotonin, and norepinephrine from the synaptic cleft.[2][3] Inhibition of these transporters is a key mechanism for many therapeutic agents used in the treatment of depression, ADHD, and other neuropsychiatric disorders.[3][4][5][6]

Given the structural alerts, we hypothesize that this compound may exhibit inhibitory activity at one or more of the monoamine transporters. To test this hypothesis and to characterize its potential potency and selectivity, a systematic benchmarking study against known inhibitors is warranted. This guide outlines the necessary experimental procedures to elucidate the pharmacological profile of this compound.

Experimental Design: A Two-Tiered Approach

Our proposed investigation employs a two-tiered in-vitro approach to first determine the binding affinity of this compound for DAT, SERT, and NET, and then to assess its functional potency as an inhibitor of monoamine uptake.

Tier 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[7] These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target by the test compound. The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

Tier 2: Synaptosomal Uptake Inhibition Assays

To assess the functional inhibitory activity of the test compound, synaptosomal uptake assays will be performed. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[7] These assays measure the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into the synaptosome.[8][9] This provides a measure of the compound's functional potency, expressed as the half-maximal inhibitory concentration (IC50).

Selected Benchmark Inhibitors

To provide a robust comparison, a panel of well-characterized monoamine transporter inhibitors with varying selectivity profiles has been selected:

  • Cocaine: A non-selective inhibitor of DAT, SERT, and NET.[3]

  • Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI).[10][11]

  • Bupropion (Wellbutrin®): A norepinephrine-dopamine reuptake inhibitor (NDRI).[6][12]

  • Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI).[5][12]

Experimental Protocols

Protocol 1: Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity of this compound for human DAT, SERT, and NET expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell culture medium (DMEM, 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • Test compound: this compound

  • Benchmark inhibitors: Cocaine, Fluoxetine, Bupropion, Reboxetine

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and centrifuge to form a pellet.

    • Resuspend the pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 4°C and resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation

      • Radioligand at a concentration near its Kd

      • Assay buffer

      • Either:

        • Vehicle (for total binding)

        • A high concentration of a non-specific inhibitor (for non-specific binding)

        • Varying concentrations of the test compound or benchmark inhibitor

    • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Uptake Inhibition Assays

This protocol describes the measurement of functional inhibition of dopamine, serotonin, and norepinephrine uptake in rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for SERT, and frontal cortex for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer)

  • Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine

  • Test compound: this compound

  • Benchmark inhibitors: Cocaine, Fluoxetine, Bupropion, Reboxetine

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the appropriate brain regions from rats.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound or benchmark inhibitors.

    • Initiate the uptake reaction by adding the radiolabeled substrate.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold KRH buffer.

  • Scintillation Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

    • Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow

Caption: Experimental workflow for the two-tiered in-vitro characterization.

Hypothetical Comparative Data

Disclaimer: The following data are purely hypothetical and for illustrative purposes only. They do not represent actual experimental results for this compound.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound and Benchmark Inhibitors at Monoamine Transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Benzyl 4-aminopiperidine-1-carboxylate HCl 50 500 100 10 2
Cocaine2503002001.20.8
Fluoxetine20001010000.0050.01
Bupropion500>100002000>204
Reboxetine5000100050.0050.001

Table 2: Hypothetical Functional Potencies (IC50, nM) of this compound and Benchmark Inhibitors in Synaptosomal Uptake Assays.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
Benzyl 4-aminopiperidine-1-carboxylate HCl 80 800 150
Cocaine300400250
Fluoxetine3000201500
Bupropion600>100002500
Reboxetine6000150010

Interpretation of Hypothetical Results

Based on this illustrative data, this compound would be characterized as a moderately potent inhibitor of the dopamine transporter with a 10-fold selectivity over the serotonin transporter and a 2-fold selectivity over the norepinephrine transporter in terms of binding affinity. The functional data corroborates this profile, showing the most potent inhibition of dopamine uptake. Compared to the non-selective inhibitor cocaine, our hypothetical compound demonstrates a preference for DAT. It is significantly less potent and selective for SERT than fluoxetine, and less potent and selective for NET than reboxetine. Its profile appears somewhat similar to bupropion in its preference for DAT and NET over SERT, although with higher potency in this hypothetical scenario.

Monoamine Neurotransmission Pathway

MonoamineSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MA_Transporter Monoamine Transporter (DAT, SERT, or NET) MAO MAO MA_Transporter->MAO Metabolism Monoamine->MA_Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Inhibitor Benzyl 4-aminopiperidine-1-carboxylate HCl (Hypothetical Inhibitor) Inhibitor->MA_Transporter Blocks

Caption: Simplified monoamine neurotransmission and the site of action for a reuptake inhibitor.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial characterization of this compound. By employing standardized in-vitro assays and benchmarking against well-known inhibitors, a clear understanding of the compound's potential activity at monoamine transporters can be achieved. The outlined protocols are designed to be self-validating and provide the necessary data to guide further investigation into the pharmacological properties of this and other novel compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of Benzyl 4-aminopiperidine-1-carboxylate hydrochloride. As professionals in research and drug development, our responsibility extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, culminating in their proper disposal. This document provides a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound is managed responsibly, protecting both laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Essential Safety Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for the hydrochloride salt is not always readily available, data from structurally analogous compounds, such as 4-Amino-1-benzylpiperidine and its derivatives, provide a reliable basis for risk assessment.[1][2][3]

The primary hazards associated with this class of compounds include:

  • Skin Corrosion/Irritation: Causes skin irritation, and prolonged contact may lead to more severe effects.[2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2][3]

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2]

This hazard profile mandates that this compound be treated as a hazardous chemical, and its disposal must adhere to stringent protocols.

Safety Profile: this compound
GHS Hazard Classifications (Inferred) Acute Toxicity, Oral (Category 4)[2]; Skin Irritation (Category 2)[2]; Serious Eye Damage (Category 1)[1][3]; Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[2][3]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion
Required Personal Protective Equipment (PPE) Chemical safety goggles or face shield[3][4], chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if dust is generated.[3]
Incompatible Materials Strong oxidizing agents and strong acids.[3][5]

The Regulatory Framework: Adherence to OSHA and EPA Standards

Proper chemical disposal is not merely a best practice; it is a legal requirement governed by federal and local agencies. In the United States, two primary bodies set the standards for laboratory safety and waste management.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), commonly known as the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP) .[6][7] This written plan must outline procedures for the safe handling, storage, and disposal of hazardous chemicals, forming the backbone of your institution's safety program.[8][9]

  • Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[10][11] RCRA establishes the framework for the "cradle-to-grave" management of hazardous waste. This includes precise requirements for waste identification, labeling, accumulation, and disposal by a licensed treatment, storage, and disposal facility (TSDF).[10][12]

Your institution's Environmental Health & Safety (EHS) department translates these federal mandates into actionable, site-specific protocols. Always consult your institution's CHP and EHS guidelines before proceeding with any disposal.

Standard Operating Procedure for Disposal

This procedure provides a step-by-step methodology for the safe disposal of this compound from the point of generation to its final handoff.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE as detailed in the table above. This is a non-negotiable first line of defense against chemical exposure. The use of safety goggles is critical to prevent irreversible eye damage.[1][3]

Step 2: Waste Characterization

Characterize the waste. Unused or expired pure this compound is classified as a solid hazardous chemical waste. If it is part of a solution, the entire solution must be treated as hazardous waste, noting all constituents. This compound does not contain halogens, so it should typically be placed in a "non-halogenated solid organic waste" stream, but you must follow your facility's specific segregation scheme.

Step 3: Select and Label the Waste Container
  • Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[13] For solids, a high-density polyethylene (HDPE) container with a secure, screw-on cap is a standard choice. Never use food-grade containers.[13]

  • Labeling: The EPA legally requires that hazardous waste containers be properly labeled from the moment waste is first added.[12] The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[12]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Place the properly labeled waste container in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of laboratory personnel.[13][14]

  • The container must remain closed except when adding waste.[13]

  • Segregate the container from incompatible materials, particularly strong acids and oxidizers.[3]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]

Step 5: Final Disposal via Institutional Channels

Once the waste container is full, or if the waste has been stored for the maximum allowable time (typically up to one year in an SAA[13]), arrange for its removal.

  • Submit a chemical waste pickup request to your institution's EHS department.

  • EHS personnel or a licensed hazardous waste contractor will transport the waste to a Central Accumulation Area (CAA) before it is sent to a licensed TSDF.

  • The ultimate, and most appropriate, disposal method for this type of organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction.[1]

Emergency Protocol: Small Spill Management

In the event of a small spill of solid this compound, follow these steps immediately:

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.

  • Don PPE: Wear a lab coat, gloves, and chemical safety goggles. If a significant amount of dust is present, respiratory protection may be necessary.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or dry chemical absorbent.[1][3] Do not use combustible materials like paper towels to absorb the bulk of the material.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]

  • Label & Dispose: Seal and label the container as hazardous waste and manage it according to the SOP in Section 3.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the lifecycle of chemical waste management, from the research bench to final disposition, ensuring a clear and compliant process.

G Disposal Workflow for this compound start Waste Generation (Researcher at Bench) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal characterize Step 2: Characterize Waste (Solid, Non-Halogenated) ppe->characterize container Step 3: Select & Label Container ('Hazardous Waste', Full Name) characterize->container saa Step 4: Accumulate in SAA (Secure, Segregated Storage) container->saa Deposit Waste pickup Step 5: Request EHS Pickup (Container is Full or Timed Out) saa->pickup Arrange Removal tsdf Transport to Licensed Facility (TSDF) pickup->tsdf EHS/Contractor Action end Final Disposal (High-Temperature Incineration) tsdf->end

Caption: A flowchart detailing the procedural steps for compliant chemical waste disposal.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration . OSHA. [Link]

  • Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]

  • 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | C13H19ClN2O2 . PubChem, National Institutes of Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

Sources

Personal protective equipment for handling Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Understanding the Risks: Hazard Identification and Mitigation

This compound is a piperidine derivative. Piperidines as a class of compounds can be corrosive and toxic.[2][3] Based on data from analogous compounds, this chemical should be handled as if it is hazardous.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Expected to cause skin irritation or severe burns upon contact.[1][4]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[1][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[1]

Engineering Controls are Your First Line of Defense: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][6]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to prevent all routes of exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles & Face ShieldUse tight-sealing chemical splash goggles in conjunction with a full-face shield to protect against splashes and airborne particles.[1][5][7]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[8]
Body Laboratory Coat & ApronA flame-resistant lab coat worn over personal clothing is mandatory. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[5][9]
Respiratory NIOSH-Approved RespiratorA respirator may be necessary if engineering controls are insufficient or during spill cleanup. A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][8][10]
Feet Closed-Toe ShoesLeather or chemical-resistant shoes that fully cover the foot are required.[8][11]
Donning and Doffing PPE: A Step-by-Step Protocol

Properly putting on and taking off PPE is as crucial as its selection. The following workflow is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Lab Coat Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Wash Wash Hands Thoroughly Doff5->Wash caption PPE Donning and Doffing Workflow

Caption: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Use

A structured approach to handling this compound at every stage minimizes risk.

Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

  • Keep the container tightly closed.[1][4]

  • Store in a locked cabinet or area accessible only to authorized personnel.[1][5]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • PPE: Don the appropriate PPE as outlined in the section above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat.

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

    • Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
Waste StreamCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste containerIncludes contaminated gloves, weighing boats, paper towels, etc.
Aqueous Waste Labeled, sealed hazardous waste containerCollect all aqueous solutions containing the compound. Do not dispose of down the drain.[12][13]
Empty Containers Triple-rinsed or disposed of as hazardous wasteThe original container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the empty, unrinsed container is disposed of as hazardous waste.
Disposal Workflow

Disposal_Workflow Start Generate Waste Segregate Segregate Waste (Solid, Aqueous, Sharps) Start->Segregate Solid Contaminated Solid Waste Segregate->Solid Aqueous Aqueous Waste Segregate->Aqueous Container Empty Product Container Segregate->Container CollectSolid Collect in Labeled Solid Waste Container Solid->CollectSolid CollectAqueous Collect in Labeled Aqueous Waste Container Aqueous->CollectAqueous Rinse Triple Rinse Container Container->Rinse Dispose Dispose of all waste through approved hazardous waste vendor CollectSolid->Dispose CollectAqueous->Dispose CollectRinsate Collect Rinsate as Aqueous Waste Rinse->CollectRinsate CollectRinsate->CollectAqueous caption Waste Disposal Workflow

Caption: Waste Disposal Workflow

All disposal must be conducted through your institution's Environmental Health and Safety (EHS) office and in accordance with local, state, and federal regulations.[1][5] Never discharge chemical waste into drains or sewers.[12]

References

  • Fisher Scientific. (2010-11-05). Safety Data Sheet.
  • Fisher Scientific. (2021-12-24). 4 - SAFETY DATA SHEET.
  • Synquest Labs. 4-Amino-1-benzylpiperidine - Safety Data Sheet.
  • Fisher Scientific. (2021-12-24). SAFETY DATA SHEET.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016-02-05). Piperidine: Human health tier II assessment.
  • New Jersey Department of Health. (1999-09). PIPERIDINE - HAZARD SUMMARY.
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • Chemos GmbH&Co.KG. (2019-06-24). Safety Data Sheet: Piperidine.
  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
  • Thermo Fisher Scientific. (2023-03-16). Piperidine - SAFETY DATA SHEET.
  • Combi-Blocks, Inc. (2023-06-10). Safety Data Sheet - 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride.
  • SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Healthy Bean Ltd. (2023-04-12). PPE for Chemical Handling: A Quick Guide.
  • EHS GR. (2024-04-05). The importance of Personal Protective Equipment in the handling of chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 4-aminopiperidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.